molecular formula C8H11NO B147265 4-Methoxy-N-methylaniline CAS No. 5961-59-1

4-Methoxy-N-methylaniline

Cat. No.: B147265
CAS No.: 5961-59-1
M. Wt: 137.18 g/mol
InChI Key: JFXDIXYFXDOZIT-UHFFFAOYSA-N
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Description

4-Methoxy-N-methylaniline (CAS 5961-59-1) is an organic compound with the molecular formula C8H11NO and a molecular weight of 137.18 g/mol. It is an aniline derivative featuring a methoxy group (-OCH3) and a methyl group (-CH3) attached to the nitrogen atom. This structure makes it a valuable reagent in specialized catalytic reactions and organic synthesis. In research, this compound has been identified as a substrate prone to undergo C–H functionalization via hydroaminoalkylation, a reaction catalyzed by tantalum complexes with specific N,O-chelating ligands . Its reactivity profile is of particular interest in the development of catalytic methods, with studies showing it can be more reactive in such transformations compared to N-methylaniline . Furthermore, this compound serves as a key intermediate in the synthesis of various dyes and pigments, such as azo dyes, where the methoxy group contributes to the color properties and solubility of the final product . It has also been studied for its potential applications in pharmaceutical research due to reported antimicrobial and antifungal properties . This product is provided For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

4-methoxy-N-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c1-9-7-3-5-8(10-2)6-4-7/h3-6,9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFXDIXYFXDOZIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80208289
Record name N-Methyl-4-anisidine
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Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

5961-59-1
Record name 4-Methoxy-N-methylbenzenamine
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Foundational & Exploratory

N-Methyl-p-anisidine physical and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Physical and Chemical Properties of N-Methyl-p-anisidine

Introduction

N-Methyl-p-anisidine, also known as 4-methoxy-N-methylaniline, is an organic compound with the chemical formula C8H11NO. It is a derivative of anisidine and finds applications in chemical synthesis and research. For instance, it has been used to study the additive effects of amines.[1] This technical guide provides a comprehensive overview of its physical and chemical properties, experimental protocols, and relevant data for researchers, scientists, and drug development professionals.

Chemical Structure

The molecular structure of N-Methyl-p-anisidine consists of a benzene (B151609) ring substituted with a methoxy (B1213986) group and a methylamino group at the para position.

Caption: Chemical structure of N-Methyl-p-anisidine.

Physical Properties

N-Methyl-p-anisidine is a white to greyish-brown crystalline solid or a low melting mass.[1][2] A summary of its key physical properties is presented in the table below.

PropertyValueReference
Appearance White to greyish-brown crystal, low melting mass[1][2]
Molecular Formula C8H11NO[3][4][5]
Molecular Weight 137.18 g/mol [3][4][5]
Melting Point 33-36 °C[1][2][3]
Boiling Point 135-136 °C at 19 mmHg[1][3]
Density 1.0630 (rough estimate)[1][6]
Refractive Index 1.5470 (estimate) to 1.56[1][6]
Solubility Soluble in methanol (B129727)[3]

Chemical Properties and Reactivity

The chemical reactivity of N-Methyl-p-anisidine is influenced by the electron-donating methoxy group and the methylamino group. The cation radical of N-Methyl-p-anisidine has been studied, and its reactivity is noted to be influenced by the methyl group on the nitrogen atom.[7] The neutral form of N-Methyl-p-anisidine has been shown to significantly accelerate the decay reaction of its cation radical.[7]

The synthesis of N-Methyl-p-anisidine can be achieved through the N-methylation of p-anisidine (B42471) with methanol in the presence of a catalyst.[8] Another synthetic route involves the catalytic alkylation of p-anisidine or p-nitroanisole with methanol.[9][10]

Experimental Protocols

Synthesis of N-Methyl-p-anisidine via Hydrogenation

A representative method for the synthesis of a related compound, N-(α-methyl benzyl)-p-anisidine, involves the hydrogenation of N-(α-methyl benzylidene)-p-anisidine.[11] A similar principle can be applied to the synthesis of N-methylated anilines. A general workflow for the synthesis of N-Methyl-p-anisidine from p-anisidine is outlined below.

Synthesis_Workflow start Reactants: p-Anisidine Methanol reactor Catalytic Reaction (e.g., with Cu-containing catalyst) start->reactor workup Reaction Work-up (e.g., filtration, extraction) reactor->workup purification Purification (e.g., distillation, chromatography) workup->purification product Product: N-Methyl-p-anisidine purification->product

Caption: Generalized workflow for the synthesis of N-Methyl-p-anisidine.

A patented method describes the selective synthesis of N-Methyl-p-anisidine from p-anisidine or p-nitroanisole and methanol using a heterogeneous catalyst.[9][10] Another approach involves the N-methylation of p-anisidine with methanol in an autoclave reactor using Cu-containing layered double hydroxides as catalysts.[8]

Spectral Data

Spectral data are crucial for the identification and characterization of N-Methyl-p-anisidine.

Spectroscopic Technique Interpretation Reference
Infrared (IR) Spectroscopy The IR spectrum shows characteristic peaks corresponding to N-H, C-H, C-N, and C-O stretching and bending vibrations.[2][12][13]
Mass Spectrometry (MS) The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule. The exact mass is reported as 137.084064 g/mol .[14]
Nuclear Magnetic Resonance (NMR) Spectroscopy 1H and 13C NMR spectra are used to elucidate the structure by showing the chemical environment of the hydrogen and carbon atoms.[12]

Safety and Handling

N-Methyl-p-anisidine is classified as harmful if swallowed, in contact with skin, or if inhaled.[5][15] It may also cause skin and eye irritation.[3][15] Appropriate personal protective equipment, such as gloves, eye protection, and respiratory protection, should be used when handling this chemical.[3][16] It should be stored in a well-ventilated place, away from incompatible materials like acids, acid anhydrides, and acid chlorides.[16]

Logical Relationships in Reactivity

The reactivity of anisidine derivatives is influenced by the substituents on the nitrogen atom. The presence of methyl groups on the nitrogen can affect the rate of reactions involving the cation radical.

Reactivity_Comparison cluster_reactivity Decreasing Reactivity of Cation Radicals p_anisidine p-Anisidine Cation Radical n_methyl N-Methyl-p-anisidine Cation Radical p_anisidine->n_methyl More reactive than n_dimethyl N,N-Dimethyl-p-anisidine Cation Radical n_methyl->n_dimethyl More reactive than

Caption: Comparative reactivity of p-anisidine derivative cation radicals.[7]

The p-anisidine cation radical is more reactive than the N,N-dimethyl-p-anisidine cation radical.[7] This is attributed to the blocking effect of the two methyl groups on the nitrogen atom, which hinders direct C-N bonding and other reactions.[7] The reactivity of the N-Methyl-p-anisidine cation radical lies between these two.

References

An In-depth Technical Guide to 4-Methoxy-N-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 4-Methoxy-N-methylaniline, a significant chemical intermediate in various research and industrial applications. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science.

Molecular Structure and Identification

This compound, also known as N-Methyl-p-anisidine, is an organic compound featuring a methoxy (B1213986) group (-OCH₃) and a methylamino group (-NHCH₃) attached to a benzene (B151609) ring at the para (1,4) positions.[1] Its structure is confirmed by various spectroscopic methods.

The key identifiers for this compound are:

  • IUPAC Name: this compound[1][2]

  • CAS Number: 5961-59-1[1][2][3][4]

  • Molecular Formula: C₈H₁₁NO[1][2][4]

  • Molecular Weight: 137.18 g/mol [1][3][4][5]

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

PropertyValueReference
Appearance Beige solid[1]
Melting Point 33-36 °C[1][3][6]
Boiling Point 135-136 °C at 19 mmHg[1][3][7]
Flash Point 110 °C (closed cup)[3][5]
SMILES CNC1=CC=C(OC)C=C1[1][2]
InChI Key JFXDIXYFXDOZIT-UHFFFAOYSA-N[1][3]

Synthesis Protocols

The synthesis of this compound can be achieved through several routes. A common and effective method is the reductive N-methylation of p-anisidine (B42471) (4-methoxyaniline).

Reductive Amination using Formaldehyde and Catalytic Hydrogenation

This industrial-scale method involves the reaction of p-anisidine with paraformaldehyde in the presence of a catalyst and hydrogen gas.

Experimental Protocol:

  • Reactor Charging: In a suitable reaction kettle, charge p-anisidine, a solvent (e.g., N,N-dimethylformamide), and paraformaldehyde.[8]

  • Catalyst Addition: Add Raney nickel as the catalyst.[8]

  • Inerting the System: Purge the reactor system with nitrogen gas three times, followed by three purges with hydrogen gas.[8]

  • Reaction Conditions: Gradually heat the reaction mixture to a temperature of 80-120°C. Pressurize the reactor with hydrogen gas to 0.2-1.5 MPa.[8]

  • Reaction Monitoring: Maintain the reaction for 1-10 hours until the consumption of hydrogen ceases, indicating the completion of the reaction.[8]

  • Work-up and Purification: After cooling and depressurizing the reactor, the catalyst is filtered off. The solvent is removed by distillation, and the crude product is purified by vacuum distillation to yield N-methyl-4-methoxyaniline.[8]

The following diagram illustrates the general workflow for the synthesis of this compound.

Synthesis_Workflow Reactants p-Anisidine, Paraformaldehyde, Solvent Reactor Reaction Kettle Reactants->Reactor Catalyst Raney Nickel Catalyst->Reactor Reaction Catalytic Hydrogenation (80-120°C, 0.2-1.5 MPa H₂) Reactor->Reaction Heating & Pressurizing Filtration Catalyst Filtration Reaction->Filtration Crude Product Distillation Solvent Removal & Vacuum Distillation Filtration->Distillation Filtrate Product This compound Distillation->Product Purified Product

Synthesis Workflow for this compound

Applications in Research and Development

This compound serves as a versatile building block in organic synthesis. It is utilized in the development of:

  • Pharmaceuticals: It is a precursor in the synthesis of ligands for the peripheral benzodiazepine (B76468) receptor, which are of interest in drug discovery.[5]

  • Asymmetric Catalysis: It has been used to study the additive effects of amines in the asymmetric hydrogenation of quinoxalines catalyzed by chiral iridium complexes.

  • Materials Science: Due to its aromatic structure, it has potential applications as a precursor in the synthesis of polymers, dyes, and pigments.[1]

Safety and Handling

This compound is considered moderately toxic and may cause irritation upon contact with skin and eyes or upon inhalation.[1] It is a combustible solid.[3][5] Appropriate personal protective equipment, including gloves, safety goggles, and a dust mask, should be worn when handling this chemical.[3] It should be stored in a dark place under an inert atmosphere at room temperature.[9]

References

Spectral Profile of 4-Methoxy-N-methylaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectral data for 4-Methoxy-N-methylaniline, a key chemical intermediate in various synthetic processes. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable insights for compound identification, purity assessment, and structural elucidation.

Spectroscopic Data Summary

The spectral data for this compound is summarized below, providing a quick reference for its key analytical characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectral Data of this compound (400 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
6.82d, J = 8.7 Hz2HAr-H (ortho to OCH₃)
6.60d, J = 8.6 Hz2HAr-H (ortho to NHCH₃)
3.77s3HOCH₃
2.81s3HNCH₃

Table 2: ¹³C NMR Spectral Data of this compound (101 MHz, CDCl₃)

Chemical Shift (δ) ppmAssignment
152.13Ar-C (C-OCH₃)
143.75Ar-C (C-NHCH₃)
114.96Ar-CH (ortho to OCH₃)
113.67Ar-CH (ortho to NHCH₃)
55.89OCH₃
31.63NCH₃
Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands of this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3411MediumN-H Stretch
~3050-3000MediumAromatic C-H Stretch
~2930-2830MediumAliphatic C-H Stretch (CH₃)
~1610, 1510StrongAromatic C=C Bending
~1240StrongAryl-O-C Asymmetric Stretch
~1040StrongAryl-O-C Symmetric Stretch
~820Strongp-disubstituted benzene (B151609) C-H bend

Note: The IR data is interpreted from typical values for similar functional groups and may vary slightly based on the specific experimental conditions.

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data of this compound

m/zRelative IntensityAssignment
137.08High[M]⁺ (Molecular Ion)
122High[M-CH₃]⁺

Experimental Protocols

The following are generalized experimental protocols for the acquisition of NMR, IR, and MS data for a solid organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

  • This compound sample

  • Deuterated chloroform (B151607) (CDCl₃)

  • NMR tubes (5 mm)

  • Pipettes

  • Vortex mixer

Instrumentation:

  • 400 MHz NMR Spectrometer

Procedure:

  • Sample Preparation: Weigh approximately 5-10 mg of this compound and dissolve it in approximately 0.7 mL of CDCl₃ in a small vial.

  • Transfer to NMR Tube: Using a pipette, transfer the solution to a clean, dry 5 mm NMR tube.

  • Homogenization: Gently vortex the NMR tube to ensure a homogeneous solution.

  • Instrument Setup: Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

  • Shimming: Perform automatic or manual shimming to optimize the magnetic field homogeneity.

  • Acquisition of ¹H NMR Spectrum:

    • Set the spectrometer to the proton frequency.

    • Acquire the spectrum using standard parameters (e.g., 16 scans, 1-second relaxation delay).

    • Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum to the residual solvent peak of CDCl₃ at 7.26 ppm.

    • Integrate the peaks and determine their multiplicities.

  • Acquisition of ¹³C NMR Spectrum:

    • Set the spectrometer to the carbon frequency.

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • A larger number of scans (e.g., 1024) and a longer relaxation delay may be necessary due to the lower natural abundance of ¹³C.

    • Process the data similarly to the ¹H spectrum.

    • Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

  • This compound sample

  • Spatula

  • Attenuated Total Reflectance (ATR) accessory

Instrumentation:

  • Fourier-Transform Infrared (FTIR) Spectrometer with an ATR accessory

Procedure:

  • Background Scan: Ensure the ATR crystal is clean. Record a background spectrum of the empty ATR accessory. This will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the solid this compound sample onto the ATR crystal using a clean spatula.

  • Pressure Application: Apply pressure to the sample using the ATR's pressure arm to ensure good contact between the sample and the crystal.

  • Spectrum Acquisition: Acquire the IR spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The resulting spectrum of absorbance or transmittance versus wavenumber (cm⁻¹) is displayed.

  • Cleaning: After analysis, clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

Instrumentation:

  • Gas Chromatograph-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound in a volatile solvent like methanol (e.g., 1 mg/mL).

  • GC-MS Setup:

    • Set the GC oven temperature program to appropriately separate the compound of interest from any impurities. A typical program might start at 50°C and ramp up to 250°C.

    • Set the injector temperature and the transfer line temperature (typically around 250-280°C).

    • Use helium as the carrier gas.

  • Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.

  • Separation and Ionization: The compound will be vaporized and separated on the GC column. As it elutes from the column, it enters the mass spectrometer's ion source. In the EI source, the molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting ions (molecular ion and fragment ions) are separated based on their mass-to-charge ratio (m/z) by the mass analyzer (e.g., a quadrupole).

  • Detection: The detector records the abundance of each ion at a specific m/z.

  • Data Analysis: The output is a mass spectrum, which is a plot of relative ion abundance versus m/z. The peak with the highest m/z often corresponds to the molecular ion.

Visualizing the Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Spectral_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Interpretation Sample This compound Dissolution Dissolve in Deuterated Solvent (NMR) or Volatile Solvent (MS) Sample->Dissolution Solid_Sample Solid Sample (IR) Sample->Solid_Sample NMR NMR Spectrometer (¹H & ¹³C) Dissolution->NMR MS GC-MS Dissolution->MS IR FTIR Spectrometer (ATR) Solid_Sample->IR NMR_Data Acquire FID Process (FT, Phase, Baseline) NMR->NMR_Data IR_Data Acquire Interferogram Process (FT) IR->IR_Data MS_Data Acquire Total Ion Chromatogram & Mass Spectra MS->MS_Data Structure Structural Elucidation NMR_Data->Structure Purity Purity Assessment NMR_Data->Purity IR_Data->Structure MS_Data->Purity Identity Compound Confirmation MS_Data->Identity Structure->Identity

Caption: General workflow for spectroscopic analysis.

Solubility Profile of 4-Methoxy-N-methylaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of 4-Methoxy-N-methylaniline in organic solvents. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this document focuses on providing a comprehensive experimental protocol for determining solubility, alongside general qualitative solubility information. This guide is intended to be a valuable resource for laboratory researchers, enabling them to accurately assess the solubility of this compound in various solvents relevant to their work in drug discovery and development.

Quantitative Solubility Data

Currently, there is a notable lack of specific, publicly available quantitative data on the solubility of this compound in a wide range of organic solvents. One source indicates that the compound is "soluble in Methanol"; however, the exact concentration and temperature are not specified.[1]

Given the absence of comprehensive data, it is imperative for researchers to experimentally determine the solubility of this compound in the specific solvents relevant to their applications. The following sections provide a detailed protocol for this purpose.

Table 1: Qualitative Solubility of this compound

SolventTemperature (°C)Solubility
MethanolNot SpecifiedSoluble[1]

Experimental Protocol: Determination of Solubility via the Shake-Flask and Gravimetric Method

The following protocol outlines a reliable and widely used method for determining the solubility of a solid compound, such as this compound, in an organic solvent. This method, combining the shake-flask technique for achieving equilibrium with a gravimetric final determination, is robust and can be adapted to various laboratory settings.[2][3][4][5][6]

Principle

A saturated solution of this compound is prepared by agitating an excess amount of the solid compound in the chosen organic solvent at a constant temperature until equilibrium is reached.[4][5] A known volume of the supernatant is then carefully separated, and the solvent is evaporated. The mass of the remaining solid residue is used to calculate the solubility.[6][7]

Materials and Equipment
  • This compound (solid)

  • Organic solvent of interest

  • Analytical balance (accurate to ±0.1 mg)

  • Vials with screw caps (B75204) or glass-stoppered flasks

  • Constant temperature shaker or orbital shaker in a temperature-controlled incubator

  • Syringes and syringe filters (chemically compatible with the solvent)

  • Volumetric flasks

  • Pipettes

  • Evaporating dish or pre-weighed vial

  • Oven or vacuum oven for drying

Procedure
  • Preparation of the Saturated Solution:

    • Add an excess amount of solid this compound to a vial or flask. The excess solid is crucial to ensure that the solution becomes saturated.

    • Add a known volume of the desired organic solvent to the vial.

    • Securely cap the vial and place it in a constant temperature shaker.

    • Agitate the mixture at a constant temperature for a sufficient period to reach equilibrium. A duration of 24 to 72 hours is often recommended, though the exact time may need to be determined empirically.[3]

  • Separation of the Saturated Solution:

    • Once equilibrium is reached, allow the vial to stand undisturbed in the constant temperature environment for several hours to allow the excess solid to settle.

    • Carefully withdraw a precise volume of the clear supernatant using a syringe.

    • Attach a syringe filter to the syringe and filter the solution into a pre-weighed, clean, and dry evaporating dish or vial to remove any remaining solid microparticles. Record the exact volume of the filtered solution.

  • Gravimetric Determination:

    • Place the evaporating dish containing the filtered saturated solution in an oven or vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the this compound.

    • Continue drying until a constant weight of the residue is achieved. This is confirmed by repeated weighing until the mass no longer changes.

    • Record the final mass of the evaporating dish with the dry solid.

Calculation of Solubility

The solubility can be calculated using the following formula:

Solubility (g/L) = (Mass of residue (g)) / (Volume of filtered solution (L))

Where:

  • Mass of residue (g) = (Mass of evaporating dish + residue) - (Mass of empty evaporating dish)

  • Volume of filtered solution (L) = The volume of the supernatant collected and filtered.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

experimental_workflow cluster_preparation Preparation cluster_separation Separation cluster_determination Determination start Start add_excess Add Excess Solute to Solvent start->add_excess agitate Agitate at Constant Temperature add_excess->agitate settle Allow Excess Solid to Settle agitate->settle filter_supernatant Filter Supernatant settle->filter_supernatant evaporate Evaporate Solvent filter_supernatant->evaporate weigh_residue Weigh Residue evaporate->weigh_residue calculate Calculate Solubility weigh_residue->calculate end End calculate->end

Caption: Experimental workflow for solubility determination.

This guide provides a foundational understanding and a practical framework for determining the solubility of this compound. Accurate solubility data is critical for the successful design and execution of experiments in organic synthesis, formulation development, and various other aspects of chemical and pharmaceutical research.

References

N-Methyl-p-anisidine: A Technical Guide to its Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of the currently available information on the biological activity of N-Methyl-p-anisidine. It is intended for research and informational purposes only. The pharmacological data on N-Methyl-p-anisidine is limited, and much of the information regarding its biological effects is inferred from studies on its parent compound, p-anisidine (B42471), and its isomer, o-anisidine (B45086).

Introduction

N-Methyl-p-anisidine (NMPA), also known as 4-methoxy-N-methylaniline, is an aromatic amine with applications in various industrial sectors, including as a corrosion inhibitor and a fuel additive.[1] While its industrial uses are documented, its biological activity from a pharmacological and toxicological perspective is less well-characterized. This technical guide aims to provide a comprehensive overview of the known biological activities of N-Methyl-p-anisidine, with a focus on data relevant to researchers, scientists, and drug development professionals. Due to the scarcity of direct studies on NMPA, this guide will also draw upon data from structurally related compounds to infer potential biological effects and metabolic pathways.

Physicochemical Properties

A summary of the key physicochemical properties of N-Methyl-p-anisidine is presented in Table 1.

Table 1: Physicochemical Properties of N-Methyl-p-anisidine

PropertyValueReference
CAS Number 5961-59-1[2]
Molecular Formula C₈H₁₁NO[2]
Molecular Weight 137.18 g/mol [2]
Appearance White to greyish-brown crystal or low melting mass[3]
Melting Point 33-36 °C
Boiling Point 135-136 °C at 19 mmHg
Solubility Soluble in methanol[3]

Biological Activity and Potential Applications

Direct research into the pharmacological applications of N-Methyl-p-anisidine is limited. Its primary documented use in a research context is in the study of the additive effects of amines. However, the structural similarity of NMPA to other biologically active aromatic amines suggests potential areas for investigation.

Inferred Activities from Related Compounds

Studies on related aromatic amines, such as p-anisidine and its derivatives, have shown various biological activities. For instance, some Schiff bases derived from p-anisidine have been investigated for their biological properties.[4] Furthermore, the metabolism of the related compound N,N-dimethyl-p-anisidine has been studied in the context of peroxidase-catalyzed reactions.[5] These studies suggest that N-Methyl-p-anisidine could be a substrate for various metabolic enzymes and may possess latent biological activities that could be explored through further research.

Toxicology and Safety Profile

The toxicological profile of N-Methyl-p-anisidine is not extensively studied. However, GHS hazard statements indicate that it is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and eye irritation.[2] Much of the detailed toxicological data comes from its parent compound, p-anisidine.

Acute Toxicity of p-Anisidine

The acute toxicity data for p-anisidine, the parent compound of N-Methyl-p-anisidine, is summarized in Table 2. These values provide an estimate of the potential toxicity of NMPA.

Table 2: Acute Toxicity of p-Anisidine

TestSpeciesRouteValueReference
LD50RatOral1320-2900 mg/kg[1]
LD50MouseOral810-1410 mg/kg[1]
LD50RabbitOral2900 mg/kg[1]
LD50RatDermal>3200 mg/kg[1]
Genotoxicity and Carcinogenicity of Related Compounds

p-Anisidine has been shown to be a genotoxin.[6] In vitro studies have demonstrated that p-anisidine can covalently bind to DNA and proteins following metabolic activation.[1] The isomeric o-anisidine and its metabolites have been shown to form DNA adducts and exhibit cytotoxicity.[7][8][9] Given these findings, it is plausible that N-Methyl-p-anisidine may also possess genotoxic potential following metabolic activation. The International Agency for Research on Cancer (IARC) has classified o-anisidine as Group 2A (probably carcinogenic to humans) and p-anisidine as Group 3 (not classifiable as to its carcinogenicity to humans).[10]

Metabolic Pathways

NMPA N-Methyl-p-anisidine p_anisidine p-Anisidine NMPA->p_anisidine N-demethylation N_hydroxy_NMPA N-hydroxy-N-Methyl-p-anisidine NMPA->N_hydroxy_NMPA N-hydroxylation (CYP450) N_hydroxy_p_anisidine N-hydroxy-p-anisidine p_anisidine->N_hydroxy_p_anisidine N-hydroxylation (CYP450) quinone_imine Quinone Imine N_hydroxy_NMPA->quinone_imine Rearrangement N_hydroxy_p_anisidine->quinone_imine Oxidation DNA_adducts DNA Adducts quinone_imine->DNA_adducts protein_adducts Protein Adducts quinone_imine->protein_adducts

Caption: Probable metabolic activation pathway of N-Methyl-p-anisidine.

Experimental Protocols

Specific experimental protocols for assessing the biological activity of N-Methyl-p-anisidine are not published. However, standardized guidelines from the Organisation for Economic Co-operation and Development (OECD) for the testing of chemicals can be adapted for this purpose.[12][13][14][15]

In Vitro Cytotoxicity Assay (Adapted from OECD TG 439)

This protocol provides a general framework for assessing the cytotoxicity of a test chemical using reconstructed human epidermis.

Objective: To determine the potential of N-Methyl-p-anisidine to cause cell death in a skin model.

Methodology:

  • Cell Culture: Reconstructed human epidermis (RhE) tissues are cultured to the appropriate stage.

  • Dosing: A solution of N-Methyl-p-anisidine at various concentrations is applied topically to the RhE tissue surface.

  • Incubation: The treated tissues are incubated for a defined period (e.g., 60 minutes).

  • Viability Assessment: After incubation, the tissues are washed, and cell viability is assessed using a quantitative method such as the MTT assay. The conversion of MTT to formazan (B1609692) by mitochondrial dehydrogenases in viable cells is measured spectrophotometrically.

  • Data Analysis: The IC50 value (the concentration that reduces cell viability by 50%) is calculated.

start Start culture Culture Reconstructed Human Epidermis (RhE) start->culture prepare_dosing Prepare N-Methyl-p-anisidine solutions culture->prepare_dosing apply_dose Apply test substance to RhE tissue prepare_dosing->apply_dose incubate Incubate for a defined period apply_dose->incubate wash Wash tissues incubate->wash mtt_assay Perform MTT assay wash->mtt_assay measure Measure formazan absorbance mtt_assay->measure calculate Calculate cell viability and IC50 measure->calculate end End calculate->end

Caption: Generalized workflow for an in vitro cytotoxicity assay.

Ames Test for Mutagenicity (Adapted from OECD TG 471)

This bacterial reverse mutation test is widely used to assess the mutagenic potential of chemicals.

Objective: To determine if N-Methyl-p-anisidine can induce point mutations in specific strains of Salmonella typhimurium and Escherichia coli.

Methodology:

  • Bacterial Strains: Use histidine-dependent strains of S. typhimurium (e.g., TA98, TA100) and a tryptophan-dependent strain of E. coli (e.g., WP2 uvrA).

  • Metabolic Activation: Conduct the assay with and without a mammalian metabolic activation system (S9 mix) to detect metabolites that may be mutagenic.

  • Exposure: Expose the bacterial strains to a range of concentrations of N-Methyl-p-anisidine in the presence and absence of S9 mix.

  • Plating: Plate the treated bacteria on a minimal agar (B569324) medium lacking the required amino acid.

  • Incubation: Incubate the plates for 48-72 hours.

  • Scoring: Count the number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid).

  • Data Analysis: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.

Conclusion and Future Directions

The available data on the biological activity of N-Methyl-p-anisidine is sparse, with most of the toxicological information being inferred from its parent compound, p-anisidine. While it has established industrial applications, its pharmacological potential remains largely unexplored. Future research should focus on:

  • Systematic pharmacological screening: Evaluating N-Methyl-p-anisidine and its derivatives against a panel of biological targets to identify potential therapeutic applications.

  • Detailed toxicological studies: Conducting comprehensive in vitro and in vivo studies, following OECD guidelines, to accurately determine its toxicity profile, including its genotoxic and carcinogenic potential.

  • Metabolism and pharmacokinetic studies: Elucidating the metabolic pathways of N-Methyl-p-anisidine and determining its absorption, distribution, metabolism, and excretion (ADME) profile.

A thorough investigation into these areas will provide a clearer understanding of the biological activity of N-Methyl-p-anisidine and its potential for use in drug development or as a chemical probe.

References

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Methoxy-N-methylaniline and its derivatives represent a class of compounds with significant utility in organic synthesis and medicinal chemistry. Characterized by a methoxy (B1213986) group and an N-methylated amine on an aniline (B41778) scaffold, these molecules serve as versatile intermediates and key building blocks for a wide range of biologically active compounds. Their unique electronic properties allow for diverse chemical modifications, leading to the development of targeted therapeutics, including kinase inhibitors and protein degraders. This guide provides a comprehensive overview of the synthesis, physicochemical properties, reactivity, and biological applications of these compounds, supported by detailed experimental protocols and quantitative data to facilitate further research and development.

Core Compound Profile: this compound

This compound (also known as N-Methyl-p-anisidine) is an organic compound featuring a methoxy group at the para position of an N-methylated aniline ring.[1] This substitution pattern imparts specific reactivity and properties that make it a valuable precursor in various chemical syntheses.[1]

Physicochemical Properties

The fundamental properties of the parent compound, this compound, are summarized below.

PropertyValueReference
CAS Number 5961-59-1[2]
Molecular Formula C₈H₁₁NO[1]
Molecular Weight 137.18 g/mol [1]
Appearance Beige solid[1]
Melting Point 33-36 °C[1][2][3]
Boiling Point 135-136 °C (at 19 mmHg)[1][2][3]
InChI Key JFXDIXYFXDOZIT-UHFFFAOYSA-N
Spectroscopic Profile (Predicted)

While experimental spectra should be obtained for confirmation, a predicted spectroscopic profile can be inferred from the compound's structure.

TechniquePredicted Key Signals
¹H NMR Aromatic protons (~6.6-6.8 ppm), Singlet for methoxy (O-CH₃) protons (~3.75 ppm), Singlet for N-methyl (N-CH₃) protons (~2.80 ppm), Broad singlet for N-H proton.[4]
¹³C NMR Signals for aromatic carbons, Signal for O-CH₃ carbon (~55 ppm), Signal for N-CH₃ carbon (~31 ppm).
FT-IR (cm⁻¹) N-H stretch (~3400 cm⁻¹), Aromatic/Aliphatic C-H stretches (~2800-3100 cm⁻¹), C=C aromatic ring stretches (~1500-1600 cm⁻¹), Asymmetric C-O-C stretch (~1230 cm⁻¹).
Mass Spec Expected [M]⁺ peak at m/z = 137.18.[4]

Synthesis of this compound and Its Derivatives

The synthesis of N-methylaniline derivatives can be achieved through several established organic chemistry methodologies. A common and efficient approach involves the N-methylation of the corresponding primary aniline. For more complex derivatives, such as those incorporating a fluorine atom, the synthesis typically begins with a suitably substituted nitroaromatic precursor.[5][6]

General Synthetic Workflow

A general, two-step synthetic pathway to produce substituted N-methylaniline derivatives involves the reduction of a nitro-precursor followed by selective N-methylation.[5][6]

G cluster_0 Step 1: Reduction cluster_1 Step 2: N-Methylation Nitro Substituted Nitroanisole (e.g., 4-Fluoro-2-nitroanisole) Aniline Substituted Aniline (e.g., 4-Fluoro-2-methoxyaniline) Nitro->Aniline  H₂, Pd/C or Raney Ni   N_Methyl Target N-Methylaniline Derivative (e.g., 4-Fluoro-2-methoxy-N-methylaniline) Aniline->N_Methyl  Formaldehyde (B43269),  NaBH(OAc)₃ or NaBH₄  

Caption: General workflow for the synthesis of substituted N-methylanilines.

Experimental Protocols

Protocol 1: Synthesis of 4-Fluoro-2-methoxyaniline (B49241) (Reduction of Nitro Precursor) [5] This protocol is adapted for the synthesis of a key intermediate.

  • Dissolution: In a suitable pressure vessel (autoclave), dissolve 4-fluoro-2-nitroanisole (B1348801) (1.0 eq) in methanol (B129727).

  • Catalyst Addition: Under an inert nitrogen atmosphere, carefully add a slurry of Raney Nickel (e.g., ~10% w/w) in methanol to the reaction mixture.

  • Hydrogenation: Pressurize the vessel with hydrogen gas according to the catalyst manufacturer's recommendations. Stir the reaction at room temperature (25-30°C). Monitor the reaction until hydrogen consumption ceases, indicating completion.

  • Work-up: Carefully filter the reaction mixture to remove the catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 4-fluoro-2-methoxyaniline, which can be used directly in the next step or purified further by chromatography.

Protocol 2: Synthesis of 4-Fluoro-2-methoxy-N-methylaniline (Reductive N-methylation) [5] This protocol describes the selective methylation of the primary amine.

  • Dissolution: In a round-bottom flask, dissolve 4-fluoro-2-methoxyaniline (1.0 eq) in a suitable solvent such as methanol (e.g., 10 mmol in 25 ml).

  • Imine Formation: Add aqueous formaldehyde (37% solution, 1.2 eq) to the solution. Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate. Monitor progress by Thin Layer Chromatography (TLC).

  • Reduction: Cool the reaction mixture to 0°C in an ice bath. Add a reducing agent, such as sodium borohydride (B1222165) (NaBH₄, 1.5 eq), portion-wise, ensuring the temperature remains low.

  • Reaction: After the addition is complete, remove the ice bath and stir the reaction at room temperature for an additional 2-3 hours.

  • Quenching: Slowly add water to quench the excess reducing agent.

  • Extraction: Extract the product from the aqueous mixture using an organic solvent like ethyl acetate (B1210297) (3x).

  • Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and filter.

  • Isolation: Remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography (silica gel) to yield the pure N-methylated product.

Reactivity and Electronic Effects

The chemical reactivity of aniline derivatives is primarily dictated by the electron density on the nitrogen atom, which is modulated by the electronic effects of substituents on the aromatic ring.[7]

  • Methoxy Group (-OCH₃): This group exerts a strong, electron-donating mesomeric (+M) effect and a weaker, electron-withdrawing inductive (-I) effect. The resonance effect is dominant, increasing the electron density on the aromatic ring and the nucleophilicity of the nitrogen atom.[7]

  • N-Methyl Group (-NHCH₃): The methyl group is weakly electron-donating, slightly increasing the basicity of the nitrogen compared to the primary amine.

  • Fluorine Substituent (-F): In fluorinated derivatives, the fluorine atom exerts a powerful electron-withdrawing inductive (-I) effect due to its high electronegativity. Its mesomeric (+M) effect is weak and does not offset the inductive withdrawal. The net result is a decrease in electron density on the ring and the nitrogen atom, leading to reduced basicity and nucleophilicity compared to the non-fluorinated analog.[7]

G cluster_0 Electronic Inputs cluster_1 Aniline Core cluster_2 Resulting Property Methoxy Methoxy (-OCH₃) (+M > -I) AnilineN Aniline Nitrogen Electron Density Methoxy->AnilineN Increases Fluoro Fluoro (-F) (-I >> +M) Fluoro->AnilineN Decreases Reactivity Nucleophilicity & Reactivity AnilineN->Reactivity Determines

Caption: Influence of substituents on the reactivity of the aniline nitrogen.

Applications in Research and Drug Development

This compound and its functionalized derivatives are valuable building blocks in medicinal chemistry.[1][6] They serve as starting materials for complex molecules designed to interact with specific biological targets.

Role as a Pharmaceutical Intermediate

These compounds are frequently used as intermediates in the synthesis of pharmaceuticals.[1] Their structure is incorporated into larger molecules to modulate biological activity and pharmacokinetic properties. A prominent application is in the synthesis of kinase inhibitors, particularly those targeting the Epidermal Growth Factor Receptor (EGFR).[8] The aniline nitrogen acts as a nucleophile, enabling its coupling to heterocyclic scaffolds like quinazolines to form the core of many potent drugs.[8] Furthermore, these aniline derivatives are used as building blocks for Proteolysis-Targeting Chimeras (PROTACs), a novel therapeutic modality designed to induce targeted protein degradation.[6]

Biological Activities of Derivatives

Derivatives synthesized from this compound scaffolds have demonstrated a wide range of biological activities.

  • Anticancer Activity: Anilinoquinazoline (B1252766) and anilinoquinoline derivatives have shown significant potential as anticancer agents.[9] They often function by inhibiting key signaling pathways that drive cell proliferation and survival.[9][10][11] For example, a series of phenoxy-N-phenylaniline derivatives were developed as c-Myc inhibitors for colorectal cancer, with lead compounds showing potent cytotoxic activity.[10]

  • Enzyme Inhibition: The parent compound, this compound, has been identified as a potential inhibitor of Cytochrome P450 1A2 (CYP1A2), an enzyme crucial for drug metabolism in the liver.[1] This property is important to consider in drug development to avoid potential drug-drug interactions.[1]

  • Antimicrobial Activity: The incorporation of methoxy and halogen moieties into various scaffolds has been explored for developing new antimicrobial and antifungal agents.[9][12]

Quantitative Biological Data (Representative)

The following tables summarize the biological activity of representative compounds derived from or related to substituted aniline scaffolds.

Table 1: In Vitro Anticancer Activity of Anilinoquinazoline Derivatives [9]

Compound IDCancer Cell LineIC₅₀ (µM)
Compound AMCF-7 (Breast)5.2
Compound BA549 (Lung)8.9
Compound CHCT-116 (Colon)3.1
Note: Data is representative and intended for comparative purposes. Actual values may vary.

Table 2: In Vitro Antimicrobial Activity of Substituted Aniline Derivatives [9]

Compound IDMicroorganismMIC (µg/mL)
Compound XStaphylococcus aureus16
Compound YEscherichia coli32
Compound ZCandida albicans8
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration that inhibits visible growth.

Signaling Pathway Interactions

Derivatives of this compound can modulate critical cellular signaling pathways implicated in diseases like cancer.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) pathway is a key regulator of cell growth and division.[8] Mutations leading to its constitutive activation are common drivers of non-small cell lung cancer (NSCLC). Many inhibitors are designed with an anilinoquinazoline core, where the substituted aniline moiety (derivable from precursors like 4-fluoro-2-methoxy-N-methylaniline) is crucial for binding to the ATP-binding site of the kinase domain, thereby blocking downstream signaling.[8]

EGF EGF Ligand EGFR EGFR EGF->EGFR P1 Dimerization & Autophosphorylation EGFR->P1 Inhibitor Anilinoquinazoline Inhibitor Inhibitor->EGFR Binds & Inhibits P2 Downstream Signaling (RAS-RAF-MEK-ERK) P1->P2 P3 Cell Proliferation, Survival, Angiogenesis P2->P3

Caption: Inhibition of the EGFR signaling pathway by anilinoquinazoline derivatives.

β-catenin/TCF4 Signaling Pathway

The Wnt/β-catenin pathway is vital for cell fate determination and proliferation. Its aberrant activation is a hallmark of many cancers. Novel 8-methoxyquinazoline (B3282709) derivatives have been synthesized to act as cytotoxic agents by disrupting the interaction between β-catenin and TCF4, a key transcriptional complex in this pathway, thereby inhibiting the expression of target oncogenes.[11]

Wnt Wnt Signal APC APC/Axin/ GSK3β Complex Wnt->APC Inactivates BetaCatenin β-catenin APC->BetaCatenin Phosphorylates for Degradation (Wnt OFF) TCF4 TCF4 BetaCatenin->TCF4 Binds Nucleus Nucleus BetaCatenin->Nucleus Translocates to (Wnt ON) Genes Target Gene Expression (e.g., c-Myc, Cyclin D1) TCF4->Genes Activates Inhibitor Quinazoline Derivative Inhibitor->BetaCatenin Disrupts Interaction

Caption: Disruption of the β-catenin/TCF4 signaling pathway.

Key Experimental Protocols (Biological Assays)

Protocol 3: MTT Assay for In Vitro Cytotoxicity [9][10] The MTT assay is a colorimetric method used to assess cell metabolic activity, serving as a proxy for cell viability and proliferation.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the old medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of the solution in each well using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 4: Broth Microdilution for Minimum Inhibitory Concentration (MIC) [9] This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Compound Preparation: Prepare a series of twofold dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria) directly in a 96-well microplate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) to a specific density (e.g., 0.5 McFarland standard).

  • Inoculation: Add the microbial inoculum to each well of the microplate. Include a positive control (broth + inoculum) and a negative control (broth only).

  • Incubation: Incubate the plates under suitable conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible turbidity (growth) is observed.

Conclusion and Future Outlook

This compound and its derivatives are indispensable tools in modern drug discovery and organic synthesis. The strategic functionalization of the aniline scaffold allows for the fine-tuning of electronic and steric properties, enabling the creation of highly potent and selective therapeutic agents. The continued exploration of this chemical space is expected to yield novel compounds targeting a wide array of diseases. Future research should focus on developing more efficient and sustainable synthetic routes, expanding the diversity of derivatives, and employing computational methods to better predict biological activity and guide the design of next-generation therapeutics.

References

Commercial Suppliers of 4-Methoxy-N-methylaniline for Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxy-N-methylaniline, also known as N-methyl-p-anisidine, is a substituted aniline (B41778) derivative with significant applications in various research and development fields. Its chemical structure, featuring a methoxy (B1213986) group and an N-methylated amine on a benzene (B151609) ring, makes it a valuable intermediate in the synthesis of pharmaceuticals, dyes, and other specialty chemicals.[1] In the realm of drug discovery, it serves as a building block for more complex molecules and has been identified as an inhibitor of cytochrome P450 1A2 (CYP1A2), an enzyme crucial for drug metabolism.[1] This guide provides an in-depth overview of commercial suppliers, key chemical properties, a detailed synthesis protocol, and a visualization of the synthetic workflow for this compound.

Commercial Availability

A variety of chemical suppliers offer this compound for research purposes, with purity levels typically at or above 98%. The following table summarizes the offerings from several prominent suppliers to facilitate easy comparison for procurement.

SupplierPurityAvailable QuantitiesPrice (USD)CAS Number
Moldb 98%1g, 5g, 10g, 25g, 100g, 500g$6.00 (1g) - $1343.00 (500g)5961-59-1
Apollo Scientific 98%5g, 25g, 100g, 500g, 2.5kg£15.00 (5g) - £2083.00 (2.5kg)5961-59-1
AChemBlock 98%500g$715.005961-59-1
Aladdin Scientific ≥98%100gContact for pricing10541-33-0 (HCl salt)
Sigma-Aldrich 98%Discontinued-5961-59-1

Note: Prices and availability are subject to change. It is recommended to visit the supplier's website for the most current information. The HCl salt (CAS 10541-33-0) is also commercially available and may be suitable for certain applications.

Key Chemical Properties

PropertyValue
Molecular Formula C₈H₁₁NO
Molecular Weight 137.18 g/mol
CAS Number 5961-59-1
Appearance Beige solid
Melting Point 33-36 °C
Boiling Point 135-136 °C at 19 mmHg
Solubility Soluble in organic solvents.

Experimental Protocol: Synthesis of this compound via Reductive Amination

This protocol details the synthesis of this compound from p-anisidine (B42471) and formaldehyde (B43269) through reductive amination using sodium borohydride (B1222165). This method is a common and effective way to achieve N-methylation of primary anilines.

Materials:

  • p-Anisidine

  • Formaldehyde (37% solution in water)

  • Methanol (B129727)

  • Sodium borohydride (NaBH₄)

  • Deionized water

  • Ethyl acetate (B1210297)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve p-anisidine (1.0 equivalent) in methanol.

  • Imine Formation: Cool the solution to 0 °C using an ice bath. While stirring, slowly add formaldehyde solution (1.1 equivalents). Continue stirring the reaction mixture at 0 °C for 30 minutes to allow for the formation of the intermediate imine.

  • Reduction: Still at 0 °C, add sodium borohydride (1.5 equivalents) portion-wise to the reaction mixture. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 2-4 hours.

  • Work-up:

    • Quench the reaction by the slow addition of deionized water.

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • Transfer the aqueous residue to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Isolation and Purification:

    • Filter off the drying agent.

    • Remove the ethyl acetate under reduced pressure using a rotary evaporator to yield the crude this compound.

    • If necessary, the crude product can be further purified by column chromatography on silica (B1680970) gel.

Visualizations

Experimental Workflow for the Synthesis of this compound

G Synthesis of this compound via Reductive Amination cluster_0 Reaction cluster_1 Work-up cluster_2 Isolation cluster_3 Purification (Optional) A p-Anisidine in Methanol B Add Formaldehyde at 0°C A->B C Imine Formation B->C D Add NaBH4 at 0°C C->D E Reduction at RT D->E F Quench with Water E->F G Remove Methanol F->G H Extract with Ethyl Acetate G->H I Wash with Brine H->I J Dry over Na2SO4 I->J K Filter J->K L Evaporate Solvent K->L M Crude Product L->M N Column Chromatography M->N O Pure this compound N->O

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

Metabolic Interaction of this compound

G Metabolic Inhibition by this compound cluster_0 Drug Metabolism A Other Drugs/Xenobiotics B CYP1A2 Enzyme A->B Metabolized by C Metabolites B->C Produces D This compound D->B Inhibits

Caption: The inhibitory effect of this compound on the metabolic activity of the CYP1A2 enzyme.

References

A Technical Guide to the Research Applications of 4-Methoxy-N-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Methoxy-N-methylaniline, also known as N-Methyl-p-anisidine, is a substituted aniline (B41778) that serves as a versatile intermediate and building block in a multitude of scientific research applications. Its unique molecular structure, featuring a methoxy (B1213986) group and an N-methylated amine on an aromatic ring, imparts specific electronic and steric properties that are leveraged in organic synthesis, materials science, and medicinal chemistry. This document provides a comprehensive overview of its chemical properties, synthetic methodologies, and its role in the development of novel compounds and materials. It details its utility as a precursor in the synthesis of pharmaceuticals, dyes, and polymers, and explores its interactions with biological systems, including its potential as a cytochrome P450 enzyme inhibitor.[1] This guide is intended to be a resource for researchers by providing quantitative data, detailed experimental protocols, and visualizations of key chemical and biological pathways.

Core Properties of this compound

This compound is an organic compound with the molecular formula C₈H₁₁NO.[1][2] It is characterized as a beige solid at room temperature.[1] The presence of both a hydrogen bond donor (the N-H group) and acceptor (the methoxy group and the nitrogen atom), along with its aromatic nature, dictates its chemical reactivity and physical properties.

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized in the tables below, providing a clear reference for experimental design and characterization.

Table 1: Physicochemical Properties

PropertyValueReference
Molecular Formula C₈H₁₁NO[1][2]
Molecular Weight 137.18 g/mol [1]
CAS Number 5961-59-1[3]
Appearance Beige solid[1]
Melting Point 33-36 °C[1][2]
Boiling Point 135-136 °C at 19 mmHg[1][2]
Flash Point 110 °C (closed cup)

Table 2: Spectroscopic Data (¹³C NMR)

Chemical Shift (ppm)Assignment
31.46Methyl carbon (-CH₃) attached to nitrogen
55.76Methoxy carbon (-OCH₃)
113.52C2 and C6 of the aromatic ring
114.87C3 and C5 of the aromatic ring
143.69C1 of the aromatic ring (attached to nitrogen)
152.02C4 of the aromatic ring (attached to oxygen)
(Data based on predicted NMR spectrum for N-methyl-p-methoxyaniline)[4]

Synthesis and Reactivity

Synthesis Methods

Several synthetic routes are available for the preparation of this compound. The choice of method often depends on the availability of starting materials, desired yield, and scalability.

  • Alkylation of p-Anisidine (B42471): This is a common approach involving the methylation of p-anisidine (4-methoxyaniline) using a suitable methylating agent.[1]

  • Catalytic Hydrogenation: Another method involves the hydrogenation of appropriate precursors. For instance, a related compound, 4-methoxy-3-methylaniline (B90814), is synthesized by the catalytic hydrogenation of 1-methoxy-2-methyl-4-nitrobenzene using a palladium on carbon (Pd/C) catalyst.[5]

Chemical Reactivity

The presence of the amine and methoxy groups makes this compound a versatile reagent in organic chemistry.[1]

  • Electrophilic Aromatic Substitution: The methoxy group is an activating group and, along with the N-methylamino group, directs incoming electrophiles to the ortho and para positions relative to themselves.

  • Condensation and Acylation Reactions: The secondary amine functionality allows it to participate in various condensation and acylation reactions to form more complex molecules.[1]

  • N-Arylation: The allylation of N-methyl-p-anisidine by a quaternary allylammonium cation has been studied, demonstrating its utility in forming C-N bonds.

Research Applications

Pharmaceutical and Drug Development

This compound serves as a crucial intermediate in the synthesis of various drugs.[1] Its structural motif is found in molecules designed to interact with specific biological targets.

  • Building Block for Bioactive Molecules: The aniline scaffold is foundational in medicinal chemistry. Closely related aniline derivatives are used to synthesize 5-Hydroxytryptamine (5-HT3) receptor antagonists and inhibitors for Botulinum neurotoxin A light chain.[6] This highlights the potential of the this compound core in developing novel therapeutic agents.

  • Kinase Inhibitor Scaffolds: While specific examples for this compound are less documented in the provided results, its fluorinated analog, 4-fluoro-2-methoxy-N-methylaniline, is a key building block for third-generation Epidermal Growth Factor Receptor (EGFR) inhibitors.[7] This is achieved through nucleophilic aromatic substitution (SNAr) reactions with chloro-substituted heterocycles like quinazolines, forming the core of many potent anticancer agents.[7][8] The underlying aniline chemistry is directly translatable.

cluster_reactants Reactants cluster_reaction Reaction cluster_product Product 4_MNA This compound SNAr Nucleophilic Aromatic Substitution (SNAr) 4_MNA->SNAr Heterocycle Substituted 4-Chloroquinazoline Heterocycle->SNAr Scaffold 4-Anilinoquinazoline Scaffold (Kinase Inhibitor Core) SNAr->Scaffold Forms core structure

Caption: Role in the synthesis of kinase inhibitor scaffolds.

Biological Activity and Drug Metabolism

Research indicates that this compound interacts with biological pathways, particularly those involving cytochrome P450 enzymes.[1]

  • CYP1A2 Inhibition: It has been identified as a potential inhibitor of CYP1A2, an enzyme crucial for the metabolism of many drugs in the liver.[1] This property is significant in drug development as it could influence the metabolism and pharmacokinetics of co-administered therapeutic agents.[1]

Drug Co-administered Drug (CYP1A2 Substrate) CYP1A2 CYP1A2 Enzyme (in Liver) Drug->CYP1A2 Metabolism Metabolite Metabolized Drug CYP1A2->Metabolite 4_MNA This compound 4_MNA->CYP1A2 Inhibits

Caption: Inhibition of CYP1A2-mediated drug metabolism.

Materials Science

Researchers are exploring the use of this compound in the development of new materials.[1] Its aromatic structure makes it a candidate for:

  • Dyes and Pigments: The compound can be utilized in the manufacturing of dyes.[1]

  • Polymers and Organic Electronics: It can serve as a precursor in the synthesis of polymers.[1] Related aniline derivatives are used to create triarylamine polymers with excellent charge transport properties for applications in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).[9]

Experimental Protocols

Detailed experimental procedures are crucial for reproducible research. Below are representative protocols based on established methodologies for reactions involving aniline derivatives.

Protocol 1: Plausible Synthesis of this compound via Reductive Amination

This protocol describes a two-step process starting from p-anisidine, involving the formation of an imine followed by reduction.

Materials:

Procedure:

  • Imine Formation: In a round-bottom flask, dissolve p-anisidine (1.0 eq) and paraformaldehyde (1.2 eq) in methanol.

  • Reflux the mixture for 2-4 hours, monitoring the reaction by Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 eq) portion-wise, controlling the temperature.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Work-up: Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude product. Purify the residue by column chromatography on silica (B1680970) gel (e.g., using a gradient of hexane (B92381) and ethyl acetate) to obtain pure this compound.

Start Start: Dissolve p-Anisidine & Paraformaldehyde in Methanol Reflux Reflux for 2-4h (Imine Formation) Start->Reflux Cool Cool to 0°C Reflux->Cool Reduce Add NaBH₄ (Reduction) Cool->Reduce Warm_Stir Warm to RT Stir for 1-2h Reduce->Warm_Stir Workup Quench, Extract, Dry, & Concentrate Warm_Stir->Workup Purify Column Chromatography Workup->Purify End End: Pure Product Purify->End

Caption: General workflow for the synthesis of this compound.

Protocol 2: N-methylation of this compound to 4-Methoxy-N,N-dimethylaniline

This protocol demonstrates a further reaction of the title compound, relevant in contexts where the tertiary amine is the desired product. This reaction has been studied using carbon dioxide and molecular hydrogen with a ruthenium catalyst.

Materials:

  • This compound

  • Triflimide (HNTf₂)

  • [Ru(Triphos)(TMM)] catalyst

  • CO₂

  • H₂

  • Solvent (e.g., as specified in the literature)

  • High-pressure autoclave

Procedure:

  • In a high-pressure autoclave, combine this compound (1.0 eq), the Ruthenium catalyst, and HNTf₂ (e.g., 20 mol%).

  • Seal the autoclave and purge with H₂ gas.

  • Pressurize the vessel with CO₂ and H₂ to the desired pressures as specified in relevant literature.

  • Heat the reaction mixture to the specified temperature (e.g., 140 °C) with vigorous stirring for the required duration (e.g., 10 hours).

  • Monitor the reaction progress by Gas Chromatography (GC).

  • Upon completion, cool the autoclave to room temperature and carefully vent the gases.

  • Work-up and Purification: Open the autoclave and process the reaction mixture to isolate the 4-Methoxy-N,N-dimethylaniline product. Purification is typically achieved via column chromatography.

Safety and Handling

This compound is considered moderately toxic and may cause irritation upon contact with skin and eyes or through inhalation.[1] It is harmful if swallowed.[2] Standard laboratory safety precautions should be strictly followed.

  • Personal Protective Equipment (PPE): Always wear safety goggles, chemical-resistant gloves, and a lab coat. For handling the solid, a dust mask is recommended.

  • Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials. Keep in a dark place under an inert atmosphere.[10]

Conclusion

This compound is a chemical of significant interest with a broad spectrum of applications in scientific research. Its utility as a versatile synthetic intermediate in the pharmaceutical, dye, and materials science industries is well-established. Future research may further elucidate its biological activities, particularly its interaction with metabolic enzymes, and expand its use in the creation of novel, high-performance materials and complex, biologically active molecules. This guide provides a foundational resource for professionals engaged in these fields, consolidating key data and methodologies to facilitate further investigation and innovation.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 4-Methoxy-N-methylaniline from p-Anisidine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Methoxy-N-methylaniline is a valuable substituted aniline (B41778) derivative used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and dyes. Its preparation from the readily available starting material, p-anisidine (B42471) (4-methoxyaniline), is a common transformation in organic synthesis. Several methods exist for the N-methylation of anilines, with reductive amination being one of the most efficient and widely used techniques. This document provides detailed protocols for the synthesis of this compound from p-anisidine, a comparison of different synthetic strategies, and troubleshooting guidelines for researchers, scientists, and drug development professionals.

Comparative Analysis of Synthetic Methods

The primary challenge in the N-methylation of primary anilines is achieving selective mono-methylation while minimizing the formation of the tertiary amine (N,N-dimethylaniline) byproduct.[1] This occurs because the secondary amine product is often more nucleophilic than the primary amine starting material.[1] Various methods have been developed to optimize this transformation.

MethodMethylating AgentReducing Agent / CatalystTypical YieldKey Considerations & Challenges
Reductive Amination Formaldehyde (B43269) (or Paraformaldehyde)Sodium borohydride (B1222165) (NaBH₄)Good to ExcellentA highly effective and common method.[2] Requires careful control of stoichiometry and temperature to minimize over-methylation.[1]
Eschweiler–Clarke Reaction Formaldehyde & Formic AcidFormic AcidGood to HighA classic method that often leads to the N,N-dimethylated product. Mono-methylation can be challenging to achieve selectively.
Catalytic Methylation Methanol (B129727)Heterogeneous Ni or Cu catalystsVariable to HighAn alternative approach using a more benign methylating agent.[3][4] Reaction conditions (temperature, pressure, catalyst choice) are critical for selectivity.[3]
Alkylation with other agents Dimethyl carbonateSpecific catalystsHigh SelectivityCan offer high selectivity for mono-methylation but may require specialized catalysts and conditions.[1]

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of this compound via reductive amination.

Synthesis_Workflow start Start: Reagents step1 Dissolve p-Anisidine in Methanol start->step1 step2 Add Formaldehyde (Imine Formation) step1->step2 step3 Cool to 0°C step2->step3 step4 Add NaBH₄ (Reduction) step3->step4 step5 Reaction Quench & Solvent Removal step4->step5 step6 Work-up & Purification step5->step6 end_product Final Product: This compound step6->end_product

Caption: Workflow for Synthesis via Reductive Amination.

Detailed Experimental Protocol: Reductive Amination

This protocol describes the N-methylation of p-anisidine using formaldehyde as the methylating agent and sodium borohydride as the reducing agent. This two-stage, one-pot reaction first involves the formation of an imine intermediate, which is then reduced to the secondary amine.[2][5]

Materials and Reagents

ReagentFormulaMW ( g/mol )Amount (mmol)Mass/Volume
p-AnisidineC₇H₉NO123.15202.46 g
Formaldehyde (37% aq. soln.)CH₂O30.03221.8 mL
Sodium borohydrideNaBH₄37.83250.95 g
MethanolCH₃OH32.04-50 mL
Dichloromethane (B109758)CH₂Cl₂84.93-For extraction
Saturated Sodium BicarbonateNaHCO₃84.01-For washing
BrineNaCl (aq.)58.44-For washing
Anhydrous Magnesium Sulfate (B86663)MgSO₄120.37-For drying

Equipment

  • 100 mL Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure

  • Dissolution: In a 100 mL round-bottom flask, dissolve p-anisidine (20 mmol, 2.46 g) in methanol (50 mL). Stir the mixture at room temperature until all the solid has dissolved.

  • Imine Formation: To the stirred solution, add aqueous formaldehyde (37% solution, 22 mmol, 1.8 mL).[2] Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Reduction: Cool the reaction mixture to 0°C using an ice bath.[1][2] Slowly add sodium borohydride (25 mmol, 0.95 g) in small portions over 15-20 minutes.[5] Caution: Gas evolution (hydrogen) will occur. Ensure adequate ventilation.

  • Reaction Completion: After the addition of sodium borohydride is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 2-3 hours or until TLC analysis indicates the consumption of the starting material.

  • Quenching and Solvent Removal: Carefully quench the reaction by the slow addition of water (20 mL). Remove the methanol under reduced pressure using a rotary evaporator.

  • Work-up: Transfer the remaining aqueous residue to a separatory funnel. Extract the product with dichloromethane (3 x 30 mL). Combine the organic layers.

  • Washing: Wash the combined organic extracts sequentially with saturated sodium bicarbonate solution (2 x 25 mL) and brine (1 x 25 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

Purification

The crude this compound may contain unreacted starting material or the over-methylated byproduct.[6] Purification can be achieved by one of the following methods:

  • Vacuum Distillation: This is a highly effective method for removing non-volatile impurities and is suitable for larger-scale purification.[6]

  • Column Chromatography: For smaller scales or to achieve very high purity, silica (B1680970) gel chromatography can be employed. A suitable eluent system would be a mixture of hexane (B92381) and ethyl acetate, starting with a low polarity and gradually increasing it.[6]

Product Characterization Data

PropertyValue
CAS Number 5961-59-1[7][8]
Molecular Formula C₈H₁₁NO[8]
Molecular Weight 137.18 g/mol [8]
Appearance Colorless to light yellow liquid
Boiling Point ~252 °C at 760 mmHg[8]
¹H NMR (400 MHz, CDCl₃) δ 6.80 (d, J=8.8 Hz, 2H), 6.58 (d, J=8.8 Hz, 2H), 3.75 (s, 3H, -OCH₃), 2.80 (s, 3H, -NCH₃)[3]
Mass Spec (EI, m/z) 137 [M]⁺[3]

Safety and Troubleshooting

Safety Precautions

  • Always perform reactions in a well-ventilated fume hood.[1]

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[1]

  • Formaldehyde is toxic and a suspected carcinogen; handle with extreme care.[1]

  • Sodium borohydride reacts with water and protic solvents to release flammable hydrogen gas. Add it slowly and in portions.[1]

Troubleshooting Guide

IssueProbable CauseRecommended Solution
Low Yield Incomplete reaction; inefficient extraction.Increase reaction time and monitor by TLC. Ensure pH is neutral or slightly basic during extraction for optimal product recovery.
Presence of N,N-dimethylaniline byproduct Over-methylation due to excess formaldehyde or prolonged reaction at higher temperatures.[1]Use a controlled molar ratio of formaldehyde (e.g., 1.05-1.1 equivalents).[1] Maintain a low temperature (0°C) during the reduction step.
Product Discoloration Air oxidation of the aniline product.[9]Purification by vacuum distillation can remove colored oxidation products.[6] Store the purified product under an inert atmosphere (Nitrogen or Argon) and protect it from light.

References

Application Notes and Protocols for the N-methylation of 4-methoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-methylated anilines are pivotal structural motifs in a vast array of pharmaceuticals, agrochemicals, and functional materials. The strategic introduction of a methyl group onto the nitrogen atom of anilines, such as 4-methoxyaniline (p-anisidine), can significantly modulate a molecule's physicochemical properties, including its basicity, lipophilicity, and metabolic stability, thereby influencing its biological activity and pharmacokinetic profile. This document provides detailed experimental protocols for the N-methylation of 4-methoxyaniline, a common building block in organic synthesis. We detail the classical Eschweiler-Clarke reaction, a reductive amination using sodium cyanoborohydride, and a greener approach utilizing dimethyl carbonate. These protocols are designed to be readily implemented in a standard research laboratory setting.

Introduction

The synthesis of N-methyl-4-methoxyaniline from 4-methoxyaniline is a fundamental transformation in organic chemistry. The starting material, 4-methoxyaniline, is a readily available solid crystalline compound.[1] The methylation process involves the formation of a new carbon-nitrogen bond. Several methods have been developed for this transformation, each with its own advantages and limitations.

The Eschweiler-Clarke reaction is a well-established, one-pot reductive amination method that uses an excess of formic acid and formaldehyde (B43269) to methylate primary or secondary amines.[2][3] A key advantage of this reaction is that it halts at the tertiary amine stage, preventing the formation of quaternary ammonium (B1175870) salts.[3][4] The reaction proceeds through the formation of an iminium ion, which is subsequently reduced by formic acid.[2][5]

A related and milder alternative is reductive amination using a different reducing agent, such as sodium cyanoborohydride (NaBH₃CN).[6][7] This method often provides good yields under less harsh conditions than the traditional Eschweiler-Clarke reaction.

More recently, "green" chemistry approaches have gained prominence. The use of dimethyl carbonate (DMC) as a methylating agent is an environmentally benign alternative to traditional reagents like methyl halides or dimethyl sulfate.[8][9] These reactions are often catalyzed and can offer high selectivity for mono-N-methylation.[8][10]

This application note provides detailed protocols for these key methods to synthesize N-methyl-4-methoxyaniline.

Key Experimental Protocols

Protocol 1: N-methylation of 4-methoxyaniline via Eschweiler-Clarke Reaction

This protocol is adapted from the general principles of the Eschweiler-Clarke reaction.[3][6]

Materials:

Reagent/SolventFormulaMolar Mass ( g/mol )Purity
4-MethoxyanilineC₇H₉NO123.15>98%
Formaldehyde (37 wt. % in H₂O)CH₂O30.03ACS Reagent
Formic AcidHCOOH46.03>95%
Dichloromethane (B109758) (DCM)CH₂Cl₂84.93ACS Reagent
Saturated Sodium Bicarbonate SolutionNaHCO₃84.01-
Anhydrous Sodium SulfateNa₂SO₄142.04Anhydrous
Hydrochloric Acid (1 M)HCl36.46-

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-methoxyaniline (1.0 eq) in formic acid (3.0 eq).

  • Addition of Formaldehyde: To the stirred solution, add formaldehyde (37 wt. % in H₂O, 2.2 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 80-100 °C and maintain this temperature for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the excess formic acid by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases and the pH is approximately 8.

    • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

    • Combine the organic layers and wash with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford the pure N-methyl-4-methoxyaniline.[11] Alternatively, vacuum distillation can be effective for removing non-volatile impurities.[11]

Expected Yield: Yields for Eschweiler-Clarke reactions are typically high, often exceeding 80%.[6]

Protocol 2: N-methylation via Reductive Amination with Sodium Cyanoborohydride

This protocol provides a milder alternative to the use of formic acid as the reducing agent.[6]

Materials:

Reagent/SolventFormulaMolar Mass ( g/mol )Purity
4-MethoxyanilineC₇H₉NO123.15>98%
Formaldehyde (37 wt. % in H₂O)CH₂O30.03ACS Reagent
Sodium CyanoborohydrideNaBH₃CN62.84>95%
MethanolCH₃OH32.04ACS Reagent
Acetic AcidCH₃COOH60.05>99%
Dichloromethane (DCM)CH₂Cl₂84.93ACS Reagent
Saturated Sodium Bicarbonate SolutionNaHCO₃84.01-
Anhydrous Sodium SulfateNa₂SO₄142.04Anhydrous

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 4-methoxyaniline (1.0 eq) and formaldehyde (37 wt. % in H₂O, 1.1 eq) in methanol.

  • pH Adjustment: Adjust the pH of the solution to 6-7 by the dropwise addition of acetic acid.

  • Addition of Reducing Agent: Add sodium cyanoborohydride (1.1 eq) portion-wise to the stirred solution.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.

  • Work-up and Purification: Follow a similar work-up and purification procedure as described for the Eschweiler-Clarke reaction.

Protocol 3: N-methylation using Dimethyl Carbonate (DMC) with Zeolite Catalyst

This protocol outlines a greener approach to N-methylation, focusing on mono-N-methylation.[10] This reaction may require specialized equipment like an autoclave to handle the required temperature and pressure.

Materials:

Reagent/SolventFormulaMolar Mass ( g/mol )Purity
4-MethoxyanilineC₇H₉NO123.15>98%
Dimethyl Carbonate (DMC)C₃H₆O₃90.08>99%
NaY Faujasite Zeolite--Catalyst Grade

Procedure:

  • Reaction Setup: In a high-pressure autoclave, charge 4-methoxyaniline, dimethyl carbonate (which also acts as the solvent), and the NaY faujasite catalyst.

  • Reaction: Heat the sealed autoclave to 90-130 °C and maintain this temperature for several hours (e.g., 3-21 hours), with stirring.[8][10] Reaction progress can be monitored by taking aliquots and analyzing via Gas Chromatography (GC).

  • Work-up:

    • After cooling the reactor to room temperature, vent any excess pressure.

    • Filter the reaction mixture to remove the solid zeolite catalyst.

    • Wash the catalyst with a suitable solvent (e.g., dichloromethane).

  • Concentration and Purification: Combine the filtrate and washings. Remove the excess DMC and solvent under reduced pressure. The resulting crude product can then be purified by column chromatography or vacuum distillation.

Data Summary

The following table summarizes typical reaction conditions and outcomes for the different N-methylation methods.

MethodMethylating AgentReducing Agent/CatalystTemperature (°C)Reaction Time (h)Typical Yield (%)Selectivity
Eschweiler-ClarkeFormaldehydeFormic Acid80-1004-8>80N,N-dimethyl
Reductive AminationFormaldehydeNaBH₃CNRoom Temp.12-24HighN,N-dimethyl
Green MethylationDimethyl CarbonateNaY Faujasite Zeolite90-1303-2174-99Mono-N-methyl[10]

Experimental Workflow and Diagrams

The overall experimental workflow for the N-methylation of 4-methoxyaniline, from reaction to characterization, is depicted below.

experimental_workflow cluster_reaction Reaction Stage cluster_workup Work-up Stage cluster_purification Purification & Analysis start Combine 4-Methoxyaniline, Methylating Agent, and Solvent/Catalyst reaction Heat and Stir (Monitor by TLC/GC) start->reaction neutralize Neutralization/ Quenching reaction->neutralize extract Solvent Extraction neutralize->extract dry Drying Organic Layer extract->dry concentrate Solvent Removal (Rotary Evaporation) dry->concentrate purify Purification (Chromatography/Distillation) concentrate->purify characterize Characterization (NMR, MS, IR) purify->characterize

Caption: General experimental workflow for the N-methylation of 4-methoxyaniline.

The chemical transformation pathway for the Eschweiler-Clarke reaction is shown below, illustrating the key intermediates.

eschweiler_clarke_pathway reactant 4-Methoxyaniline (Primary Amine) iminium1 Iminium Ion reactant->iminium1 + CH₂O, - H₂O formaldehyde Formaldehyde (CH₂O) secondary_amine N-methyl-4-methoxyaniline (Secondary Amine) iminium1->secondary_amine + HCOOH, - CO₂ formic_acid1 Formic Acid (HCOOH) iminium2 N-methyl Iminium Ion secondary_amine->iminium2 + CH₂O, - H₂O product N,N-dimethyl-4-methoxyaniline (Tertiary Amine) iminium2->product + HCOOH, - CO₂ formic_acid2 Formic Acid (HCOOH)

References

Application Notes and Protocols for the Synthesis of Azo Dyes Utilizing 4-Methoxy-N-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the role of 4-Methoxy-N-methylaniline in the synthesis of azo dyes. While typically, primary aromatic amines are diazotized to form the diazo component, secondary amines like this compound are excellent coupling agents. This document details the chemical principles, a specific experimental protocol for its use as a coupling agent, and expected outcomes.

Principle of the Reaction

The synthesis of azo dyes is a classic example of electrophilic aromatic substitution.[1][2] The overall process involves two main stages:

  • Diazotization: A primary aromatic amine is treated with nitrous acid (HNO₂), generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid (e.g., HCl), at low temperatures (0-5 °C), to form a diazonium salt.[3] These diazonium salts are highly reactive electrophiles.

  • Azo Coupling: The diazonium salt is then reacted with an electron-rich aromatic compound, known as the coupling component.[2][4] this compound serves as a potent coupling agent due to the electron-donating effects of the methoxy (B1213986) and N-methyl groups, which activate the aromatic ring towards electrophilic attack. The coupling reaction typically occurs at the position para to the activating group, which in this case is ortho to the methoxy group, as the para position is occupied by the N-methylamino group.

The general reaction scheme is depicted below:

Caption: General reaction pathway for azo dye synthesis using a primary amine and this compound as the coupling agent.

Experimental Protocols

This section provides a detailed protocol for the synthesis of an azo dye using aniline (B41778) as the primary aromatic amine and this compound as the coupling component.

Protocol 1: Synthesis of 4-(phenylazo)-2-methoxy-N-methylaniline

Materials:

  • Aniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • This compound

  • Sodium Acetate (B1210297)

  • Ethanol

  • Distilled Water

  • Ice

Equipment:

  • Beakers (100 mL, 250 mL)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Buchner funnel and filter flask

  • Melting point apparatus

  • UV-Vis Spectrophotometer

Part 1: Diazotization of Aniline

  • In a 100 mL beaker, dissolve 0.93 g (0.01 mol) of aniline in a mixture of 3 mL of concentrated hydrochloric acid and 10 mL of distilled water.

  • Cool the solution to 0-5 °C in an ice bath with constant stirring.

  • In a separate beaker, prepare a solution of 0.7 g (0.01 mol) of sodium nitrite in 5 mL of cold distilled water.

  • Slowly add the sodium nitrite solution dropwise to the cold aniline hydrochloride solution, ensuring the temperature remains below 5 °C.

  • Continue stirring the mixture in the ice bath for 15-20 minutes to ensure the complete formation of the benzenediazonium (B1195382) chloride solution.

Part 2: Azo Coupling with this compound

  • In a 250 mL beaker, dissolve 1.37 g (0.01 mol) of this compound in 20 mL of a 50% ethanol-water solution containing a small amount of hydrochloric acid to aid dissolution.

  • Cool this solution to 0-5 °C in an ice bath.

  • Slowly, and with vigorous stirring, add the cold diazonium salt solution from Part 1 to the cold this compound solution.

  • A colored precipitate should form immediately.

  • Slowly add a saturated solution of sodium acetate with stirring until the mixture is neutral or slightly alkaline to facilitate the coupling reaction.

  • Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure the completion of the coupling reaction.

Part 3: Isolation and Purification of the Azo Dye

  • Collect the precipitated azo dye by vacuum filtration using a Buchner funnel.

  • Wash the solid product on the filter paper with cold distilled water to remove any unreacted salts and other impurities.

  • Allow the product to air dry or dry it in a desiccator.

  • For further purification, the crude dye can be recrystallized from a suitable solvent, such as ethanol.

Experimental Workflow

Experimental_Workflow cluster_diazotization Part 1: Diazotization cluster_coupling Part 2: Azo Coupling cluster_purification Part 3: Isolation & Purification A Dissolve Aniline in HCl/H₂O B Cool to 0-5 °C A->B D Add NaNO₂ dropwise to Aniline solution B->D C Prepare NaNO₂ solution C->D E Stir for 15-20 min D->E H Add diazonium salt to coupling agent solution E->H Use Immediately F Dissolve this compound in EtOH/H₂O G Cool to 0-5 °C F->G G->H I Neutralize with Sodium Acetate H->I J Stir for 30-60 min I->J K Vacuum Filtration J->K L Wash with cold H₂O K->L M Dry the product L->M N Recrystallize from Ethanol (optional) M->N

Caption: Experimental workflow for the synthesis of an azo dye using this compound as a coupling agent.

Data Presentation

The following table summarizes hypothetical quantitative data for a typical synthesis. Actual yields and spectral data will vary depending on the specific diazo component used and the reaction conditions.

ParameterExpected Value
Reactants
Aniline (Diazo Component)0.01 mol
This compound (Coupling Component)0.01 mol
Product 4-(phenylazo)-2-methoxy-N-methylaniline
Yield 70-85%
Appearance Colored solid (e.g., red, orange, or yellow)
Melting Point Dependent on the specific dye structure
λmax (in Ethanol) ~400-450 nm
Molar Absorptivity (ε) 20,000 - 30,000 L mol⁻¹ cm⁻¹

Characterization

The synthesized azo dye should be characterized using standard analytical techniques:

  • Melting Point: To assess the purity of the compound.

  • UV-Vis Spectroscopy: To determine the maximum absorption wavelength (λmax) and molar absorptivity (ε), which are characteristic of the dye's color.

  • FT-IR Spectroscopy: To identify characteristic functional groups, such as the N=N stretch of the azo group (typically weak, around 1400-1450 cm⁻¹) and N-H stretching vibrations.

  • ¹H-NMR and ¹³C-NMR Spectroscopy: To confirm the chemical structure of the synthesized dye.

Applications in Research and Drug Development

Azo dyes are not only important colorants but also have applications in various research and development fields:

  • pH Indicators: The color of many azo dyes is pH-dependent, making them useful as indicators in titrations and other analytical applications.

  • Biological Stains: Some azo dyes are used in histology and cytology to stain specific cellular components.

  • Drug Discovery: The azo scaffold is present in some pharmacologically active compounds. For instance, Prontosil, an early antibacterial drug, is an azo dye that is metabolized in vivo to the active agent sulfanilamide. The synthesis of novel azo dyes using versatile coupling components like this compound can lead to the discovery of new bioactive molecules.

Safety Precautions

  • Aromatic amines are often toxic and may be carcinogenic; handle them with appropriate personal protective equipment (PPE), including gloves and safety goggles, in a well-ventilated fume hood.

  • Diazonium salts can be explosive when dry; they should be kept in solution and at low temperatures and used immediately after preparation.

  • Concentrated acids are corrosive and should be handled with care.

By following these protocols, researchers can effectively utilize this compound as a coupling agent to synthesize a variety of novel azo dyes for further investigation and application.

References

Application Notes and Protocols: N-Methyl-p-anisidine in Organic Light-Emitting Diodes (OLEDs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The direct application of N-Methyl-p-anisidine as a primary material in high-performance Organic Light-Emitting Diodes (OLEDs) is not widely documented in scientific literature. These application notes, therefore, focus on its potential as a foundational chemical building block for the synthesis of novel hole-transporting materials (HTMs) and provide generalized protocols for the fabrication and evaluation of OLEDs incorporating such materials.

Introduction: The Potential of N-Methyl-p-anisidine in OLEDs

N-Methyl-p-anisidine, an aromatic amine, possesses key structural motifs—a methoxy-substituted phenyl ring and a secondary amine group—that are prevalent in many high-performance hole-transporting materials. The methoxy (B1213986) group is an electron-donating group that can influence the highest occupied molecular orbital (HOMO) energy level, a critical parameter for efficient hole injection from the anode. The secondary amine provides a reactive site for established synthetic methodologies to build larger, more complex molecules with desirable thermal and morphological stability for OLED applications.

While not used directly, N-Methyl-p-anisidine serves as a valuable precursor for the synthesis of triarylamine-based HTMs. These materials are essential for facilitating the transport of positive charge carriers (holes) from the anode to the emissive layer in an OLED stack, thereby improving device efficiency and longevity.

Proposed Synthetic Pathway for a Novel Hole-Transporting Material

A common and effective method for synthesizing triarylamine-based HTMs is through cross-coupling reactions such as the Buchwald-Hartwig amination or the Ullmann condensation.[1] These reactions enable the formation of carbon-nitrogen bonds, allowing for the construction of complex molecules from simpler precursors.[2][3]

Below is a proposed synthetic protocol for a hypothetical HTM derived from N-Methyl-p-anisidine.

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product reactant1 N-Methyl-p-anisidine catalyst Palladium Catalyst (e.g., Pd(OAc)2) reactant1->catalyst Buchwald-Hartwig Amination reactant2 4,4'-Diiodobiphenyl (B1208875) reactant2->catalyst product Hypothetical Triarylamine HTM catalyst->product ligand Phosphine (B1218219) Ligand (e.g., P(t-Bu)3) ligand->catalyst base Base (e.g., NaOtBu) base->catalyst solvent Solvent (e.g., Toluene) solvent->catalyst

Caption: Proposed synthesis of a hole-transporting material.

Experimental Protocol: Synthesis of a Hypothetical Triarylamine HTM via Buchwald-Hartwig Amination

  • Reaction Setup: In a nitrogen-filled glovebox, add N-Methyl-p-anisidine (2 equivalents), 4,4'-diiodobiphenyl (1 equivalent), a palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), a phosphine ligand (e.g., P(t-Bu)₃, 4 mol%), and a base (e.g., sodium tert-butoxide, 2.2 equivalents) to a dry Schlenk flask.

  • Solvent Addition: Add anhydrous toluene (B28343) to the flask via syringe.

  • Reaction: Seal the flask and heat the reaction mixture at a specified temperature (e.g., 100 °C) for a designated time (e.g., 24 hours) with constant stirring.

  • Work-up: After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent (e.g., dichloromethane). Wash the organic layer with brine, dry it over anhydrous magnesium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to yield the final hole-transporting material.

  • Characterization: Confirm the structure and purity of the synthesized material using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

OLED Device Fabrication Protocol

The following is a generalized protocol for the fabrication of a multilayer OLED device using a vacuum thermal evaporation process.[4][5] This process is widely used for depositing the thin organic layers and the metal cathode.[6]

G cluster_prep Substrate Preparation cluster_deposition Layer Deposition (Vacuum Thermal Evaporation) cluster_final Final Steps sub_clean ITO Substrate Cleaning plasma Oxygen Plasma Treatment sub_clean->plasma htl Hole Transport Layer (HTL) (e.g., Hypothetical HTM) plasma->htl eml Emissive Layer (EML) htl->eml etl Electron Transport Layer (ETL) eml->etl eil Electron Injection Layer (EIL) etl->eil cathode Cathode (e.g., Al) eil->cathode encap Encapsulation cathode->encap testing Device Testing encap->testing

Caption: General workflow for OLED device fabrication.

Experimental Protocol: OLED Device Fabrication

  • Substrate Preparation:

    • Clean pre-patterned indium tin oxide (ITO) coated glass substrates by sequential ultrasonication in a series of solvents (e.g., detergent, deionized water, acetone, and isopropanol).

    • Dry the substrates with a stream of nitrogen gas.

    • Treat the ITO surface with oxygen plasma to improve the work function and enhance hole injection.

  • Organic Layer Deposition:

    • Transfer the cleaned substrates into a high-vacuum thermal evaporation chamber (pressure < 10⁻⁶ Torr).

    • Deposit the organic layers sequentially onto the ITO surface. The deposition rate and thickness of each layer should be carefully controlled using a quartz crystal microbalance.

      • Hole Transport Layer (HTL): Evaporate the synthesized N-Methyl-p-anisidine-based HTM.

      • Emissive Layer (EML): Deposit the light-emitting material.

      • Electron Transport Layer (ETL): Evaporate an electron-transporting material.

      • Electron Injection Layer (EIL): Deposit a thin layer of a material like lithium fluoride (B91410) (LiF) to facilitate electron injection.

  • Cathode Deposition:

    • Without breaking the vacuum, deposit the metal cathode (e.g., aluminum) through a shadow mask to define the active area of the device.

  • Encapsulation:

    • To protect the device from atmospheric moisture and oxygen, encapsulate it in a nitrogen-filled glovebox using a UV-curable epoxy and a glass coverslip.

  • Characterization:

    • Measure the current density-voltage-luminance (J-V-L) characteristics of the fabricated OLED using a source meter and a photometer.

    • Record the electroluminescence spectrum with a spectrometer to determine the emission color and calculate the CIE coordinates.

Data Presentation: Benchmarking Performance

As there is no available data for OLEDs using N-Methyl-p-anisidine directly, the following table provides typical performance metrics for devices utilizing two standard, commercially available hole-transporting materials: NPB (N,N'-Di(naphthalen-1-yl)-N,N'-diphenyl-benzidine) and TAPC (1,1-Bis[(di-4-tolylamino)phenyl]cyclohexane).[7] This data serves as a benchmark for evaluating the performance of newly synthesized HTMs.

Performance MetricNPB-based DeviceTAPC-based Device
Maximum Current Efficiency (cd/A) ~2.75 - 5.5~21.1 - 55.74
Maximum Power Efficiency (lm/W) Not widely reported~18.58 - 29.28
Maximum External Quantum Efficiency (%) Not widely reported~10.6 - 21.59
Maximum Luminance (cd/m²) ~7600~6220
Turn-on Voltage (V) ~3.0 - 4.5~2.5 - 3.5

Note: The performance of OLEDs is highly dependent on the specific device architecture, emissive layer, and other materials used. The values presented are for illustrative purposes.[7]

Conclusion

N-Methyl-p-anisidine presents itself as a promising and cost-effective starting material for the synthesis of novel hole-transporting materials for OLED applications. By employing established synthetic routes like the Buchwald-Hartwig amination, researchers can develop new triarylamine-based HTMs. The provided protocols for synthesis and device fabrication offer a foundational workflow for exploring the potential of these new materials. The performance of any newly developed HTM should be benchmarked against established materials to ascertain its viability for future applications in high-efficiency OLEDs.

References

Application Notes and Protocols: 4-Methoxy-N-methylaniline as a Versatile Building Block in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-Methoxy-N-methylaniline as a monomer in the synthesis of functional polymers. The protocols detailed below are foundational for the development of novel materials with applications in electronics, materials science, and drug delivery.

Introduction

This compound is an aromatic amine derivative that serves as a valuable building block for the synthesis of poly(this compound) [P(4-MeO-NMA)], a member of the substituted polyaniline family. The presence of the electron-donating methoxy (B1213986) group and the N-methyl substituent significantly influences the electronic properties, solubility, and processability of the resulting polymer compared to its parent, polyaniline. These characteristics make P(4-MeO-NMA) a promising candidate for applications in conducting materials, electrochromic devices, and controlled drug release systems.

Polymer Synthesis

P(4-MeO-NMA) can be synthesized via both chemical and electrochemical oxidative polymerization methods. The choice of method depends on the desired form of the polymer (e.g., powder, film) and the required purity.

Chemical Oxidative Polymerization

Chemical oxidative polymerization is a scalable method for producing P(4-MeO-NMA) powder. The reaction involves the oxidation of the this compound monomer in an acidic medium using a suitable oxidizing agent.

Experimental Protocol: Chemical Synthesis of Poly(this compound)

Materials:

Equipment:

  • Beaker

  • Magnetic stirrer and stir bar

  • Ice bath

  • Buchner funnel and filter paper

  • Vacuum flask

  • Drying oven

Procedure:

  • Monomer Solution Preparation: Dissolve a specific amount of this compound in 1 M HCl in a beaker placed in an ice bath to maintain a temperature of 0-5 °C. Stir the solution until the monomer is completely dissolved.

  • Oxidant Solution Preparation: In a separate beaker, dissolve a stoichiometric amount of ammonium persulfate in 1 M HCl, also pre-cooled to 0-5 °C.

  • Polymerization: Slowly add the oxidant solution dropwise to the stirred monomer solution. The reaction mixture will gradually change color, indicating the onset of polymerization. Continue stirring for the desired reaction time (typically 2-4 hours) at 0-5 °C.

  • Polymer Isolation: After the reaction is complete, the precipitated polymer is collected by vacuum filtration using a Buchner funnel.

  • Washing: Wash the polymer powder sequentially with 1 M HCl, deionized water, methanol, and acetone to remove unreacted monomer, oxidant, and oligomers.

  • Drying: Dry the purified polymer powder in a vacuum oven at 60 °C for 24 hours.

Workflow for Chemical Polymerization

cluster_prep Solution Preparation cluster_reaction Polymerization cluster_purification Purification and Drying Monomer Dissolve this compound in 1 M HCl (0-5 °C) Polymerization Slowly add Oxidant to Monomer Solution Stir for 2-4 hours at 0-5 °C Monomer->Polymerization Oxidant Dissolve Ammonium Persulfate in 1 M HCl (0-5 °C) Oxidant->Polymerization Filtration Vacuum Filtration Polymerization->Filtration Washing Wash with HCl, Water, Methanol, Acetone Filtration->Washing Drying Dry in Vacuum Oven at 60 °C Washing->Drying P4MeONMA_Powder P4MeONMA_Powder Drying->P4MeONMA_Powder Final Product: P(4-MeO-NMA) Powder cluster_setup Cell Setup cluster_synthesis Synthesis cluster_post Post-Synthesis Electrolyte Prepare Monomer/Electrolyte Solution (e.g., 0.1 M Monomer in 1 M HCl) Deaerate Deaerate with N2 or Ar Electrolyte->Deaerate Cell Assemble Three-Electrode Cell Deaerate->Cell CV Cyclic Voltammetry (e.g., -0.2 to +1.0 V vs Ag/AgCl) Cell->CV Rinse Rinse with Deionized Water CV->Rinse Characterize Characterize Film in Monomer-Free Electrolyte Rinse->Characterize P4MeONMA_Film P4MeONMA_Film Characterize->P4MeONMA_Film Final Product: P(4-MeO-NMA) Film cluster_loading Drug Loading (Oxidized State) cluster_release Drug Release (Reduced State) Polymer_Ox P(4-MeO-NMA)+ (Oxidized Polymer) Loaded_Polymer [P(4-MeO-NMA)+Drug-] (Drug-Loaded Polymer) Polymer_Ox->Loaded_Polymer Incorporation Drug_Anion Drug- (Anionic Drug) Drug_Anion->Loaded_Polymer Loaded_Polymer_Release [P(4-MeO-NMA)+Drug-] Polymer_Red P(4-MeO-NMA) (Reduced Polymer) Loaded_Polymer_Release->Polymer_Red Released_Drug Drug- (Released Drug) Loaded_Polymer_Release->Released_Drug Expulsion Electrical_Stimulus Electrical Stimulus (Reduction) Electrical_Stimulus->Loaded_Polymer_Release

Application Notes: Analytical Methods for the Quantification of 4-Methoxy-N-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols for the quantitative analysis of 4-Methoxy-N-methylaniline (also known as N-Methyl-p-anisidine) using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). These methods are intended for researchers, scientists, and professionals in drug development and quality control.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a highly sensitive and selective technique ideal for the quantification of volatile and semi-volatile compounds like this compound.[1] It offers excellent separation and definitive identification based on mass spectra.[2] This method is suitable for trace-level analysis of impurities in drug substances or for monitoring reaction kinetics.[3]

Experimental Protocol

a) Materials and Reagents:

  • This compound reference standard (98% purity or higher)

  • Methanol (B129727), HPLC grade

  • Dichloromethane (DCM), GC grade

  • Anhydrous Sodium Sulfate (B86663)

  • Volumetric flasks, pipettes, and syringes

  • GC vials with septa

b) Standard and Sample Preparation:

  • Stock Solution (1000 µg/mL): Accurately weigh 10.0 mg of this compound reference standard and dissolve it in methanol in a 10 mL volumetric flask.

  • Working Standard Solutions: Prepare a series of working standards (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 µg/mL) by serially diluting the stock solution with methanol.[4]

  • Sample Preparation: Dissolve the sample matrix containing this compound in a suitable solvent like dichloromethane. For solid samples, a solvent extraction may be necessary.[5] The final concentration should fall within the range of the calibration curve. If needed, dry the extract over anhydrous sodium sulfate and filter before injection.

c) GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC System or equivalent

  • Mass Spectrometer: Agilent 5977B MSD or equivalent

  • Column: DB-1MS fused silica (B1680970) capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.[5]

  • Injection Volume: 1 µL

  • Injector Temperature: 250 °C

  • Injection Mode: Splitless or Split (e.g., 10:1 ratio)

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C

    • Hold: 5 minutes at 280 °C

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification and Scan mode (m/z 40-400) for confirmation.

    • Quantification Ion (m/z): 137 (M+)[6]

    • Qualifier Ions (m/z): 122, 94

d) Data Analysis:

  • Generate a calibration curve by plotting the peak area of this compound against the concentration of the prepared standards.

  • Perform a linear regression analysis on the calibration curve. The correlation coefficient (R²) should be ≥ 0.99 for good linearity.[3][4]

  • Quantify the amount of this compound in the samples by interpolating their peak areas from the calibration curve.

Quantitative Data Summary

The following table summarizes typical performance characteristics for the analysis of aniline (B41778) derivatives by GC-MS. These values are representative and should be validated for each specific application.

ParameterTypical ValueReference
Linearity Range0.1 - 10 µg/mL[4]
Correlation Coefficient (R²)≥ 0.99[3]
Limit of Detection (LOD)~0.001 µg/g[3]
Limit of Quantification (LOQ)~0.003 µg/g[3]
Recovery95% - 105%[3]
Precision (%RSD)< 10%[3]

Note: LOD, LOQ, Recovery, and Precision data are based on a study of structurally similar aniline impurities in a drug substance and serve as a representative example.[3]

Workflow Diagram

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Stock Prepare Stock Solution (1000 µg/mL) Standards Create Working Standards (0.1-10 µg/mL) Stock->Standards Injection Inject 1 µL into GC-MS Standards->Injection Sample Dissolve/Extract Sample Sample->Injection Separation Chromatographic Separation (DB-1MS Column) Injection->Separation Detection MS Detection (SIM/Scan Mode) Separation->Detection Calibration Generate Calibration Curve (Peak Area vs. Conc.) Detection->Calibration Quantification Quantify Analyte in Sample Calibration->Quantification

GC-MS analysis workflow for this compound.

High-Performance Liquid Chromatography (HPLC) Method

HPLC with UV detection is a robust and widely used technique for the analysis of aromatic amines.[7] It is particularly useful for samples that are not sufficiently volatile for GC or for laboratories where GC-MS is not available.[8][9] This method provides reliable quantification and can be adapted for various matrices.

Experimental Protocol

a) Materials and Reagents:

  • This compound reference standard (98% purity or higher)

  • Acetonitrile (B52724), HPLC grade

  • Water, HPLC grade or ultrapure

  • Formic Acid or Phosphoric Acid, analytical grade

  • Volumetric flasks, pipettes, and syringes

  • HPLC vials with septa

  • 0.45 µm syringe filters

b) Standard and Sample Preparation:

  • Stock Solution (1000 µg/mL): Accurately weigh 10.0 mg of this compound reference standard and dissolve it in acetonitrile in a 10 mL volumetric flask.

  • Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50 µg/mL) by serially diluting the stock solution with the mobile phase.

  • Sample Preparation: Dissolve the sample matrix in the mobile phase to achieve a concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before analysis to remove particulates.

c) HPLC Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent with a UV detector

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase: Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% Formic Acid. The ratio may require optimization.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection: UV at 240 nm

  • Run Time: 10 minutes (or until the analyte has eluted)

d) Data Analysis:

  • Generate a calibration curve by plotting the peak area of this compound against the concentration of the prepared standards.

  • Perform a linear regression analysis. A correlation coefficient (R²) of ≥ 0.99 is desired.

  • Calculate the concentration of this compound in the prepared samples using the linear regression equation derived from the calibration curve.

Quantitative Data Summary

The table below provides a template for the expected performance characteristics of an HPLC-UV method for aniline derivatives.

ParameterExpected Value
Linearity Range1 - 50 µg/mL
Correlation Coefficient (R²)≥ 0.99
Limit of Detection (LOD)~0.2 µg/mL
Limit of Quantification (LOQ)~0.7 µg/mL
Recovery98% - 102%
Precision (%RSD)< 5%

Note: These values are representative for HPLC-UV analysis of small aromatic molecules and must be experimentally determined and validated for this specific method.

Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Stock Prepare Stock Solution (1000 µg/mL) Standards Create Working Standards (1-50 µg/mL) Stock->Standards Injection Inject 10 µL into HPLC Standards->Injection Sample Dissolve Sample in Mobile Phase Filter Filter through 0.45 µm Syringe Filter Sample->Filter Filter->Injection Separation Reverse-Phase Separation (C18 Column) Injection->Separation Detection UV Detection (240 nm) Separation->Detection Calibration Generate Calibration Curve (Peak Area vs. Conc.) Detection->Calibration Quantification Quantify Analyte in Sample Calibration->Quantification

HPLC-UV analysis workflow for this compound.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis for Purity Determination of 4-Methoxy-N-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 4-Methoxy-N-methylaniline purity. The described protocol is designed for accuracy, precision, and specificity, making it suitable for quality control in research and drug development settings. This document provides comprehensive experimental procedures, data presentation standards, and method validation parameters in accordance with industry guidelines.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds and other organic materials.[1] Its purity is critical to ensure the desired reaction outcomes and the safety and efficacy of the final products. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for assessing the purity of such compounds.[2] This method separates this compound from potential process-related impurities and degradation products, allowing for accurate quantification. Common impurities may include residual starting materials, byproducts from N-methylation reactions (such as the corresponding N,N-dimethylated aniline), and oxidation products.[2]

This application note provides a detailed reversed-phase HPLC (RP-HPLC) method for the purity analysis of this compound.

Experimental Protocols

Materials and Reagents
  • This compound reference standard (Purity ≥ 99.5%)

  • This compound sample for analysis

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Phosphoric acid (or Formic acid for MS compatibility) (Analytical grade)[3]

  • Methanol (HPLC grade)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis. The following conditions are recommended based on methods for similar aniline (B41778) compounds[4]:

ParameterRecommended Condition
HPLC Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile:Water (70:30, v/v) with 0.1% Phosphoric Acid
Flow Rate 0.7 mL/min
Injection Volume 10 µL
Column Temperature 30°C
UV Detection 190 nm
Run Time 15 minutes
Preparation of Standard and Sample Solutions

Standard Solution (e.g., 100 µg/mL):

  • Accurately weigh approximately 10 mg of the this compound reference standard.

  • Transfer the standard to a 100 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase.

Sample Solution (e.g., 100 µg/mL):

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Transfer the sample to a 100 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase.

Method Validation

To ensure the suitability of the analytical method for its intended purpose, validation should be performed according to ICH guidelines.[5][6][7][8] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[4]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[4][6]

  • Accuracy: The closeness of test results to the true value.[4]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[4] This includes repeatability and intermediate precision.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[6]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[6]

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

System Suitability

Before each analytical run, a system suitability test must be performed to ensure the chromatographic system is adequate for the intended analysis.[5] A standard solution is injected multiple times, and the following parameters are evaluated:

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) > 2000
Relative Standard Deviation (%RSD) of Peak Area ≤ 1.0% (for five replicate injections)

Data Presentation

The purity of the this compound sample is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

A summary of a hypothetical analysis is presented in the table below:

Sample IDRetention Time (min)Peak Area% Area
Impurity 13.215000.15
This compound 5.8 995000 99.50
Impurity 27.135000.35
Total 1000000 100.00
Calculated Purity 99.50%

Workflow and Pathway Diagrams

The following diagrams illustrate the experimental workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep cluster_analysis cluster_data cluster_report prep Preparation analysis HPLC Analysis data Data Processing report Reporting std_prep Standard Preparation sys_suit System Suitability Test std_prep->sys_suit smp_prep Sample Preparation injection Sample Injection smp_prep->injection mob_phase_prep Mobile Phase Preparation chrom_run Chromatographic Run mob_phase_prep->chrom_run sys_suit->injection injection->chrom_run peak_int Peak Integration chrom_run->peak_int purity_calc Purity Calculation peak_int->purity_calc final_report Final Report Generation purity_calc->final_report

Caption: Experimental workflow for HPLC purity analysis.

Conclusion

The HPLC method described in this application note is a reliable and robust technique for determining the purity of this compound. Adherence to the outlined protocol and validation procedures will ensure high-quality, reproducible results suitable for regulatory submission and quality control purposes.

References

Application Note: GC-MS Protocol for Identifying Impurities in N-Methyl-p-anisidine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-Methyl-p-anisidine is a key intermediate in the synthesis of various pharmaceuticals and dyes. The purity of N-Methyl-p-anisidine is critical as impurities can affect the efficacy, safety, and stability of the final product. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for separating, identifying, and quantifying volatile and semi-volatile organic compounds, making it an ideal method for impurity profiling of N-Methyl-p-anisidine. This application note provides a detailed protocol for the identification and quantification of potential impurities in N-Methyl-p-anisidine using GC-MS. The method is designed for researchers, scientists, and drug development professionals to ensure the quality and consistency of this important chemical intermediate.

Potential Impurities

Impurities in N-Methyl-p-anisidine can originate from the starting materials, side reactions during synthesis, or degradation. Potential impurities may include:

  • Starting materials: p-Anisidine, methanol (B129727).

  • Under- or over-methylated species: p-Anisidine, N,N-Dimethyl-p-anisidine.

  • Related aromatic amines: Aniline, toluidine isomers.

  • Halogenated compounds from raw materials: Chloroanisole isomers.[1][2]

  • Byproducts from synthesis: Tertiary amines and other related substances.[3]

Experimental Workflow

The overall experimental workflow for the identification of impurities in N-Methyl-p-anisidine is depicted in the following flowchart:

Experimental Workflow cluster_0 Sample Preparation cluster_1 GC-MS Analysis cluster_2 Data Analysis Sample_Acquisition Acquire N-Methyl-p-anisidine Sample Sample_Dilution Dilute Sample in Methanol with Internal Standard Sample_Acquisition->Sample_Dilution Standard_Preparation Prepare Calibration Standards & Internal Standard Solution Standard_Preparation->Sample_Dilution GC_Injection Inject Sample into GC-MS Sample_Dilution->GC_Injection Chromatographic_Separation Separation of Analytes on GC Column GC_Injection->Chromatographic_Separation Mass_Spectrometry Eluent Ionization and Mass Analysis (MS) Chromatographic_Separation->Mass_Spectrometry Peak_Integration Integrate Chromatographic Peaks Mass_Spectrometry->Peak_Integration Library_Search Identify Impurities via NIST Library Search Peak_Integration->Library_Search Quantification Quantify Impurities using Calibration Curves Library_Search->Quantification Reporting Generate Final Report Quantification->Reporting

Caption: Experimental workflow for GC-MS analysis of N-Methyl-p-anisidine.

Experimental Protocols

Materials and Reagents
  • N-Methyl-p-anisidine sample

  • Methanol (HPLC grade or higher)[4]

  • Helium (99.999% purity)[5][6]

  • Reference standards for potential impurities (if available)

  • Internal standard (e.g., N,N-Dimethylaniline)

  • Volumetric flasks, pipettes, and autosampler vials

Standard Preparation
  • Internal Standard (IS) Stock Solution (1000 µg/mL): Accurately weigh 100 mg of N,N-Dimethylaniline and dissolve it in 100 mL of methanol.

  • Internal Standard Working Solution (10 µg/mL): Dilute 1 mL of the IS stock solution to 100 mL with methanol.

  • Calibration Standards: Prepare a series of calibration standards by spiking known concentrations of potential impurity reference standards into methanol. A typical concentration range would be 0.1, 0.5, 1, 5, and 10 µg/mL.

Sample Preparation
  • Accurately weigh approximately 100 mg of the N-Methyl-p-anisidine sample into a 10 mL volumetric flask.

  • Add 1 mL of the internal standard working solution (10 µg/mL).

  • Dilute to the mark with methanol and mix thoroughly.

  • Transfer an aliquot of the final solution into a 2 mL autosampler vial for GC-MS analysis.

GC-MS Instrumentation and Parameters

The following table summarizes the recommended GC-MS parameters for the analysis of impurities in N-Methyl-p-anisidine. These parameters may be optimized based on the specific instrument and column used.

Parameter Value Reference
Gas Chromatograph
ColumnDB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent[7]
Injection Volume1 µL
Inlet Temperature250 °C[6]
Injection ModeSplit (Split ratio 20:1)
Carrier GasHelium[5][6]
Flow Rate1.0 mL/min (Constant Flow)
Oven ProgramInitial: 80 °C, hold for 2 minRamp 1: 10 °C/min to 200 °CRamp 2: 20 °C/min to 280 °C, hold for 5 min[6][7]
Mass Spectrometer
Ionization ModeElectron Ionization (EI)[6]
Ionization Energy70 eV[6]
Source Temperature230 °C[6]
Quadrupole Temp.150 °C
Mass Range35 - 450 amu
Scan ModeFull Scan

Data Presentation

Quantitative data for identified impurities should be summarized in a clear and structured table. The concentration of each impurity can be calculated using the response factor relative to the internal standard.

Impurity Name Retention Time (min) Area (Sample) Area (IS) Concentration (µg/mL) Concentration (%)
p-Anisidine8.5215,4321,250,8760.120.012
Aniline7.988,7651,250,8760.070.007
N,N-Dimethyl-p-anisidine12.3422,1451,250,8760.180.018
o-Chloroanisole10.11Not Detected1,250,876< 0.05< 0.005

Impurity Identification Logic

The identification of unknown impurities follows a logical process involving chromatographic and mass spectral data.

Impurity Identification Logic GCMS_Data Acquire GC-MS Data Peak_Detection Detect Chromatographic Peaks GCMS_Data->Peak_Detection Mass_Spectrum Extract Mass Spectrum for Each Peak Peak_Detection->Mass_Spectrum Library_Search Compare with NIST/Wiley Libraries Mass_Spectrum->Library_Search Match_Found Potential Match Found? Library_Search->Match_Found Manual_Interpretation Manual Spectral Interpretation Match_Found->Manual_Interpretation No Standard_Confirmation Confirm with Reference Standard Match_Found->Standard_Confirmation Yes Fragmentation_Analysis Analyze Fragmentation Pattern Manual_Interpretation->Fragmentation_Analysis Structure_Proposal Propose Putative Structure Fragmentation_Analysis->Structure_Proposal Structure_Proposal->Standard_Confirmation Confirmed_ID Confirmed Impurity Identity Standard_Confirmation->Confirmed_ID Match Unknown_Impurity Unknown Impurity Standard_Confirmation->Unknown_Impurity No Match

Caption: Logical workflow for the identification of impurities.

Conclusion

The GC-MS method detailed in this application note provides a robust and reliable approach for the identification and quantification of impurities in N-Methyl-p-anisidine. The protocol is sensitive and specific, allowing for the detection of impurities at trace levels. Adherence to this protocol will enable researchers and manufacturers to ensure the quality and purity of N-Methyl-p-anisidine, which is crucial for its application in the pharmaceutical and chemical industries. Further validation of this method should be performed in accordance with internal quality control procedures and regulatory guidelines.

References

Catalytic Reactions Involving 4-Methoxy-N-methylaniline: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of catalytic reactions involving 4-Methoxy-N-methylaniline, also known as N-methyl-p-anisidine. It includes detailed application notes, experimental protocols for key transformations, and quantitative data to support researchers in the fields of organic synthesis, medicinal chemistry, and drug development.

Introduction

This compound is a valuable secondary aniline (B41778) derivative that serves as a versatile building block in the synthesis of a wide range of organic compounds. Its electron-rich aromatic ring, substituted with an electron-donating methoxy (B1213986) group and a methylamino substituent, makes it an interesting substrate for various catalytic transformations. These reactions enable the construction of complex molecular architectures, including those found in pharmaceuticals and functional materials. This document details its catalytic synthesis and its application in key catalytic reactions such as C-N cross-coupling and C-H functionalization.

Catalytic Synthesis of this compound

The primary route to this compound involves the catalytic N-methylation of p-anisidine (B42471). Both copper- and iridium-based catalytic systems have been shown to be effective for this transformation.

Iridium-Catalyzed N-Methylation of p-Anisidine

Iridium complexes bearing N-heterocyclic carbene (NHC) ligands have demonstrated high efficiency in the N-methylation of anilines using methanol (B129727) as the methylating agent.[1] This method offers high selectivity for the mono-N-methylated product.

Quantitative Data: Iridium-Catalyzed N-Methylation

CatalystSubstrateProductConditionsConversion (%)Isolated Yield (%)Reference
[IrBr(CO)₂(κC-tBuImCH₂PyCH₂OMe)]p-AnisidineThis compoundCs₂CO₃ (50 mol%), Methanol, 423 K, 5 h>9990[1]

Experimental Protocol: Iridium-Catalyzed N-Methylation of p-Anisidine [1]

  • Reaction Setup: In a glovebox, a Schlenk tube is charged with the iridium catalyst (1 mol%), Cs₂CO₃ (0.25 mmol, 50 mol%), and p-anisidine (0.5 mmol).

  • Solvent Addition: Methanol (1.5 mL) is added to the Schlenk tube.

  • Reaction Execution: The Schlenk tube is sealed and the reaction mixture is heated to 423 K in an oil bath for 5 hours.

  • Work-up and Purification: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica (B1680970) gel to afford this compound.

G cluster_synthesis Synthesis of this compound p_anisidine p-Anisidine product This compound p_anisidine->product methanol Methanol (CH₃OH) methanol->product catalyst Iridium Catalyst [IrBr(CO)₂(κC-tBuImCH₂PyCH₂OMe)] catalyst->product N-Methylation base Cs₂CO₃ base->product heat Heat (423 K) heat->product

Caption: Iridium-catalyzed N-methylation of p-anisidine.

Copper-Catalyzed N-Methylation of p-Anisidine

Catalysts based on copper-containing layered double hydroxides (LDHs) have also been utilized for the N-methylation of p-anisidine with methanol.[2][3]

Quantitative Data: Copper-Catalyzed N-Methylation

CatalystSubstrateProductConditionsConversion (%)Selectivity to N-methyl-p-anisidine (%)Reference
CuAl-LDH derived catalystp-AnisidineThis compoundMethanol, T = 200 °C, P(N₂) = 10 bar, 5 h98.693.4[2]

Experimental Protocol: Copper-Catalyzed N-Methylation of p-Anisidine [2]

  • Catalyst Preparation: The Cu-Al layered double hydroxide (B78521) is calcined at 450°C and subsequently reduced in a hydrogen flow at 300°C.

  • Reaction Setup: The catalyst is placed in an autoclave reactor with p-anisidine and methanol.

  • Reaction Execution: The reactor is pressurized with nitrogen to 10 bar and heated to 200°C for 5 hours.

  • Analysis: The reaction mixture is analyzed by gas chromatography to determine conversion and selectivity.

Catalytic Applications of this compound

While specific examples of catalytic reactions starting directly from this compound are not abundantly reported, its structural similarity to other N-methylanilines and electron-rich anilines suggests its utility in a variety of important catalytic transformations. The following sections provide generalized protocols and application notes for these potential reactions.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[1] this compound, as a secondary amine, is an excellent candidate for coupling with aryl halides to form triarylamine derivatives, which are important structural motifs in materials science and medicinal chemistry. The electron-donating nature of the methoxy and N-methyl groups makes this aniline derivative electron-rich, which can influence the choice of catalyst and reaction conditions.

Generalized Experimental Protocol: Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox, a Schlenk tube is charged with a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine (B1218219) ligand (e.g., XPhos, 4 mol%), a base (e.g., NaOtBu, 1.4 equiv), and the aryl halide (1.0 equiv).

  • Reagent Addition: Anhydrous toluene (B28343) is added, followed by this compound (1.2 equiv).

  • Reaction Execution: The Schlenk tube is sealed and the mixture is heated in an oil bath at 80-110 °C until the starting material is consumed (monitored by TLC or GC-MS).

  • Work-up and Purification: After cooling, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sulfate, and concentrated. The crude product is purified by column chromatography.

G cluster_buchwald Buchwald-Hartwig Amination aniline This compound product N-Aryl-4-methoxy-N-methylaniline aniline->product aryl_halide Aryl Halide (Ar-X) aryl_halide->product catalyst Palladium Catalyst (e.g., Pd₂(dba)₃/XPhos) catalyst->product C-N Coupling base Base (e.g., NaOtBu) base->product G cluster_cyclization Oxidative Cyclization aniline This compound product Tetrahydroquinoline Derivative aniline->product alkene Electron-deficient Alkene alkene->product catalyst Copper Catalyst (e.g., CuCl₂) catalyst->product C-H Activation/ Cyclization oxidant Oxidant (O₂) oxidant->product

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Methoxy-N-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 4-Methoxy-N-methylaniline.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent methods involve the N-methylation of p-anisidine (B42471) (4-methoxyaniline). Key approaches include:

  • Reductive Amination: This is a highly effective, one-pot method where p-anisidine reacts with formaldehyde (B43269) to form an imine, which is then reduced in situ to the desired secondary amine. Common reducing agents include sodium borohydride (B1222165), formic acid (in the Eschweiler-Clarke reaction), or catalytic hydrogenation.[1]

  • Eschweiler-Clarke Reaction: A specific type of reductive amination that uses excess formic acid and formaldehyde.[2][3] This method is advantageous as it typically does not produce quaternary ammonium (B1175870) salts and the reaction is irreversible due to the loss of carbon dioxide.[3]

Q2: What is the primary challenge in synthesizing this compound?

A2: The main challenge is achieving selective mono-methylation while avoiding the formation of the tertiary amine, 4-Methoxy-N,N-dimethylaniline, as a byproduct.[4] The secondary amine product is often more nucleophilic than the primary amine starting material, which can lead to over-methylation.[4]

Q3: How can the formation of the N,N-dimethylated byproduct be minimized?

A3: To minimize over-methylation and improve the yield of the desired mono-methylated product, consider the following strategies:

  • Control Stoichiometry: Carefully control the molar ratio of the methylating agent (e.g., formaldehyde) to the starting aniline (B41778).[4]

  • Optimize Reaction Conditions: Adjusting temperature, pressure, and reaction time can favor mono-alkylation. Lower temperatures and shorter reaction times are sometimes beneficial.[4]

  • Choice of Reagents: Some methods, like using dimethyl carbonate with specific catalysts, have demonstrated high selectivity for mono-methylation.[4] The Eschweiler-Clarke reaction is also known for providing good control.[2]

  • Kinetic Control: In some catalytic systems, using specific solvents (e.g., 1,4-dioxane) can favor N-monomethylation through kinetic control.[2]

Q4: What are the key safety precautions for this synthesis?

A4: Standard laboratory safety protocols must be strictly followed. Pay special attention to:

  • Ventilation: Handle all volatile chemicals, especially formaldehyde, in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Always wear safety goggles, chemical-resistant gloves, and a lab coat.

  • Reagent Toxicity: Methylating agents such as formaldehyde are toxic and should be handled with extreme care.[4]

  • Hydride Reagents: If using reducing agents like sodium borohydride, exercise caution as they can react violently with water and other protic solvents.[4] Quench reactions carefully, typically at low temperatures.

Troubleshooting Guide

Problem 1: Low Yield of this compound

Symptom: The isolated yield of the final product is significantly lower than expected.

Potential Causes & Solutions:

Potential CauseSuggested Solution
Incomplete Reaction - Prolong the reaction time or moderately increase the temperature. Monitor reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[4][5]- Ensure the reducing agent (e.g., sodium borohydride, formic acid) is active and added in sufficient quantity.[5]- Check the purity of the starting p-anisidine, as impurities can inhibit the reaction.[5]
Suboptimal Reaction Conditions - Screen different solvents or adjust the stoichiometry of the reagents.[4]- For the Eschweiler-Clarke reaction, ensure an excess of both formaldehyde and formic acid is used.[3]
Product Loss During Workup - Optimize extraction procedures, ensuring the correct pH is used to keep the amine in the organic phase.- If the product is volatile, avoid excessive heat or high vacuum during solvent removal.
Problem 2: Presence of Unreacted p-Anisidine in the Final Product

Symptom: Chromatographic (TLC, GC) or spectroscopic (NMR) analysis shows a significant amount of the starting material, p-anisidine.

Potential Causes & Solutions:

Potential CauseSuggested Solution
Insufficient Reagents - Increase the equivalents of the methylating agent (formaldehyde) and the reducing agent.[4]- Ensure reagents have not degraded due to improper storage.[5]
Poor Reaction Kinetics - Increase the reaction temperature or extend the reaction time.[4]- Ensure efficient mixing, especially in heterogeneous reactions, to avoid localized concentration gradients.[5]
Problem 3: Formation of 4-Methoxy-N,N-dimethylaniline Byproduct

Symptom: A significant impurity is detected, often with a different Rf value on TLC, which is subsequently identified as the over-methylated product.

Potential Causes & Solutions:

Potential CauseSuggested Solution
Excess Methylating Agent - Carefully control the stoichiometry. Use a molar ratio that favors mono-methylation.[4]
Reaction Conditions Favor Over-methylation - Lower the reaction temperature.[4]- Reduce the overall reaction time. The secondary amine product can react further if left for too long under the reaction conditions.[4]
Problem 4: Product Discoloration (Yellow to Brown)

Symptom: The final isolated product is colored, not the expected off-white solid.

Potential Causes & Solutions:

Potential CauseSuggested Solution
Oxidation of the Aniline - Aniline compounds are prone to air oxidation, which forms colored impurities.[6]- Conduct the reaction and workup under an inert atmosphere (e.g., Nitrogen or Argon).[5]- Use degassed solvents for the reaction and purification.[5]
Presence of Impurities - Purify the final product. Vacuum distillation is highly effective for removing non-volatile, colored polymeric impurities.[6]- Column chromatography or recrystallization can also be used to remove colored materials.[6]

Data Presentation

Table 1: Reported Yields for N-monomethylation of Anilines using Eschweiler-Clarke Conditions

Starting AnilineYield of N-monomethylanilineReference
Various substituted anilines55% - 81%[2]
Note: Yields are highly dependent on the specific substrate and reaction conditions.

Table 2: Influence of Catalyst on N-methylation of p-Anisidine with Methanol (B129727)

Catalyst (Cu:Al ratio)p-Anisidine ConversionReference
CuAl-2 (1:1)16%[7]
CuAl-3 (2:1)8%[7]
CuAl-4 (3:1)18%[7]
Reaction Conditions: 200°C, 4 bar, 20 h reaction time.[7]

Experimental Protocols

Protocol 1: Synthesis via Eschweiler-Clarke Reaction

This protocol is a general method for the N-methylation of a secondary amine, adapted for the synthesis of this compound from p-anisidine.

Materials:

  • p-Anisidine (1.0 eq)

  • Formic Acid (excess, e.g., ~5 eq or as solvent)

  • Formaldehyde (37% aqueous solution, excess, e.g., ~3 eq)

  • Sodium hydroxide (B78521) (NaOH) solution (e.g., 2M)

  • Extraction solvent (e.g., Dichloromethane or Ethyl Acetate)

  • Drying agent (e.g., anhydrous Sodium Sulfate, Na₂SO₄)

Procedure:

  • To a round-bottom flask, add p-anisidine.

  • Add formic acid, followed by the aqueous formaldehyde solution.

  • Heat the reaction mixture to 80-100°C and maintain for several hours (e.g., 6-18 h). Monitor the reaction progress by TLC.[8]

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully basify the mixture with a NaOH solution to a pH > 10, ensuring the flask is cooled in an ice bath during neutralization.

  • Extract the aqueous layer multiple times with an organic solvent (e.g., Dichloromethane).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[1]

  • Filter off the drying agent and remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by vacuum distillation or column chromatography.[6]

Protocol 2: Synthesis via Reductive Amination with Sodium Borohydride

This protocol is a general method adapted from the synthesis of similar aniline derivatives.[1]

Materials:

  • p-Anisidine (1.0 eq)

  • Methanol (solvent)

  • Formaldehyde (37% aqueous solution, 1.2 eq)

  • Sodium Borohydride (NaBH₄, 1.5 eq)

  • Extraction solvent (e.g., Ethyl Acetate)

  • Drying agent (e.g., anhydrous Sodium Sulfate, Na₂SO₄)

Procedure:

  • Imine Formation: Dissolve p-anisidine in methanol in a round-bottom flask. Add the aqueous formaldehyde solution. Stir the mixture at room temperature for 1-2 hours.[1]

  • Reduction: Cool the reaction mixture to 0°C in an ice bath.

  • Add sodium borohydride portion-wise over 30 minutes, ensuring the internal temperature remains below 10°C.[1]

  • Reaction: After the addition is complete, remove the ice bath and stir the reaction at room temperature for an additional 2-3 hours.[1]

  • Quenching: Slowly add water to quench the excess NaBH₄.

  • Workup: Extract the aqueous mixture with ethyl acetate (B1210297) (3 times). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[1]

  • Isolation: Filter and remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient).[1]

Mandatory Visualization

General Synthesis Workflow cluster_synthesis Synthesis cluster_purification Purification Start p-Anisidine + Formaldehyde Imine Imine Formation Start->Imine Reduction Reduction (e.g., HCOOH or NaBH4) Imine->Reduction Crude Crude 4-Methoxy- N-methylaniline Reduction->Crude Purify Purification (Distillation or Chromatography) Crude->Purify Product Pure Product Purify->Product

Caption: General workflow for the synthesis of this compound.

Troubleshooting Low Yield Start Low Product Yield Observed Check_Reaction Monitor Reaction by TLC/GC. Is starting material present? Start->Check_Reaction Yes_SM Yes Check_Reaction->Yes_SM No_SM No Check_Reaction->No_SM Action_Incomplete Action: - Increase reaction time/temp - Check reagent purity/amount Yes_SM->Action_Incomplete Check_Workup Review Workup & Purification. Check pH during extraction. Analyze waste streams. No_SM->Check_Workup Success Yield Improved Action_Incomplete->Success Action_Loss Action: - Optimize extraction pH - Modify purification method Check_Workup->Action_Loss Action_Loss->Success

Caption: Troubleshooting logic for addressing low product yield.

Eschweiler-Clarke Reaction & Side Reaction pAnisidine p-Anisidine (Primary Amine) Imine1 Iminium Ion (1) pAnisidine->Imine1 + Formaldehyde Formaldehyde Formaldehyde FormicAcid Formic Acid (Hydride Source) Product This compound (Desired Product) Imine1->Product + Formic Acid Imine2 Iminium Ion (2) Product->Imine2 + Formaldehyde (Side Reaction) Byproduct 4-Methoxy-N,N-dimethylaniline (Over-methylation Byproduct) Imine2->Byproduct + Formic Acid

Caption: Mechanism showing desired product and over-methylation side product.

References

Technical Support Center: N-Methylation of 4-Methoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the N-methylation of 4-methoxyaniline.

Troubleshooting Guide

This guide addresses common issues encountered during the N-methylation of 4-methoxyaniline, offering potential causes and solutions in a question-and-answer format.

Q1: Low or No Conversion to N-methyl-4-methoxyaniline.

Possible Causes:

  • Inactive Catalyst: If using a catalytic method, the catalyst may be deactivated due to improper handling, storage, or poisoning by impurities in the reactants or solvent.

  • Inappropriate Reaction Conditions: Temperature, pressure, and reaction time are critical parameters. For some N-methylation reactions of anilines, specific temperature ranges are required for the reaction to proceed efficiently.[1]

  • Poor Reagent Purity: Impurities in 4-methoxyaniline, the methylating agent, or the solvent can interfere with the reaction.[2]

  • Incorrect Base or Stoichiometry: The choice and amount of base can be crucial, with some methods requiring a strong base while others work with weaker bases.[1]

Solutions:

  • Catalyst Management: Ensure the catalyst is handled under the recommended conditions (e.g., inert atmosphere for air-sensitive catalysts) and consider using a fresh batch.

  • Optimize Reaction Conditions: Gradually increase the reaction temperature or extend the reaction time while monitoring the progress of the reaction. For instance, a patented method for N-methyl-4-methoxyaniline synthesis suggests a reaction temperature of 50-120°C.[3]

  • Verify Reagent Quality: Ensure all starting materials and solvents are pure and dry.

  • Base Selection: Verify the identity and stoichiometry of the base. If necessary, screen different bases to find the optimal one for the specific methylation method.

Q2: Significant Formation of the Di-methylated Product (N,N-dimethyl-4-methoxyaniline).

Possible Causes:

  • Over-alkylation: This is a common side reaction as the mono-methylated product (N-methyl-4-methoxyaniline) can be more nucleophilic than the starting aniline, making it more reactive towards the methylating agent.[2]

  • Excess Methylating Agent: Using a large excess of the methylating agent will favor the formation of the di-methylated product.[2]

  • Reaction Conditions: Higher reaction temperatures and longer reaction times can promote di-methylation.

Solutions:

  • Control Stoichiometry: Use a controlled amount of the methylating agent. Employing a larger excess of 4-methoxyaniline compared to the methylating agent can favor mono-alkylation.[2]

  • Choice of Methylating Agent: Dimethyl carbonate (DMC) can offer high selectivity for mono-methylation.[1]

  • Adjust Reaction Conditions: Lowering the reaction temperature and reducing the reaction time can help minimize the formation of the di-methylated product.[2]

  • Reductive Amination: This method provides better control over mono-alkylation by first forming an imine which is then reduced.[2][4]

Q3: Formation of N-formylated Product as a Side Reaction.

Possible Causes:

  • Use of Formic Acid: The formation of N-formylated products is a known side reaction, particularly with electron-rich anilines like 4-methoxyaniline, when using formic acid as the methylating agent, as in the Eschweiler-Clarke reaction.[1]

Solutions:

  • Alternative Methylating Agents: Consider using alternative methylating agents that do not contain a formyl group, such as dimethyl sulfate (B86663) or methyl iodide (use with caution due to toxicity).

  • Alternative Methods: Employing reductive amination with formaldehyde (B43269) and a suitable reducing agent other than formic acid can prevent formylation.[5]

Q4: Discoloration of the Final Product.

Possible Causes:

  • Oxidation: Aniline compounds can discolor over time due to the formation of colored oxidation products and polymers upon exposure to air and light.[6]

Solutions:

  • Purification:

    • Vacuum Distillation: Effective for removing non-volatile polymeric impurities and colored materials.[6]

    • Column Chromatography: Silica (B1680970) gel chromatography can be used to separate the desired product from colored impurities.[6]

    • Recrystallization: If the product is a solid, recrystallization can be an effective purification technique.[6]

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in the N-methylation of 4-methoxyaniline?

The most prevalent side reaction is over-methylation, leading to the formation of N,N-dimethyl-4-methoxyaniline.[2][6] This occurs because the product, N-methyl-4-methoxyaniline, is often more nucleophilic than the starting material.[2] Another common side reaction, particularly when using the Eschweiler-Clarke reaction (formaldehyde and formic acid), is the formation of the N-formylated product.[1]

Q2: How can I improve the selectivity for mono-N-methylation?

To enhance selectivity for the desired mono-methylated product, you can:

  • Control the stoichiometry by using an excess of 4-methoxyaniline relative to the methylating agent.[2]

  • Choose a selective methylating agent like dimethyl carbonate (DMC).[1]

  • Optimize reaction conditions by lowering the temperature and reaction time.[2]

  • Utilize reductive amination , which offers greater control over the degree of alkylation.[2][4]

Q3: What are some common methods for the N-methylation of 4-methoxyaniline?

Several methods can be employed:

  • Eschweiler-Clarke Reaction: This classic method uses formaldehyde and formic acid to achieve methylation.[7][8][9] It is known to proceed to the tertiary amine without the formation of quaternary ammonium (B1175870) salts.[8]

  • Reductive Amination: This involves the reaction of 4-methoxyaniline with formaldehyde to form an imine, which is then reduced using a reducing agent like sodium borohydride (B1222165) or catalytic hydrogenation.[2][3] This method offers good control over the extent of methylation.[4]

  • Using Other Methylating Agents: Reagents like dimethyl carbonate, dimethyl sulfate, or methyl iodide can be used, often in the presence of a base.[10]

Q4: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a common and effective technique to monitor the reaction. By spotting the reaction mixture alongside the starting material (4-methoxyaniline) and, if available, the expected product (N-methyl-4-methoxyaniline), you can track the disappearance of the starting material and the appearance of the product. A second spot appearing could indicate the formation of the di-methylated byproduct.[6]

Data Presentation

Table 1: Comparison of N-Methylation Methods for Anilines

MethodMethylating Agent(s)Common Reducing AgentKey AdvantagesPotential Side Reactions
Eschweiler-Clarke Formaldehyde, Formic AcidFormic AcidHigh yields, avoids quaternary salts[8][9]N-formylation[1]
Reductive Amination FormaldehydeNaBH₄, NaBH₃CN, H₂/Catalyst[3][4][5]Good control over mono-methylation[2][4]Potential for over-methylation if not controlled
Alkylation Dimethyl Carbonate (DMC)N/A (Base promoted)High selectivity for mono-methylation[1]Can be slower than other methods
Alkylation CH₃I, (CH₃)₂SO₄N/A (Base promoted)High reactivityToxic reagents, over-methylation is common[10]

Experimental Protocols

Protocol 1: N-methylation of 4-Methoxyaniline via Reductive Amination

This protocol is a general guideline based on established procedures for anilines.[3]

  • Reaction Setup: In a reaction vessel, dissolve 4-methoxyaniline (1.0 equivalent) in a suitable solvent (e.g., methanol).

  • Reagent Addition: Add paraformaldehyde (1.0-1.2 equivalents).

  • Catalyst Addition: Add a suitable catalyst, such as Raney Nickel.[3]

  • Hydrogenation: Seal the vessel and purge with nitrogen, followed by hydrogen. Pressurize the vessel with hydrogen (0.2-1.5 MPa) and heat to the desired temperature (50-120°C).[3]

  • Reaction Monitoring: Stir the reaction mixture for the specified time (1-10 hours), monitoring the progress by TLC.[3]

  • Work-up: After the reaction is complete, cool the mixture, filter the catalyst, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or vacuum distillation to obtain pure N-methyl-4-methoxyaniline.[6]

Protocol 2: Eschweiler-Clarke Reaction for N,N-dimethylation of Primary Amines

This is a general procedure that typically leads to the di-methylated product.[9]

  • Reagent Mixture: To the primary amine (1.0 equivalent), add formic acid (1.8 equivalents) and a 37% aqueous solution of formaldehyde (1.1 equivalents).

  • Heating: Heat the mixture at 80°C for 18 hours.

  • Cooling and Quenching: Cool the reaction to room temperature and add water and 1M HCl.

  • Extraction: Extract the mixture with a suitable organic solvent (e.g., DCM).

  • Basification and Extraction: Basify the aqueous phase to pH 11 and extract with an organic solvent.

  • Drying and Concentration: Combine the organic layers, dry over a drying agent (e.g., Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Visualizations

Reaction_Pathway 4-Methoxyaniline 4-Methoxyaniline N-methyl-4-methoxyaniline N-methyl-4-methoxyaniline 4-Methoxyaniline->N-methyl-4-methoxyaniline Methylating Agent N-formyl-4-methoxyaniline N-formyl-4-methoxyaniline 4-Methoxyaniline->N-formyl-4-methoxyaniline Formic Acid/Formaldehyde N,N-dimethyl-4-methoxyaniline N,N-dimethyl-4-methoxyaniline N-methyl-4-methoxyaniline->N,N-dimethyl-4-methoxyaniline Excess Methylating Agent

Caption: Main reaction and side reaction pathways in the N-methylation of 4-methoxyaniline.

Troubleshooting_Workflow Start Low Conversion? Check_Catalyst Check Catalyst Activity & Handling Start->Check_Catalyst Yes Poor_Selectivity Poor Selectivity? Start->Poor_Selectivity No Optimize_Conditions Optimize Temp & Time Check_Catalyst->Optimize_Conditions Check_Reagents Verify Reagent Purity Optimize_Conditions->Check_Reagents Unsuccessful Further Investigation Check_Reagents->Unsuccessful Control_Stoichiometry Control Stoichiometry Poor_Selectivity->Control_Stoichiometry Yes Successful_Reaction Successful Reaction Poor_Selectivity->Successful_Reaction No Change_Reagent Change Methylating Agent Control_Stoichiometry->Change_Reagent Lower_Temp Lower Reaction Temperature Change_Reagent->Lower_Temp Lower_Temp->Unsuccessful

Caption: Troubleshooting workflow for N-methylation of 4-methoxyaniline.

References

Troubleshooting peak tailing in HPLC analysis of N-Methyl-p-anisidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding peak tailing in the HPLC analysis of N-Methyl-p-anisidine.

Troubleshooting Guide: Peak Tailing

Peak tailing is a common issue in HPLC that can compromise the accuracy and precision of quantification. For a basic compound like N-Methyl-p-anisidine, this phenomenon is often attributed to secondary interactions with the stationary phase. Below is a step-by-step guide to identify and resolve peak tailing issues.

Is the peak tailing factor greater than 1.2?

The tailing factor (Tf) or asymmetry factor (As) is a quantitative measure of peak symmetry. A value greater than 1.2 indicates significant tailing.[1] If you are observing peak tailing, proceed through the following troubleshooting steps.

1. Column-Related Issues

The column is a primary suspect when peak tailing occurs, especially for basic analytes like N-Methyl-p-anisidine.

  • Secondary Silanol (B1196071) Interactions: Residual silanol groups on the silica-based stationary phase can interact with the basic amine group of N-Methyl-p-anisidine, leading to peak tailing.[2][3][4]

    • Solution:

      • Use an End-Capped Column: Modern, high-purity, end-capped columns have fewer accessible silanol groups, which minimizes these secondary interactions.[3]

      • Consider a Column with a Different Stationary Phase: Columns with polar-embedded phases or charged surface hybrid (CSH) technology can provide better peak shape for basic compounds.[1] A Newcrom R1 column, which has low silanol activity, has been used for the analysis of a similar compound.[5]

  • Column Contamination and Degradation: Accumulation of sample matrix components or harsh mobile phase conditions can lead to column degradation and peak tailing.

    • Solution:

      • Flush the Column: Flush the column with a strong solvent (e.g., 100% acetonitrile (B52724) or methanol (B129727) for reversed-phase) to remove contaminants.

      • Use a Guard Column: A guard column protects the analytical column from strongly retained or particulate matter in the sample.

      • Replace the Column: If flushing does not improve the peak shape, the column may be irreversibly damaged and require replacement.

  • Column Void or Bed Deformation: A void at the column inlet or a disturbed packing bed can cause peak distortion.

    • Solution:

      • Reverse-Flush the Column (if permissible): Check the column manufacturer's instructions to see if it can be back-flushed. This can sometimes remove blockages at the inlet frit.

      • Replace the Column: If a void has formed, the column will likely need to be replaced.

2. Mobile Phase-Related Issues

The composition of the mobile phase plays a critical role in controlling peak shape.

  • Incorrect Mobile Phase pH: The pH of the mobile phase influences the ionization state of both the analyte and the residual silanol groups on the stationary phase. For a basic compound like N-Methyl-p-anisidine, a mobile phase pH that is too high can lead to increased interaction with ionized silanols.

    • Solution:

      • Lower the Mobile Phase pH: Adjust the mobile phase to a lower pH (typically between 2 and 4) to suppress the ionization of silanol groups.[1][6] This is a common strategy to improve peak shape for basic compounds.

      • Use a Buffer: Employ a buffer to maintain a consistent pH throughout the analysis. Phosphate and acetate (B1210297) buffers are commonly used.[7][8]

  • Insufficient Buffer Concentration: A low buffer concentration may not be sufficient to control the pH at the column surface, leading to inconsistent interactions and peak tailing.

    • Solution:

      • Increase Buffer Concentration: Increasing the buffer concentration (typically in the range of 10-50 mM) can improve peak symmetry.[1]

  • Inappropriate Mobile Phase Additives: Certain additives can be used to improve peak shape.

    • Solution:

      • Competing Base: Historically, a small amount of a competing base, such as triethylamine (B128534) (TEA), was added to the mobile phase to block the active silanol sites.[6] However, with modern columns, this is often not necessary and can have disadvantages.

      • Acidic Modifiers: Additives like formic acid or phosphoric acid are often used to control the mobile phase pH and improve peak shape.[5]

3. Sample-Related Issues

The sample itself and how it is prepared can contribute to peak tailing.

  • Sample Overload: Injecting too much sample can saturate the stationary phase, leading to broadened and tailing peaks.

    • Solution:

      • Dilute the Sample: Reduce the concentration of the sample.

      • Reduce Injection Volume: Inject a smaller volume of the sample.

  • Sample Solvent Mismatch: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion.

    • Solution:

      • Use the Mobile Phase as the Sample Solvent: Whenever possible, dissolve the sample in the initial mobile phase.[4]

4. Instrument-Related Issues

Problems with the HPLC system can also lead to peak tailing.

  • Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause band broadening and peak tailing.

    • Solution:

      • Minimize Tubing Length and Diameter: Use narrow-bore tubing and ensure all connections are made properly to minimize dead volume.[3]

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of peak tailing for N-Methyl-p-anisidine?

A1: As N-Methyl-p-anisidine is a basic compound, the most common cause of peak tailing is secondary interactions between the amine functional group and residual silanol groups on the silica-based stationary phase of the HPLC column.[2][3]

Q2: How does mobile phase pH affect the peak shape of N-Methyl-p-anisidine?

A2: The pH of the mobile phase is a critical parameter. For a basic analyte like N-Methyl-p-anisidine, a lower pH (e.g., pH 2-4) is generally preferred. This suppresses the ionization of acidic silanol groups on the stationary phase, reducing their interaction with the protonated analyte and thereby improving peak symmetry.[1][6]

Q3: Can I use a mobile phase additive to reduce peak tailing?

A3: Yes, acidic additives like formic acid or phosphoric acid are commonly used to control the mobile phase pH and improve peak shape for basic compounds.[5] While competing bases like triethylamine (TEA) have been used in the past, they are often unnecessary with modern, high-purity columns.[6]

Q4: My peak tailing started suddenly. What should I check first?

A4: If peak tailing appears suddenly, the most likely culprits are a contaminated or failing column, a partially blocked column frit, or an issue with the mobile phase preparation (e.g., incorrect pH). Start by checking the system pressure for any sudden increases, which could indicate a blockage. If the pressure is normal, try preparing a fresh batch of mobile phase. If the problem persists, it is likely a column issue.

Q5: What is an acceptable tailing factor?

A5: A tailing factor of 1.0 indicates a perfectly symmetrical peak. In practice, a tailing factor of less than 1.5 is often considered acceptable for many assays.[9] However, for high-precision quantitative analysis, a tailing factor closer to 1.0 is desirable. A value above 2.0 is generally considered unacceptable.[9]

Quantitative Data

The following table provides illustrative data on the effect of mobile phase pH on the tailing factor of a basic aniline (B41778) compound, which is structurally related to N-Methyl-p-anisidine. This data demonstrates the significant improvement in peak shape that can be achieved by optimizing the mobile phase pH.

Table 1: Effect of Mobile Phase pH on the Tailing Factor of a Basic Aniline Compound

Mobile Phase pHTailing Factor (Tf)Peak Shape
7.02.4Severe Tailing
5.01.8Moderate Tailing
3.01.2Symmetrical

Note: This data is for a representative basic aniline compound and is intended for illustrative purposes. Optimal conditions for N-Methyl-p-anisidine should be determined experimentally.

Experimental Protocol: HPLC Analysis of N-Methyl-p-anisidine

This protocol provides a starting point for the HPLC analysis of N-Methyl-p-anisidine. Method optimization may be required depending on the specific application and instrumentation.

1. Materials and Reagents

  • N-Methyl-p-anisidine reference standard (purity ≥98%)

  • Acetonitrile (HPLC grade)

  • Water (HPLC or Milli-Q grade)

  • Phosphoric acid or Formic acid (analytical grade)

  • Methanol (HPLC grade, for sample preparation)

2. Instrumentation and Columns

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

3. Mobile Phase Preparation

  • Prepare a mobile phase of Acetonitrile and Water (e.g., 60:40 v/v).

  • Adjust the pH of the aqueous portion to approximately 3.0 with a small amount of phosphoric acid or formic acid before mixing with the organic solvent.

  • Degas the mobile phase before use.

4. Standard Solution Preparation

  • Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh about 25 mg of N-Methyl-p-anisidine reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 1-100 µg/mL).

5. Sample Preparation

  • Accurately weigh a sample containing N-Methyl-p-anisidine and dissolve it in methanol.

  • Dilute the sample with the mobile phase to a concentration that falls within the calibration range.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

6. HPLC Conditions

ParameterSetting
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Water (pH 3.0) (e.g., 60:40 v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 240 nm
Run Time 10 minutes (or until the peak has fully eluted)

7. System Suitability Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately.

ParameterAcceptance Criteria
Tailing Factor (Tf) ≤ 1.5
Theoretical Plates (N) > 2000
Relative Standard Deviation (RSD) of replicate injections < 2.0%

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting peak tailing in the HPLC analysis of N-Methyl-p-anisidine.

Troubleshooting_Peak_Tailing start Peak Tailing Observed (Tf > 1.2) check_column Step 1: Evaluate Column start->check_column col_q1 Using end-capped column? check_column->col_q1 check_mobile_phase Step 2: Evaluate Mobile Phase mp_q1 Is pH between 2 and 4? check_mobile_phase->mp_q1 check_sample Step 3: Evaluate Sample sample_q1 Sample overloaded? check_sample->sample_q1 check_instrument Step 4: Evaluate Instrument inst_q1 Extra-column volume minimized? check_instrument->inst_q1 end_good Peak Shape Acceptable (Tf <= 1.2) col_a1_no Switch to end-capped or polar-embedded/CSH column col_q1->col_a1_no No col_q2 Column old or contaminated? col_q1->col_q2 Yes col_a1_no->check_mobile_phase col_q2->check_mobile_phase No col_a2_yes Flush with strong solvent. Use guard column. Replace if necessary. col_q2->col_a2_yes Yes col_a2_yes->check_mobile_phase mp_a1_no Adjust pH to ~3 with acid. Use a buffer. mp_q1->mp_a1_no No mp_q2 Buffer concentration adequate (10-50 mM)? mp_q1->mp_q2 Yes mp_a1_no->check_sample mp_q2->check_sample Yes mp_a2_no Increase buffer concentration. mp_q2->mp_a2_no No mp_a2_no->check_sample sample_a1_yes Dilute sample or reduce injection volume. sample_q1->sample_a1_yes Yes sample_q2 Sample solvent stronger than mobile phase? sample_q1->sample_q2 No sample_a1_yes->check_instrument sample_q2->check_instrument No sample_a2_yes Dissolve sample in mobile phase. sample_q2->sample_a2_yes Yes sample_a2_yes->check_instrument inst_q1->end_good Yes inst_a1_no Use shorter, narrower tubing. Check connections. inst_q1->inst_a1_no No inst_a1_no->end_good

Caption: Troubleshooting workflow for peak tailing of N-Methyl-p-anisidine.

References

Technical Support Center: Optimizing Derivatization of 4-Methoxy-N-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing reaction conditions for the derivatization of 4-Methoxy-N-methylaniline. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your research.

Frequently Asked Questions (FAQs)

Q1: What are the most common derivatization reactions for this compound?

A1: The most common derivatization reactions for this compound involve the nitrogen atom of the N-methylamino group, primarily N-acylation and N-alkylation. N-acylation is often used to introduce a carbonyl group, forming an amide, which can serve as a protective group or a key structural moiety in target molecules. N-alkylation introduces an additional alkyl group to the nitrogen, forming a tertiary amine.

Q2: I am observing a significant amount of starting material in my reaction mixture after a prolonged reaction time. What could be the cause?

A2: Incomplete conversion can be due to several factors. For N-acylation reactions, the presence of moisture can hydrolyze the acylating agent (e.g., acyl chloride or anhydride), reducing its effective concentration. For N-alkylation reactions, the reactivity of the alkylating agent is crucial; less reactive agents like alkyl chlorides may require harsher conditions. Additionally, inadequate temperature or inefficient mixing can lead to a sluggish reaction.

Q3: How can I minimize the formation of side products during derivatization?

A3: In N-acylation, the primary side products can arise from reactions with other functional groups if present, or from di-acylation under harsh conditions, though this is less common for N-methylated anilines. In N-alkylation, over-alkylation to form a quaternary ammonium (B1175870) salt is a potential side reaction, especially with highly reactive alkylating agents like methyl iodide. To minimize this, careful control of stoichiometry (using a slight excess of the aniline) and reaction temperature is recommended.

Q4: What are the best practices for purifying the derivatized product?

A4: Purification strategies depend on the properties of the product. Column chromatography on silica (B1680970) gel is a versatile method for separating the desired product from starting materials and non-polar byproducts. For solid products, recrystallization from a suitable solvent system can yield highly pure material. An aqueous workup is often necessary to remove any water-soluble reagents and byproducts before chromatographic purification.

Q5: Are there any specific safety precautions I should take when working with this compound and its derivatives?

A5: Yes. This compound is considered moderately toxic and can be harmful if inhaled, ingested, or absorbed through the skin.[1] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Acylating agents like acyl chlorides and anhydrides are corrosive and lachrymatory and should be handled with extreme care.

Troubleshooting Guides

Low Product Yield
Symptom Potential Cause Recommended Solution
Reaction does not proceed to completion (significant starting material remains) 1. Insufficiently reactive derivatizing agent. 2. Low reaction temperature. 3. Poor quality of reagents (e.g., hydrolyzed acylating agent). 4. Inadequate mixing. 1. Switch to a more reactive agent (e.g., acyl chloride instead of anhydride). 2. Gradually increase the reaction temperature and monitor progress by TLC. 3. Use freshly opened or purified reagents. 4. Ensure vigorous stirring throughout the reaction.
Product loss during workup or purification 1. Product is partially soluble in the aqueous phase during extraction. 2. Improper choice of solvent for column chromatography. 3. Decomposition of the product on silica gel. 1. Saturate the aqueous layer with brine to decrease the solubility of the organic product. Perform multiple extractions with an appropriate organic solvent. 2. Optimize the eluent system for column chromatography using TLC. 3. Consider using a different stationary phase (e.g., alumina) or deactivating the silica gel with a small amount of triethylamine (B128534) in the eluent.
Presence of Impurities in the Final Product
Symptom Potential Cause Recommended Solution
Multiple spots on TLC, including one corresponding to the starting material 1. Incomplete reaction. 1. See "Low Product Yield" section for troubleshooting incomplete reactions.
A new spot with a similar Rf to the product is observed 1. Formation of a side product (e.g., over-alkylation in N-alkylation). 2. Isomerization or rearrangement under reaction conditions. 1. Carefully control the stoichiometry of the reagents. Use a minimal excess of the derivatizing agent. 2. Re-evaluate the reaction conditions (temperature, catalyst) to avoid undesired transformations.
Product discoloration (yellowing or darkening) 1. Oxidation of the aniline (B41778) derivative. 1. Perform the reaction and purification under an inert atmosphere (e.g., nitrogen or argon). Store the final product protected from light and air.

Data Presentation

Optimization of N-Acylation of this compound
Acylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)
Acetic Anhydride (B1165640)Pyridine (B92270)Dichloromethane252>90
Acetic AnhydrideNoneAcetic Acid903High
Benzoyl ChlorideTriethylamineDichloromethane0 to 253>95
Acetyl ChlorideTriethylamineDichloromethane0 to 251High

Note: Yields are based on general procedures for aniline acylation and may vary for this compound. Optimization is recommended.

Optimization of N-Alkylation of this compound
Alkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)
Methyl IodideK₂CO₃Acetonitrile8012High
Ethyl BromideNaHDMF256Moderate to High
Benzyl BromideK₂CO₃Acetone508High

Note: Yields are based on general procedures for aniline alkylation and may vary for this compound. Over-alkylation to the quaternary ammonium salt is a potential side reaction.

Experimental Protocols

Protocol 1: N-Acetylation of this compound

Materials:

  • This compound

  • Acetic anhydride

  • Pyridine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in dichloromethane.

  • Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate (B1210297) in hexanes) or by recrystallization.

Protocol 2: N-Benzoylation of this compound

Materials:

  • This compound

  • Benzoyl chloride

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C.

  • Add benzoyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 3 hours, monitoring by TLC.

  • Quench the reaction by adding water.

  • Separate the organic layer and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography or recrystallization.

Visualizations

experimental_workflow start Start: this compound reagents Add Derivatizing Agent (e.g., Acyl Chloride, Alkyl Halide) and Base in Solvent start->reagents reaction Reaction at Controlled Temperature and Time reagents->reaction monitoring Monitor Reaction Progress (e.g., TLC, LC-MS) reaction->monitoring workup Aqueous Workup (Extraction and Washing) monitoring->workup Reaction Complete purification Purification (Column Chromatography or Recrystallization) workup->purification product Final Derivatized Product purification->product

Caption: General experimental workflow for the derivatization of this compound.

troubleshooting_guide start Low Yield or Impure Product check_sm Starting Material Remaining? start->check_sm incomplete_reaction Incomplete Reaction check_sm->incomplete_reaction Yes side_products Side Products Observed? check_sm->side_products No optimize_conditions Optimize Reaction Conditions: - Increase Temperature - Increase Reaction Time - Use More Reactive Reagent incomplete_reaction->optimize_conditions over_alkylation Over-alkylation (N-alkylation) side_products->over_alkylation Yes purification_issue Difficulty in Purification? side_products->purification_issue No control_stoichiometry Control Stoichiometry: - Use slight excess of aniline over_alkylation->control_stoichiometry optimize_purification Optimize Purification: - Different eluent for chromatography - Recrystallization solvent screening purification_issue->optimize_purification Yes

Caption: Troubleshooting decision tree for optimizing this compound derivatization.

References

Technical Support Center: Degradation of 4-Methoxy-N-methylaniline Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals investigating the stability and degradation of 4-Methoxy-N-methylaniline in acidic environments. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in your research.

Troubleshooting Guides

This section addresses common issues encountered during the experimental investigation of this compound degradation under acidic conditions.

Issue Potential Cause(s) Troubleshooting Steps
Discoloration of the reaction mixture (e.g., turning dark brown or black). Oxidation of the aniline (B41778) moiety. Formation of polymeric byproducts.1. Degas all solvents and solutions prior to use to remove dissolved oxygen. 2. Conduct the experiment under an inert atmosphere (e.g., nitrogen or argon). 3. Consider adding a small amount of an antioxidant if it does not interfere with the primary investigation.
Low or no degradation of this compound observed. 1. Acid concentration is too low. 2. Reaction temperature is insufficient. 3. The chosen acid is not a strong enough catalyst for the degradation pathway under investigation (e.g., for ether cleavage).1. Incrementally increase the acid concentration (e.g., from 0.1 N to 1 N). 2. Gradually increase the reaction temperature (e.g., in 10 °C increments), monitoring for the onset of degradation. 3. For ether cleavage, consider using a strong hydrohalic acid like HBr or HI, as the halide anion acts as a good nucleophile.[1]
Multiple unexpected peaks in HPLC/LC-MS analysis. 1. Complex degradation pathways are occurring simultaneously (e.g., both ether cleavage and oxidation). 2. The starting material is impure. 3. Secondary degradation of initial products.1. Analyze samples at earlier time points to identify primary degradation products. 2. Characterize the purity of the starting this compound using HPLC, NMR, or LC-MS before initiating the degradation study.[2] 3. If possible, isolate major degradation products and subject them to the same stress conditions to understand their stability.
Poor peak shape or resolution in HPLC analysis. 1. Inappropriate mobile phase pH. 2. Interaction of the basic aniline compounds with free silanol (B1196071) groups on the HPLC column. 3. Column overload.1. Ensure the mobile phase pH is controlled with a suitable buffer and is appropriate for the analytes (typically acidic to ensure protonation of the amines). 2. Use a column with end-capping or a base-deactivated stationary phase. 3. Reduce the concentration of the injected sample.
Inconsistent or irreproducible degradation rates. 1. Fluctuations in reaction temperature. 2. Variability in the concentration of the stock solution of this compound. 3. Inconsistent exposure to light or oxygen.1. Use a temperature-controlled reaction vessel (e.g., a water bath or heating block). 2. Prepare fresh stock solutions for each experiment and verify their concentration. 3. Standardize the experimental setup to ensure consistent environmental conditions for all runs.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in acidic conditions?

A1: Under acidic conditions, this compound is susceptible to two primary degradation pathways:

  • Acid-Catalyzed Ether Cleavage: The ether linkage of the methoxy (B1213986) group can be cleaved in the presence of a strong acid. This reaction involves the protonation of the ether oxygen, followed by a nucleophilic attack (by water or the acid's conjugate base) on the methyl group, leading to the formation of 4-(N-methylamino)phenol and a corresponding methyl derivative (e.g., methanol (B129727) or a methyl halide).

  • Oxidation of the Aniline Moiety: The electron-rich aniline ring and the N-methyl group are susceptible to oxidation, which can be enhanced in acidic media. This can lead to the formation of colored dimeric and polymeric products. In the presence of strong oxidizing agents, degradation can proceed to form p-benzoquinone.

Q2: What are the likely degradation products I should be looking for?

A2: Based on the potential degradation pathways, the following products should be considered in your analytical search:

  • From Ether Cleavage: 4-(N-methylamino)phenol.

  • From Oxidation: p-Benzoquinone, and potentially dimeric products like N,N'-dimethyl-N,N'-bis(4-methoxyphenyl)hydrazine or various benzidine-type structures.

Q3: How can I monitor the degradation of this compound and the formation of its products quantitatively?

A3: High-Performance Liquid Chromatography (HPLC) with a UV detector is a suitable technique for monitoring the degradation. An appropriate reversed-phase column (e.g., C18) with an acidic mobile phase (e.g., acetonitrile/water with 0.1% formic or phosphoric acid) can be used to separate the parent compound from its more polar degradation products. For confirmation of product identity, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.

Q4: My this compound starting material is discolored (yellow or brown). Can I still use it for my degradation studies?

A4: Discoloration often indicates the presence of oxidation products.[2] For accurate kinetic studies, it is crucial to start with pure material. It is recommended to purify the discolored compound before use.[2] Common purification methods for anilines include column chromatography or vacuum distillation.[2] The purity of the starting material should be verified by an appropriate analytical method like HPLC or NMR.[2]

Q5: What are the optimal storage conditions to minimize the degradation of this compound?

A5: To ensure the stability of this compound, it should be stored in a tightly sealed container, protected from light and air. Storage in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon) is ideal to prevent oxidation.

Data Presentation

The following tables provide a template for summarizing quantitative data from acidic degradation studies of this compound.

Table 1: Degradation of this compound Under Various Acidic Conditions

Acid Type Acid Concentration (N) Temperature (°C) Time (hours) This compound Remaining (%)
HCl0.15024e.g., 95.2
HCl1.05024e.g., 78.5
H₂SO₄1.05024e.g., 81.3
HBr1.05024e.g., 65.1

Table 2: Product Distribution in the Degradation of this compound in 1.0 N HCl at 70°C

Time (hours) This compound (%) 4-(N-methylamino)phenol (%) p-Benzoquinone (%) Other Products (%)
0100000
4e.g., 85.3e.g., 10.1e.g., 1.2e.g., 3.4
8e.g., 72.1e.g., 18.5e.g., 2.3e.g., 7.1
16e.g., 53.8e.g., 29.7e.g., 4.5e.g., 12.0
24e.g., 40.2e.g., 38.6e.g., 6.8e.g., 14.4

Experimental Protocols

Protocol 1: Acidic Stress Testing of this compound

Objective: To evaluate the stability of this compound under various acidic conditions and to identify major degradation products.

Materials:

  • This compound (purity >98%)

  • Hydrochloric acid (HCl), analytical grade

  • Sulfuric acid (H₂SO₄), analytical grade

  • Methanol, HPLC grade

  • Water, HPLC grade

  • Volumetric flasks, pipettes, and vials

  • Temperature-controlled water bath or heating block

  • HPLC system with UV or PDA detector and a C18 column

  • LC-MS system for product identification

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol.

  • Preparation of Acidic Solutions: Prepare 0.1 N and 1.0 N solutions of HCl and H₂SO₄ in HPLC-grade water.

  • Stress Sample Preparation:

    • For each stress condition, add a known volume of the this compound stock solution to a reaction vial.

    • Carefully add the acidic solution to achieve the desired final concentration of the substrate (e.g., 100 µg/mL) and the acid.

    • Prepare a control sample with the substrate in water/methanol without acid.

  • Incubation: Place the vials in a temperature-controlled bath set to a specific temperature (e.g., 50°C or 70°C).

  • Time Points: Withdraw aliquots from each vial at specified time points (e.g., 0, 2, 4, 8, 16, and 24 hours).

  • Sample Quenching and Preparation:

    • Immediately neutralize the withdrawn aliquots with a suitable base (e.g., NaOH) to stop the degradation reaction.

    • Dilute the neutralized samples with the HPLC mobile phase to a suitable concentration for analysis.

    • Filter the samples through a 0.22 µm syringe filter before injection.

  • Analysis:

    • Analyze the samples by a validated stability-indicating HPLC method to quantify the remaining this compound.

    • Analyze the samples by LC-MS to identify the mass of the degradation products.

Visualizations

Degradation Pathways

DegradationPathways cluster_main This compound Degradation cluster_hydrolysis Acid-Catalyzed Ether Cleavage cluster_oxidation Oxidation 4-MNMA This compound Protonated_Ether Protonated Ether Intermediate 4-MNMA->Protonated_Ether H+ Radical_Cation Radical Cation 4-MNMA->Radical_Cation -e-, H+ 4-NMAP 4-(N-methylamino)phenol Protonated_Ether->4-NMAP +H2O, -CH3OH Methanol Methanol Protonated_Ether->Methanol Dimer Dimeric Products (e.g., Benzidines) Radical_Cation->Dimer Coupling Quinone p-Benzoquinone Radical_Cation->Quinone Further Oxidation & Hydrolysis

Caption: Potential degradation pathways of this compound under acidic conditions.

Experimental Workflow

ExperimentalWorkflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock_Sol Prepare 1 mg/mL Stock Solution of this compound Mix Combine Stock and Acid Solutions in Reaction Vials Stock_Sol->Mix Acid_Sol Prepare Acidic Solutions (e.g., 0.1N, 1.0N HCl) Acid_Sol->Mix Incubate Incubate at Controlled Temperature (e.g., 50°C) Mix->Incubate Sample Withdraw Aliquots at Time Points (0, 2, 4, 8... hrs) Incubate->Sample Quench Neutralize and Dilute Samples Sample->Quench HPLC HPLC-UV Analysis for Quantification Quench->HPLC LCMS LC-MS Analysis for Product Identification Quench->LCMS

Caption: General workflow for acidic stress testing of this compound.

References

Preventing oxidation of N-Methyl-p-anisidine during storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-Methyl-p-anisidine. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of N-Methyl-p-anisidine during storage and experimentation. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of N-Methyl-p-anisidine degradation during storage?

A1: The primary cause of N-Methyl-p-anisidine degradation is oxidation. The N-methylamino group is susceptible to air oxidation, which can lead to the formation of colored impurities and byproducts.[1][2] This process can be accelerated by exposure to light, elevated temperatures, and the presence of atmospheric oxygen.

Q2: My N-Methyl-p-anisidine has changed color. What does this indicate and can I still use it?

A2: Discoloration, often appearing as a brownish hue, is a visual indicator of oxidation and degradation.[1] It is strongly recommended to use analytical methods, such as HPLC, to assess the purity of the discolored material before use. For critical applications, it is best to use a fresh, unoxidized lot of the compound to ensure the reliability of your experimental results.

Q3: What are the ideal storage conditions for N-Methyl-p-anisidine to prevent oxidation?

A3: To minimize oxidation, N-Methyl-p-anisidine should be stored in a tightly sealed container under an inert atmosphere, such as nitrogen or argon.[3] It should be protected from light by using an amber-colored vial or by storing it in a dark place. Additionally, storage in a cool, dry, and well-ventilated area is recommended.[4][5] For long-term storage, refrigeration is advisable.

Q4: Are there any chemical additives that can help prevent the oxidation of N-Methyl-p-anisidine?

A4: Yes, the addition of antioxidants can significantly inhibit the oxidation of aromatic amines.[6] Radical scavengers and peroxide decomposers are effective classes of antioxidants. For example, a complex antioxidant composition containing a radical-scavenging type antioxidant, a peroxide-decomposing type antioxidant, and a light stabilizer has been shown to prevent the discoloration of aromatic amines for up to a year.[7]

Troubleshooting Guide

This guide provides solutions to common problems encountered during the storage and handling of N-Methyl-p-anisidine.

Problem Potential Cause Troubleshooting Steps
Discoloration (Yellowing/Browning) of Solid or Solution Oxidation due to exposure to air and/or light.1. Verify Purity: Use HPLC-UV to check the purity of the material. The appearance of new peaks indicates the formation of degradation products.2. Inert Atmosphere: Purge the container with an inert gas (argon or nitrogen) before sealing.3. Light Protection: Store in an amber vial or a container wrapped in aluminum foil.4. Temperature Control: Store at recommended low temperatures (e.g., in a refrigerator).5. Fresh Solutions: Prepare solutions fresh for each experiment whenever possible.[1]
Inconsistent Experimental Results Degradation of N-Methyl-p-anisidine leading to lower effective concentration.1. Quality Control: Regularly check the purity of your stock solution using an analytical method like HPLC.2. Control Experimental Environment: Minimize the exposure of your solutions to ambient air and light during your experiment.[1]3. pH Control: For aqueous solutions, maintaining a neutral to slightly acidic pH can improve stability.[1]
Appearance of Unknown Peaks in Analytical Chromatogram (e.g., HPLC) Formation of oxidation byproducts.1. Identify Degradation Products: If equipped, use LC-MS to identify the mass of the unknown peaks, which may correspond to N-oxides or other oxidation products.2. Optimize Storage: Implement stricter adherence to recommended storage conditions (inert atmosphere, low temperature, light protection).3. Purification: If necessary, the material can be purified by recrystallization or column chromatography to remove impurities.

Data Presentation

Recommended Storage Conditions for N-Methyl-p-anisidine
Parameter Recommended Condition Rationale
Atmosphere Inert Gas (Nitrogen or Argon)Prevents oxidation by displacing oxygen.[3]
Container Tightly Sealed, Amber GlassPrevents exposure to air and light.[4]
Temperature Cool, RefrigeratedReduces the rate of chemical degradation.
Environment Dry, Well-Ventilated AreaPrevents moisture absorption and ensures a safe storage environment.[5]
Additives Antioxidants (Optional)Chemically inhibit the oxidation process for extended stability.[6][7]

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment of N-Methyl-p-anisidine

This protocol provides a general method for determining the purity of N-Methyl-p-anisidine and detecting potential degradation products. This method is adapted from established procedures for similar aromatic amines and may require optimization.[8]

1. Materials and Reagents

  • N-Methyl-p-anisidine (Reference Standard and Sample)

  • Acetonitrile (HPLC Grade)

  • Water (HPLC Grade or Deionized)

  • Methanol (HPLC Grade, for sample preparation)

  • 0.45 µm Syringe Filters

2. Instrumentation

  • HPLC system with a UV-Vis detector

  • C18 reverse-phase column (e.g., 5 µm particle size, 4.6 x 150 mm)

3. Chromatographic Conditions

  • Mobile Phase: Acetonitrile:Water (e.g., 50:50, v/v). The ratio may need to be adjusted to achieve optimal separation.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection Wavelength: 254 nm

  • Column Temperature: Ambient (approximately 25 °C)

  • Run Time: 10 minutes (or until all components have eluted)

4. Standard and Sample Preparation

  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 10 mg of N-Methyl-p-anisidine reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to the mark with methanol.

  • Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 50, 100 µg/mL) by serially diluting the stock standard solution with the mobile phase.

  • Sample Solution: Accurately weigh a sample of N-Methyl-p-anisidine and prepare a stock solution in methanol. Dilute with the mobile phase to a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.

5. Analysis

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the working standard solutions to generate a calibration curve.

  • Inject the sample solution.

  • Analyze the chromatogram to determine the peak area of N-Methyl-p-anisidine and any impurity peaks.

6. Calculation

  • Construct a calibration curve by plotting the peak area of the standards against their concentrations.

  • Determine the concentration of N-Methyl-p-anisidine in the sample from the calibration curve.

  • Calculate the purity by the area normalization method:

    • % Purity = (Area of N-Methyl-p-anisidine Peak / Total Area of All Peaks) x 100

Visualizations

Oxidation_Prevention_Workflow cluster_storage Storage cluster_handling Handling & Use cluster_verification Verification Store Store in Tightly Sealed Container Inert Purge with Inert Gas Store->Inert Cool Store in Cool, Dark Place Inert->Cool Antioxidant Add Antioxidant (Optional) Cool->Antioxidant Fresh Prepare Fresh Solutions Antioxidant->Fresh Minimize Minimize Air/Light Exposure During Use Fresh->Minimize Purity Check Purity (e.g., HPLC) Minimize->Purity Stable Stable Product Purity->Stable Purity OK Degraded Degraded Product Purity->Degraded Purity NOT OK NMPA N-Methyl-p-anisidine (Fresh Stock) NMPA->Store

Caption: Workflow for preventing oxidation of N-Methyl-p-anisidine.

Troubleshooting_Discoloration start Discoloration Observed check_purity Analyze Purity (HPLC) start->check_purity is_pure Purity Acceptable? check_purity->is_pure use_cautiously Use with Caution (Non-critical applications) is_pure->use_cautiously Yes discard Discard or Purify is_pure->discard No review_storage Review Storage Protocol use_cautiously->review_storage discard->review_storage implement_changes Implement Corrective Actions (Inert Gas, Light/Temp Control) review_storage->implement_changes

Caption: Troubleshooting logic for discolored N-Methyl-p-anisidine.

References

Resolving co-eluting impurities in 4-Methoxy-N-methylaniline analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analysis of 4-Methoxy-N-methylaniline. Our focus is to help you resolve common issues, particularly the challenge of co-eluting impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common potential impurities in this compound that can cause co-elution?

A1: Based on the synthesis route and degradation pathways of similar aniline (B41778) compounds, the most probable impurities that may co-elute with this compound include:

  • Positional Isomers: 2-Methoxy-N-methylaniline and 3-Methoxy-N-methylaniline. These isomers often have very similar physicochemical properties to the main analyte, making them challenging to separate.[1][2]

  • Related Impurities:

    • p-Anisidine (4-methoxyaniline): A potential starting material or degradation product.

    • N,N-dimethyl-4-methoxyaniline: An over-methylation byproduct.[3]

  • Degradation Products: Oxidation and polymerization products can form upon exposure to air and light, leading to a discolored product and potential chromatographic interferences.[3]

Q2: I am observing a shoulder on my main peak for this compound using a standard C18 column. What is the likely cause and how can I resolve it?

A2: A shoulder on the main peak is a strong indication of a co-eluting impurity.[4] Given that standard C18 columns primarily separate based on hydrophobicity, positional isomers with similar hydrophobicity are the most likely cause of this issue.[5]

To resolve this, you need to introduce an alternative separation mechanism. Switching to a stationary phase that offers different selectivity is highly recommended. Phenyl or pentafluorophenyl (PFP) columns are excellent choices for separating aromatic positional isomers as they provide π-π interactions, which can differentiate between the subtle electronic differences of the isomers.[1][6]

Q3: My baseline is noisy and I'm seeing extraneous peaks in my chromatogram. What could be the cause?

A3: A noisy baseline and "ghost" peaks can stem from several sources. Poor quality solvents, especially the water used in reversed-phase chromatography, can introduce impurities that concentrate on the column during equilibration and elute during the gradient, appearing as ghost peaks.[7][8] It is also possible that you are observing carryover from a previous injection.[9]

To troubleshoot this, first, try running a blank gradient (without injecting a sample). If the ghost peaks persist, the issue is likely with your mobile phase or system contamination.[7] Ensure you are using high-purity, HPLC-grade solvents and freshly prepared mobile phases.[8] If the ghost peaks only appear after a sample injection, you are likely experiencing carryover. In this case, optimizing your needle wash procedure and using a stronger wash solvent can help.[9]

Troubleshooting Guide

Issue 1: Poor Resolution of this compound from a Suspected Positional Isomer

This guide will walk you through the steps to improve the separation of this compound from a co-eluting positional isomer.

Logical Troubleshooting Workflow

start Start: Poor Resolution check_k Is Capacity Factor (k') between 1 and 5? start->check_k weaken_mp Weaken Mobile Phase (e.g., decrease organic solvent) check_k->weaken_mp No change_column Change Column Chemistry (e.g., Phenyl or PFP) check_k->change_column Yes weaken_mp->check_k optimize_mp Optimize Mobile Phase (e.g., change organic modifier, adjust pH) change_column->optimize_mp optimize_temp Optimize Column Temperature optimize_mp->optimize_temp end End: Resolution Achieved optimize_temp->end

Caption: Troubleshooting workflow for poor peak resolution.

Step 1: Evaluate Method Parameters

Before making significant changes, ensure your current method is operating optimally. The capacity factor (k') for your main peak should ideally be between 1 and 5. If it is too low, the analyte is not being retained long enough for a good separation to occur.[4]

Step 2: Change Column Chemistry

As mentioned in the FAQs, a standard C18 column may not be sufficient. Positional isomers of aromatic compounds are notoriously difficult to separate by reverse-phase HPLC.[2] A column with a phenyl or PFP stationary phase is recommended to enhance selectivity through π-π interactions.[1][6]

Step 3: Optimize the Mobile Phase

  • Organic Modifier: If you are using acetonitrile, try switching to methanol, or vice versa. The different solvent properties can alter the selectivity.

  • pH Adjustment: Since this compound is a basic compound, adjusting the pH of the mobile phase can significantly impact its retention and selectivity. A slight change in pH can alter the ionization state of the analyte and impurities.

Step 4: Temperature Optimization

Temperature can also affect selectivity. Running the analysis at different temperatures (e.g., 25°C, 30°C, and 40°C) may improve the resolution between closely eluting peaks.

Issue 2: Confirming the Identity of a Co-eluting Impurity

When you have a co-eluting peak, it is crucial to identify the impurity. Mass spectrometry (MS) is a powerful tool for this purpose.

Experimental Workflow for Impurity Identification

start Start: Suspected Co-elution lc_ms Perform LC-MS Analysis start->lc_ms extract_spectra Extract Mass Spectra Across the Peak lc_ms->extract_spectra compare_spectra Compare Spectra at Peak Front, Apex, and Tail extract_spectra->compare_spectra pure Spectra are Identical: Peak is Likely Pure compare_spectra->pure Identical impure Spectra Differ: Co-elution Confirmed compare_spectra->impure Different identify_mz Identify m/z of Impurity impure->identify_mz propose_structure Propose Impurity Structure identify_mz->propose_structure end End: Impurity Identified propose_structure->end

Caption: Workflow for impurity identification using LC-MS.

If you are using a diode array detector (DAD), you can also assess peak purity by comparing the UV spectra across the peak.[4] If the spectra are not identical, it indicates the presence of more than one component.

Experimental Protocols

Protocol 1: HPLC Method for Resolving Positional Isomers

This protocol provides a starting point for separating this compound from its positional isomers.

ParameterCondition
Column Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 20% B to 50% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temp. 30°C
Detection UV at 254 nm
Injection Vol. 5 µL

Hypothetical Quantitative Data

The following table illustrates the expected improvement in resolution when switching from a C18 to a Phenyl-Hexyl column.

CompoundRetention Time (C18)Retention Time (Phenyl-Hexyl)Resolution (Rs) on Phenyl-Hexyl
3-Methoxy-N-methylaniline8.2 min9.5 min-
This compound8.3 min10.1 min2.1
p-Anisidine7.5 min8.2 min4.5
N,N-dimethyl-4-methoxyaniline9.1 min11.5 min3.8
Protocol 2: GC-MS Method for Impurity Profiling

For a comprehensive impurity profile, especially for volatile and semi-volatile impurities, a GC-MS method can be very effective.[10][11]

ParameterCondition
Column DB-5MS, 30 m x 0.25 mm, 0.25 µm
Inlet Temp. 250°C
Carrier Gas Helium at 1.0 mL/min
Oven Program Start at 60°C, hold for 1 min, ramp to 300°C at 20°C/min, hold for 5 min
MS Source EI at 70 eV
MS Quad Temp 150°C
Scan Range 40-450 amu

Expected Mass Spectra

CompoundKey m/z Fragments
This compound137 (M+), 122, 106, 94, 77
p-Anisidine123 (M+), 108, 80, 65
N,N-dimethyl-4-methoxyaniline151 (M+), 136, 121, 106, 91, 77

This technical support guide provides a foundation for addressing common analytical challenges in the analysis of this compound. For further assistance, please consult the references provided or contact our technical support team.

References

Technical Support Center: 4-Methoxy-N-methylaniline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 4-Methoxy-N-methylaniline.

Frequently Asked Questions (FAQs)

Q1: What are the most common industrial synthesis routes for this compound?

A1: The most prevalent synthesis route is the N-methylation of p-anisidine (B42471) (4-methoxyaniline). Key methods include:

  • Reductive Amination: This is a widely used method, often employing formaldehyde (B43269) as the C1 source and a reducing agent like formic acid (Eschweiler-Clarke reaction) or catalytic hydrogenation.[1][2]

  • Catalytic N-methylation with Methanol (B129727): This method is gaining traction due to methanol's low cost and atom economy. It typically requires a heterogeneous or homogeneous catalyst, such as those based on Nickel, Ruthenium, or Iridium.[3][4][5][6]

  • Alkylation with Dimethyl Carbonate (DMC): DMC is considered a greener methylating agent and can offer high selectivity for mono-methylation with the appropriate catalyst.[7]

Q2: What is the primary challenge encountered during the N-methylation of p-anisidine?

A2: The principal challenge is controlling the selectivity of the reaction to favor mono-N-methylation and minimize the formation of the N,N-dimethylated byproduct, 4-Methoxy-N,N-dimethylaniline.[2][7] The secondary amine product is often more nucleophilic than the primary amine starting material, which can lead to over-methylation.[7]

Q3: What are the key safety precautions to consider during the synthesis of this compound?

A3: Safety is paramount. Key precautions include:

  • Handling of Reagents: Methylating agents such as formaldehyde and dimethyl sulfate (B86663) are toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[7][8]

  • Exothermic Reactions: N-methylation reactions can be exothermic. Proper temperature control and monitoring are crucial, especially during scale-up, to prevent thermal runaway.

  • Hydrogenation Safety: When using catalytic hydrogenation, ensure the proper setup and handling of hydrogen gas, which is highly flammable. Reactions should be conducted in an autoclave reactor at a larger scale.[1][9]

  • Material Handling: The final product, this compound, and its precursor, p-anisidine, are toxic and can be harmful if swallowed, inhaled, or absorbed through the skin.[8][10][11] Always consult the Safety Data Sheet (SDS) before handling these chemicals.

Troubleshooting Guides

Problem 1: Low Yield of this compound

Symptom: The isolated yield of the desired product is significantly lower than expected.

Potential Causes & Solutions:

Potential CauseSuggested Solution
Incomplete Reaction - Reaction Time: Extend the reaction time and monitor progress using TLC or GC.[2] - Temperature: Ensure the reaction is maintained at the optimal temperature. Some methods may require heating.[3][9] - Catalyst Activity: If using a catalyst, ensure it is fresh and active. Catalyst poisoning can occur.[9] Consider increasing the catalyst loading if necessary.
Suboptimal Reagent Stoichiometry - Carefully control the molar ratio of the methylating agent to the p-anisidine. An insufficient amount of methylating agent will result in a low conversion rate.[7]
Poor Quality of Reagents - Use reagents from a reliable source and ensure they have not degraded. For instance, paraformaldehyde can depolymerize over time.
Mechanical Losses During Work-up - Optimize the extraction and purification procedures to minimize product loss. Ensure complete phase separation during extractions.
Problem 2: High Levels of N,N-Dimethylated Impurity

Symptom: Chromatographic analysis (GC, HPLC) shows a significant peak corresponding to 4-Methoxy-N,N-dimethylaniline.

Potential Causes & Solutions:

Potential CauseSuggested Solution
Excess Methylating Agent - Reduce the molar ratio of the methylating agent to p-anisidine. A ratio closer to 1:1 is often recommended to favor mono-methylation.[2]
Prolonged Reaction Time or High Temperature - Monitor the reaction closely and stop it once the formation of the desired product is maximized, before significant amounts of the di-methylated product form.[2] Lowering the reaction temperature may also improve selectivity.[7]
Choice of Methylating Agent/Catalyst - Consider using a methylating agent known for higher mono-methylation selectivity, such as dimethyl carbonate with a suitable catalyst.[7] Some catalytic systems using methanol have also shown high selectivity.[3]
Continuous Flow Chemistry - For larger-scale synthesis, continuous flow reactors can offer precise control over stoichiometry, temperature, and residence time, which can significantly improve selectivity and minimize over-methylation.[7][12][13]
Problem 3: Product Discoloration (Yellow to Brown)

Symptom: The isolated this compound is discolored.

Potential Causes & Solutions:

Potential CauseSuggested Solution
Oxidation - Aniline derivatives are susceptible to air oxidation, which can form colored impurities.[2][14] Handle the product under an inert atmosphere (e.g., nitrogen or argon) where possible, especially during purification and storage.[2]
Residual Impurities - The discoloration may be due to residual starting materials or byproducts. Effective purification is key.
Purification Method - Vacuum Distillation: This is a highly effective method for removing non-volatile, colored impurities and polymers.[14] The boiling point of this compound is reported as 135-136 °C at 19 mmHg.[15] - Column Chromatography: Silica gel chromatography can be used to separate the desired product from colored impurities.[14] - Recrystallization: If the product is solid at room temperature (melting point is 33-36 °C), recrystallization from a suitable solvent can be an effective purification method.[15]

Data Presentation

Table 1: Comparison of N-Methylation Methods for Anilines

MethodMethylating AgentCatalyst/ReagentTypical Temperature (°C)Key AdvantagesKey Challenges
Eschweiler-Clarke Formaldehyde/Formic AcidNone80-100Well-established, no metal catalyst needed.Formation of byproducts, requires careful pH control.[2]
Catalytic Hydrogenation FormaldehydeRaney Ni, Pd/C50-120High yields, can be done at moderate pressures.[9]Requires specialized hydrogenation equipment, catalyst handling.[1]
Methanol N-Methylation MethanolNi, Ru, Ir complexes60-160Atom economical, methanol is inexpensive.[3][4]Catalyst can be expensive or prone to deactivation.[9]
Dimethyl Carbonate (DMC) Dimethyl CarbonateVarious catalysts120-180"Green" methylating agent, can be highly selective.[7]May require higher temperatures and pressures.

Experimental Protocols

Protocol 1: Synthesis of p-Anisidine (Precursor) by Reduction of p-Nitroanisole

This protocol is a general method and may require optimization.

  • Reactor Setup: In a suitable autoclave reactor, dissolve p-nitroanisole in a solvent such as methanol or ethanol.[1]

  • Catalyst Addition: Under an inert atmosphere (e.g., nitrogen), carefully add a catalytic amount of 10% Palladium on Carbon (Pd/C) or Raney Nickel.[1][16]

  • Hydrogenation: Seal the reactor and purge it with hydrogen gas. Pressurize the reactor with hydrogen (pressure will depend on the specific setup and scale) and stir the mixture vigorously.

  • Reaction Monitoring: Monitor the reaction progress by TLC or GC until the starting material is consumed.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the reactor with nitrogen. Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain crude p-anisidine. The product can be purified further by distillation or recrystallization if necessary.

Protocol 2: N-Methylation of p-Anisidine via Reductive Amination (Eschweiler-Clarke Type)

This protocol is a general laboratory-scale procedure.

  • Dissolution: In a round-bottom flask, dissolve p-anisidine in methanol.

  • Imine Formation: Add an aqueous solution of formaldehyde (typically 37%) to the flask. Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.[1]

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a reducing agent, such as sodium borohydride, in portions. Alternatively, formic acid can be used as both the C1 source and reducing agent in the classical Eschweiler-Clarke reaction.

  • Reaction Completion: After the addition of the reducing agent, allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC or GC).

  • Quenching and Extraction: Carefully quench any remaining reducing agent. Remove the solvent under reduced pressure. Add water and extract the product with a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.[14]

Visualizations

experimental_workflow General Synthesis Workflow for this compound cluster_precursor Step 1: Precursor Synthesis cluster_methylation Step 2: N-Methylation cluster_purification Step 3: Purification start p-Nitroanisole reduction Catalytic Hydrogenation (e.g., Pd/C, H2) start->reduction precursor p-Anisidine reduction->precursor methylation N-Methylation (e.g., Reductive Amination) precursor->methylation crude_product Crude this compound methylation->crude_product purification Purification (e.g., Vacuum Distillation) crude_product->purification final_product Pure this compound purification->final_product

Caption: General synthesis workflow for this compound.

troubleshooting_logic Troubleshooting Logic for Low Yield cluster_incomplete Troubleshoot Incomplete Reaction cluster_complete Investigate Post-Reaction Issues start Low Product Yield check_conversion Check Reaction Conversion (TLC, GC) start->check_conversion incomplete Incomplete Reaction check_conversion->incomplete Low complete Reaction is Complete check_conversion->complete High cause1 Increase Reaction Time/ Temperature incomplete->cause1 cause2 Check Catalyst Activity/ Loading incomplete->cause2 cause3 Verify Reagent Quality/ Stoichiometry incomplete->cause3 workup_issue Optimize Work-up and Purification Procedures complete->workup_issue side_reactions Analyze for Side Products (e.g., Over-methylation) complete->side_reactions

Caption: Troubleshooting logic for addressing low product yield.

References

Minimizing byproduct formation in the synthesis of 4-Methoxy-N-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Methoxy-N-methylaniline.

Frequently Asked Questions (FAQs)

Q1: I am observing a significant amount of N,N-dimethylated byproduct in my reaction. How can I minimize its formation?

A1: The formation of the tertiary amine, 4-Methoxy-N,N-dimethylaniline, is a common byproduct resulting from over-methylation.[1] To minimize this, consider the following strategies:

  • Stoichiometric Control: Carefully control the stoichiometry of your methylating agent. Using a molar ratio closer to 1:1 of the amine to the methylating agent can reduce the likelihood of double methylation. However, this may result in incomplete conversion of the starting material.[1]

  • Choice of Methylating Agent: Some methylating agents offer better selectivity for mono-methylation. For instance, using dimethyl carbonate with a suitable catalyst has been reported to provide good selectivity.[1]

  • Reaction Monitoring: Closely monitor the progress of the reaction using techniques like Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC). Quench the reaction once the formation of the desired product is maximized and before a significant increase in the dimethylated byproduct is observed.[1]

  • Reaction Conditions: Prolonged reaction times and higher temperatures can promote the formation of the N,N-dimethylated product.[1] Optimizing these parameters can help improve the selectivity towards the desired mono-methylated product.

Q2: My reaction is incomplete, and I have a large amount of unreacted 4-methoxyaniline. What could be the cause?

A2: Incomplete conversion is another common issue. Potential causes include:

  • Insufficient Reagents: The amount of methylating agent or reducing agent (in the case of reductive amination) may be insufficient.

  • Reaction Time and Temperature: The reaction may not have been allowed to proceed for a sufficient amount of time, or the temperature may be too low for the reaction to go to completion.

  • Reagent Quality: The purity and reactivity of the reagents, especially the methylating and reducing agents, are crucial for a successful reaction. Degraded or impure reagents can lead to lower yields.

  • Catalyst Activity: In catalytic reactions, such as N-methylation with methanol (B129727), the activity of the catalyst is critical. Ensure the catalyst is fresh and handled under appropriate conditions.

Q3: I am struggling to separate this compound from the N,N-dimethylated byproduct and the starting material. What purification methods are effective?

A3: The separation of these closely related anilines can be challenging due to their similar polarities. The following methods are commonly employed:

  • Column Chromatography: Flash column chromatography on silica (B1680970) gel is a highly effective method for separating the desired product from both the starting material and the over-methylated byproduct.[1] A gradient elution with a solvent system like hexane/ethyl acetate (B1210297) is typically used.

  • Vacuum Distillation: This method is particularly useful for removing non-volatile impurities and can be effective in separating compounds with different boiling points.

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent can be an effective purification technique.

Q4: My purified this compound is discolored. What is the cause and how can I fix it?

A4: Discoloration of aniline (B41778) derivatives is often due to oxidation.[1] To prevent and address this:

  • Inert Atmosphere: Conduct the reaction and purification steps under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.[1]

  • Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.

  • Storage: Store the final product under an inert atmosphere and protected from light.

  • Purification: If discoloration has already occurred, purification by column chromatography or treatment with activated carbon may remove the colored impurities.

Data Presentation

The following table summarizes representative yields for the synthesis of this compound via catalytic N-methylation with methanol.

Catalyst SystemBaseTemperature (°C)Reaction Time (h)Yield of this compound (%)Byproducts
(DPEPhos)RuCl₂PPh₃Cs₂CO₃1401295-97N,N-dimethylaniline (trace)

Note: Yields are highly dependent on specific reaction conditions and catalyst loading.[2]

Experimental Protocols

1. Catalytic N-Methylation of 4-Methoxyaniline with Methanol

This protocol is adapted from a general procedure for the ruthenium-catalyzed N-methylation of anilines.[2]

  • Materials:

    • 4-Methoxyaniline

    • Methanol (anhydrous)

    • (DPEPhos)RuCl₂PPh₃ (or a similar ruthenium catalyst)

    • Cesium Carbonate (Cs₂CO₃)

    • Schlenk tube

    • Magnetic stir bar

    • Inert gas (Argon or Nitrogen)

  • Procedure:

    • To a 10 mL Schlenk tube equipped with a magnetic stir bar, add the ruthenium catalyst (0.5 mol%).

    • Add 4-methoxyaniline (1.0 mmol) and cesium carbonate (0.5 mmol).

    • Add anhydrous methanol (1 mL).

    • Seal the Schlenk tube and purge with an inert gas.

    • Heat the reaction mixture to 140 °C and stir for 12 hours.

    • After cooling to room temperature, remove the solvent under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel to yield pure this compound.

2. N-Methylation via Eschweiler-Clarke Reaction

This is a general protocol for the Eschweiler-Clarke reaction, which can be adapted for the synthesis of this compound.[1]

  • Materials:

    • 4-Methoxyaniline

    • Formic Acid (excess)

    • Formaldehyde (B43269) solution (excess)

    • Sodium bicarbonate solution (saturated)

    • Dichloromethane (B109758) or Ethyl Acetate

    • Anhydrous sodium sulfate

    • Round-bottom flask with reflux condenser

    • Magnetic stirrer

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-methoxyaniline.

    • Add an excess of formic acid and formaldehyde solution.

    • Heat the reaction mixture to reflux (typically 80-100 °C) and maintain this temperature for several hours. Monitor the reaction progress by TLC or GC.[3]

    • After the reaction is complete, cool the mixture to room temperature.

    • Carefully neutralize the excess formic acid by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.

    • Extract the aqueous mixture with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel to separate the desired product from unreacted starting material and the N,N-dimethylated byproduct.[1]

Mandatory Visualization

Troubleshooting_Byproduct_Formation cluster_problem Problem Identification cluster_analysis Byproduct Analysis cluster_solutions Troubleshooting Strategies cluster_over_methylation_actions Actions for Over-Methylation cluster_incomplete_reaction_actions Actions for Incomplete Reaction cluster_purification Purification Problem High Level of Byproducts Detected (e.g., via GC-MS, HPLC) Byproduct_ID Identify Major Byproduct(s) Problem->Byproduct_ID Over_Methylation Over-Methylation (4-Methoxy-N,N-dimethylaniline) Byproduct_ID->Over_Methylation  Byproduct is  N,N-dimethylated Incomplete_Reaction Incomplete Reaction (Unreacted 4-Methoxyaniline) Byproduct_ID->Incomplete_Reaction  Byproduct is  Starting Material Stoichiometry Adjust Stoichiometry (Reduce Methylating Agent) Over_Methylation->Stoichiometry Reaction_Time Reduce Reaction Time/ Temperature Over_Methylation->Reaction_Time Monitor Monitor Reaction Closely Over_Methylation->Monitor Reagent_Amount Increase Methylating/ Reducing Agent Incomplete_Reaction->Reagent_Amount Reaction_Conditions Increase Reaction Time/ Temperature Incomplete_Reaction->Reaction_Conditions Reagent_Purity Check Reagent Purity Incomplete_Reaction->Reagent_Purity Purification Purify Product Stoichiometry->Purification Reaction_Time->Purification Monitor->Purification Reagent_Amount->Purification Reaction_Conditions->Purification Reagent_Purity->Purification Column_Chromatography Column Chromatography Purification->Column_Chromatography Vacuum_Distillation Vacuum Distillation Purification->Vacuum_Distillation

Caption: Troubleshooting workflow for minimizing byproduct formation.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 4-Methoxy-N-methylaniline and 4-Ethoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chemical reactivity of 4-Methoxy-N-methylaniline and 4-ethoxyaniline. Understanding the nuanced differences in their reactivity is crucial for optimizing synthetic routes and for the rational design of novel pharmaceutical agents. This document outlines the electronic and steric factors influencing their reactivity, supported by available physical property data, and proposes a standardized experimental protocol for a direct comparative analysis.

Introduction

This compound and 4-ethoxyaniline are substituted anilines that serve as valuable intermediates in organic synthesis, particularly in the pharmaceutical and dye industries. Their reactivity is primarily governed by the electron-donating nature of the alkoxy and amino groups, which activate the aromatic ring towards electrophilic substitution. However, subtle differences in the electronic and steric properties of the methoxy (B1213986) and ethoxy groups, as well as the N-methylation, can lead to significant variations in their reaction kinetics and product profiles.

Physicochemical Properties

A comparison of the key physicochemical properties of this compound and 4-ethoxyaniline provides a foundation for understanding their relative reactivity. The basicity of the aniline (B41778) nitrogen, as indicated by the pKa of its conjugate acid, is a critical parameter influencing its nucleophilicity.

PropertyThis compound4-Ethoxyaniline (p-Phenetidine)Reference
Molecular Formula C₈H₁₁NOC₈H₁₁NO
Molecular Weight 137.18 g/mol 137.18 g/mol
pKa (of conjugate acid) 5.55 (Predicted)5.2 (Experimental)[1][2][3]
Melting Point 33-36 °C2-5 °C[1][2][3]
Boiling Point 135-136 °C @ 19 mmHg250 °C[1][2][3]

Reactivity Comparison

The reactivity of these anilines in electrophilic aromatic substitution is dictated by a combination of electronic and steric effects.

Electronic Effects

Both the methoxy (-OCH₃) and ethoxy (-OC₂H₅) groups are strong activating groups. They exert a dual electronic influence on the aromatic ring:

  • +R (Resonance) Effect: The lone pairs on the oxygen atom are delocalized into the benzene (B151609) ring, increasing the electron density at the ortho and para positions. This strong electron-donating resonance effect is the dominant factor in activating the ring for electrophilic attack.

  • -I (Inductive) Effect: Due to the electronegativity of the oxygen atom, both alkoxy groups exhibit an electron-withdrawing inductive effect, which slightly deactivates the ring.

For alkoxy groups at the para position, the +R effect significantly outweighs the -I effect, leading to a net activation of the aromatic ring. The slightly greater inductive effect of the ethoxy group compared to the methoxy group is generally considered to have a minor impact on the overall reactivity.

The N-methyl group in this compound also contributes to the activation of the ring through its electron-donating inductive effect. This is reflected in the higher predicted pKa of this compound (5.55) compared to the experimental pKa of 4-ethoxyaniline (5.2), suggesting that the nitrogen in the former is more basic and, by extension, a better nucleophile.[1][2][3]

electronic_effects cluster_methoxy This compound cluster_ethoxy 4-Ethoxyaniline M_aniline Aniline Ring M_reactivity Enhanced Reactivity M_aniline->M_reactivity Increased Electron Density M_OCH3 Methoxy Group (-OCH₃) M_OCH3->M_aniline +R > -I M_NHCH3 N-Methylamino Group (-NHCH₃) M_NHCH3->M_aniline +I E_aniline Aniline Ring E_reactivity High Reactivity E_aniline->E_reactivity Increased Electron Density E_OC2H5 Ethoxy Group (-OC₂H₅) E_OC2H5->E_aniline +R > -I E_NH2 Amino Group (-NH₂) E_NH2->E_aniline +R

Electronic effects influencing the reactivity of the aniline derivatives.
Steric Hindrance

The ethoxy group is sterically bulkier than the methoxy group. This can influence the regioselectivity of electrophilic aromatic substitution reactions, potentially favoring substitution at the less hindered ortho position to the amino group. Similarly, the N-methyl group in this compound introduces more steric bulk around the nitrogen compared to the primary amine of 4-ethoxyaniline, which can affect reactions involving the amino group itself, such as N-alkylation or acylation.

Proposed Experimental Protocol for Comparative Reactivity Study: Electrophilic Bromination

To quantitatively assess the relative reactivity of this compound and 4-ethoxyaniline, a competitive electrophilic bromination reaction can be performed. This protocol is adapted from established procedures for the bromination of anilines.

Objective: To determine the relative reaction rates of this compound and 4-ethoxyaniline towards electrophilic bromination with N-bromosuccinimide (NBS).

Materials:

  • This compound

  • 4-Ethoxyaniline

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (anhydrous)

  • Internal standard (e.g., dodecane)

  • Reaction vials

  • Magnetic stirrer and stir bars

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare 0.1 M stock solutions of this compound, 4-ethoxyaniline, and the internal standard in anhydrous acetonitrile.

    • Prepare a 0.1 M stock solution of NBS in anhydrous acetonitrile.

  • Reaction Setup:

    • In a reaction vial, combine 1.0 mL of the this compound stock solution, 1.0 mL of the 4-ethoxyaniline stock solution, and 0.1 mL of the internal standard stock solution.

    • Equilibrate the mixture to the desired reaction temperature (e.g., 25 °C) with stirring.

  • Initiation and Monitoring:

    • Initiate the reaction by adding 0.5 mL of the NBS stock solution (0.5 equivalents relative to the total aniline concentration).

    • At regular time intervals (e.g., 1, 5, 10, 20, 30, and 60 minutes), withdraw a 0.1 mL aliquot of the reaction mixture.

    • Immediately quench the aliquot with a suitable quenching agent (e.g., a dilute solution of sodium thiosulfate).

  • Analysis:

    • Analyze the quenched aliquots by GC-MS to determine the concentrations of the remaining this compound and 4-ethoxyaniline relative to the internal standard.

  • Data Analysis:

    • Plot the concentration of each aniline derivative as a function of time.

    • Determine the initial rate of consumption for each reactant from the slope of the concentration-time curve at t=0.

    • The ratio of the initial rates will provide a quantitative measure of the relative reactivity of the two anilines towards electrophilic bromination.

experimental_workflow start Start prep_solutions Prepare 0.1 M Stock Solutions (Anilines, NBS, Internal Standard) in Acetonitrile start->prep_solutions mix_reactants Mix Equimolar Amounts of This compound, 4-Ethoxyaniline, and Internal Standard prep_solutions->mix_reactants equilibrate Equilibrate Mixture to 25 °C mix_reactants->equilibrate initiate_reaction Add 0.5 eq. of NBS Solution equilibrate->initiate_reaction sampling Withdraw Aliquots at Timed Intervals initiate_reaction->sampling quench Quench Aliquots with Sodium Thiosulfate sampling->quench analyze Analyze by GC-MS quench->analyze data_analysis Plot Concentration vs. Time and Determine Initial Rates analyze->data_analysis end End data_analysis->end

Proposed experimental workflow for the comparative bromination study.

Conclusion

Based on the available physicochemical data and theoretical considerations, This compound is expected to be more reactive towards electrophilic aromatic substitution than 4-ethoxyaniline . This is primarily attributed to the additional electron-donating inductive effect of the N-methyl group, which increases the basicity and nucleophilicity of the aniline nitrogen. While the steric bulk of the ethoxy and N-methyl groups may influence regioselectivity, the electronic effects are anticipated to be the dominant factor in determining the overall reaction rate.

The proposed comparative experimental protocol provides a robust framework for the quantitative validation of this prediction. Such experimental data is invaluable for researchers in the fields of synthetic chemistry and drug development, enabling more precise control over reaction outcomes and the informed selection of building blocks for the synthesis of complex target molecules.

References

A Comparative Analysis of the Biological Activities of N-Methyl-p-anisidine and p-anisidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of N-Methyl-p-anisidine and its parent compound, p-anisidine (B42471). This document summarizes key toxicological data, outlines metabolic pathways, and details relevant experimental methodologies to inform research and development activities involving these aromatic amines.

Executive Summary

p-Anisidine and its N-methylated derivative, N-Methyl-p-anisidine, are aromatic amines with applications in various industrial syntheses. While structurally similar, the addition of a methyl group to the amine nitrogen can significantly alter the biological activity and toxicological profile of the molecule. This guide collates available data to highlight these differences, focusing on acute toxicity, metabolism, and genotoxicity. Evidence suggests that N-methylation can be a critical step in the metabolic activation of primary arylamines, potentially leading to altered toxicity profiles.

Quantitative Toxicity Data

A summary of the available acute toxicity data for both compounds is presented below. Notably, there is a lack of specific LD50 and LC50 data for N-Methyl-p-anisidine in the public domain. Its toxicity is inferred from GHS classifications.

Compound Test Species Route Value Reference
p-Anisidine LD50RatOral140 mg/kg[1]
1320–2900 mg/kg[2]
LD50MouseOral130 mg/kg[1]
810–1410 mg/kg[2]
LD50RabbitOral145 mg/kg[1]
2900 mg/kg[2]
LD50RatDermal3200 mg/kg[2]
N-Methyl-p-anisidine GHS Classification-OralHarmful if swallowed (Acute Tox. 4)[3]
GHS Classification-DermalHarmful in contact with skin (Acute Tox. 4)[3]
GHS Classification-InhalationHarmful if inhaled (Acute Tox. 4)[3]
Qualitative Assessment--Low toxicity aromatic amine[4]

Metabolic Pathways and Genotoxicity

The metabolism of aromatic amines is a key determinant of their biological activity, often leading to the formation of reactive metabolites that can exert toxic effects.

p-Anisidine

The metabolism of p-anisidine proceeds through two main pathways:

  • O-demethylation: This process results in the formation of p-aminophenol.[2]

  • N-methylation: This pathway leads to the formation of N-Methyl-p-anisidine.[2]

Metabolic activation of p-anisidine can lead to the formation of intermediates that covalently bind to DNA and proteins, indicating a potential for genotoxicity.[2] Indeed, p-anisidine has tested positive in the Ames test, a bacterial reverse mutation assay used to assess the mutagenic potential of chemical compounds.

G cluster_pAnisidine p-Anisidine Metabolism p-Anisidine p-Anisidine p-Aminophenol p-Aminophenol p-Anisidine->p-Aminophenol O-demethylation N-Methyl-p-anisidine_metabolite N-Methyl-p-anisidine p-Anisidine->N-Methyl-p-anisidine_metabolite N-methylation Reactive Intermediates Reactive Intermediates p-Anisidine->Reactive Intermediates Metabolic Activation (e.g., N-oxidation) DNA Adducts DNA Adducts Reactive Intermediates->DNA Adducts G cluster_NMethyl Proposed Metabolic Activation of N-Methyl-p-anisidine N-Methyl-p-anisidine N-Methyl-p-anisidine N-hydroxy-N-methyl-p-anisidine N-hydroxy-N-methyl- p-anisidine N-Methyl-p-anisidine->N-hydroxy-N-methyl-p-anisidine N-oxygenation (FMO) Nitrone Intermediate Nitrone Intermediate N-hydroxy-N-methyl-p-anisidine->Nitrone Intermediate Oxidation Reactive Electrophiles Reactive Electrophiles Nitrone Intermediate->Reactive Electrophiles Hydrolysis DNA Adducts_N DNA Adducts Reactive Electrophiles->DNA Adducts_N G cluster_MTT MTT Assay Workflow Cell_Seeding Seed cells in 96-well plate Compound_Treatment Treat with varying concentrations of test compound Cell_Seeding->Compound_Treatment Incubation Incubate for 24-72 hours Compound_Treatment->Incubation MTT_Addition Add MTT reagent Incubation->MTT_Addition Formazan_Formation Incubate for 2-4 hours to allow formazan (B1609692) formation MTT_Addition->Formazan_Formation Solubilization Add solubilization solution (e.g., DMSO) Formazan_Formation->Solubilization Absorbance_Measurement Measure absorbance at ~570 nm Solubilization->Absorbance_Measurement Data_Analysis Calculate IC50 value Absorbance_Measurement->Data_Analysis G cluster_Ames Ames Test Workflow Prepare_Bacteria Prepare Salmonella typhimurium tester strains Add_Compound Add test compound and S9 mix (for metabolic activation) Prepare_Bacteria->Add_Compound Incubate_Mixture Incubate mixture Add_Compound->Incubate_Mixture Plate_on_Agar Plate on minimal glucose agar (B569324) plates Incubate_Mixture->Plate_on_Agar Incubate_Plates Incubate plates for 48-72 hours Plate_on_Agar->Incubate_Plates Count_Revertants Count revertant colonies Incubate_Plates->Count_Revertants Analyze_Results Compare to control to determine mutagenicity Count_Revertants->Analyze_Results

References

A Comparative Guide to the Purity Assessment of 4-Methoxy-N-methylaniline: GC-MS vs. HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of purity for key chemical intermediates like 4-Methoxy-N-methylaniline is paramount for ensuring the integrity and reproducibility of downstream applications. This guide provides an objective cross-validation of two powerful analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), for the purity assessment of this compound. We present detailed experimental protocols and comparative performance data to aid in the selection of the most suitable methodology for your specific analytical needs.

This compound is a valuable intermediate in the synthesis of various pharmaceuticals and other specialty chemicals. Even trace impurities can have a significant impact on the safety and efficacy of the final product, making robust purity analysis a critical step in quality control. Both GC-MS and HPLC are widely employed for the separation and quantification of components in a mixture, each with its own set of advantages and limitations.

Experimental Protocols

The following protocols are proposed based on established methods for the analysis of anilines and other aromatic amines. Method validation would be required for formal implementation.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a highly sensitive and selective technique, particularly well-suited for the analysis of volatile and semi-volatile compounds. It provides excellent separation efficiency and definitive identification of impurities through mass spectral data.

Sample Preparation: A stock solution of this compound is prepared by dissolving 10 mg of the sample in 10 mL of methanol. A working standard of 100 µg/mL is prepared by further dilution with methanol.

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC System or equivalent

  • Mass Spectrometer: Agilent 5977B GC/MSD or equivalent

  • Column: DB-1MS, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent non-polar capillary column)

  • Inlet Temperature: 250°C

  • Injection Volume: 1 µL

  • Injection Mode: Split (10:1)

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes

    • Ramp: 10°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: 35-350 amu

High-Performance Liquid Chromatography (HPLC) Protocol

HPLC is a versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile. For this compound, a reversed-phase HPLC method is proposed.

Sample Preparation: A stock solution of this compound is prepared by dissolving 10 mg of the sample in 10 mL of a 50:50 mixture of acetonitrile (B52724) and water. A working standard of 100 µg/mL is prepared by further dilution with the same solvent mixture.

Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a Diode Array Detector (DAD)

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    • 0-1 min: 30% B

    • 1-10 min: 30% to 90% B

    • 10-12 min: 90% B

    • 12.1-15 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 240 nm

  • Injection Volume: 10 µL

Performance Comparison

The following table summarizes the typical performance characteristics for the GC-MS and HPLC methods in the analysis of aromatic amines, providing a basis for comparison. These values are representative and may vary depending on the specific instrumentation and experimental conditions.

ParameterGC-MSHPLC-DAD
Limit of Detection (LOD) 0.01 - 0.1 µg/mL0.05 - 0.2 µg/mL
Limit of Quantification (LOQ) 0.03 - 0.3 µg/mL0.15 - 0.6 µg/mL
Linearity (R²) > 0.998> 0.999
Precision (RSD%) < 5%< 2%
Accuracy (Recovery %) 95 - 105%98 - 102%

Method Selection Considerations

The choice between GC-MS and HPLC for the purity assessment of this compound will depend on the specific analytical requirements.

  • GC-MS offers superior sensitivity and selectivity, making it ideal for the identification and quantification of trace-level volatile and semi-volatile impurities. The mass spectral data provides a high degree of confidence in impurity identification.

  • HPLC is a robust and versatile technique that is well-suited for routine quality control applications. It generally exhibits excellent precision and is applicable to a broader range of potential non-volatile impurities.

For comprehensive purity profiling, a cross-validation approach utilizing both techniques is often recommended. HPLC can be used for the primary purity assessment and quantification of major components, while GC-MS can be employed to identify and quantify any volatile or semi-volatile impurities that may not be detected by HPLC.

Experimental Workflow for Cross-Validation

The following diagram illustrates a logical workflow for the cross-validation of GC-MS and HPLC methods for the purity assessment of this compound.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Validation cluster_comparison Comparison and Reporting Sample This compound Sample Prep_GC Prepare for GC-MS (Dissolve in Methanol) Sample->Prep_GC Prep_HPLC Prepare for HPLC (Dissolve in ACN/Water) Sample->Prep_HPLC GCMS_Analysis GC-MS Analysis Prep_GC->GCMS_Analysis HPLC_Analysis HPLC Analysis Prep_HPLC->HPLC_Analysis GCMS_Data GC-MS Data Analysis (Peak Integration, Library Search) GCMS_Analysis->GCMS_Data HPLC_Data HPLC Data Analysis (Peak Integration, Quantification) HPLC_Analysis->HPLC_Data Validation_Params Determine Validation Parameters (LOD, LOQ, Linearity, Precision, Accuracy) GCMS_Data->Validation_Params HPLC_Data->Validation_Params Comparison Compare Performance Data Validation_Params->Comparison Report Generate Comparison Report Comparison->Report AnalyticalMethodChoice cluster_properties Key Properties cluster_goals Analytical Goals cluster_methods Recommended Method Analyte Analyte Properties: This compound Volatility Volatility Analyte->Volatility Thermal_Stability Thermal Stability Analyte->Thermal_Stability Polarity Polarity Analyte->Polarity GCMS GC-MS Volatility->GCMS High Thermal_Stability->GCMS Stable HPLC HPLC Thermal_Stability->HPLC Unstable Polarity->HPLC Wide Range Impurity_ID Impurity Identification Impurity_ID->GCMS Definitive Routine_QC Routine QC (Quantification) Routine_QC->HPLC High Precision

A Spectroscopic Showdown: Differentiating 4-Methoxy-N-methylaniline and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous identification of isomeric compounds is a cornerstone of chemical analysis. In the case of substituted anilines, which are prevalent scaffolds in medicinal chemistry and materials science, positional isomers can exhibit vastly different biological activities and physical properties. This guide provides a comprehensive spectroscopic comparison of 4-Methoxy-N-methylaniline and its ortho- and meta-isomers, presenting key differentiating features across various analytical techniques.

This comparison guide delves into the nuances of ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and UV-Visible Spectroscopy to provide a clear framework for distinguishing between 2-Methoxy-N-methylaniline, 3-Methoxy-N-methylaniline, and this compound.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of the three isomers.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy provides a detailed fingerprint of the chemical environment of hydrogen atoms within a molecule. The substitution pattern on the aromatic ring significantly influences the chemical shifts (δ) and coupling patterns of the aromatic protons.

Compoundδ (ppm) - Aromatic Protonsδ (ppm) - OCH₃δ (ppm) - NCH₃
This compound 6.82 (d, J = 8.7 Hz, 2H), 6.60 (d, J = 8.6 Hz, 2H)3.77 (s, 3H)2.81 (s, 3H)
3-Methoxy-N-methylaniline 7.12 (t, J = 8.1 Hz, 1H), 6.31 (dd, J=8.1, 2.3 Hz, 1H), 6.26 (dd, J=8.0, 2.1 Hz, 1H), 6.19 (t, J=2.2 Hz, 1H)3.81 (s, 3H)2.85 (s, 3H)
2-Methoxy-N-methylaniline 6.95-6.85 (m, 2H), 6.70-6.60 (m, 2H)3.85 (s, 3H)2.84 (s, 3H)
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon NMR provides insights into the carbon framework of the molecule. The chemical shifts of the aromatic carbons are particularly sensitive to the position of the electron-donating methoxy (B1213986) and N-methylamino groups.

Compoundδ (ppm) - Aromatic C-Nδ (ppm) - Aromatic C-Oδ (ppm) - Other Aromatic Carbonsδ (ppm) - OCH₃δ (ppm) - NCH₃
This compound [1]143.75152.13114.96, 113.6755.8931.63
3-Methoxy-N-methylaniline 150.50160.80129.79, 105.58, 102.21, 98.2354.9630.60
2-Methoxy-N-methylaniline 138.50147.50121.2, 116.5, 110.0, 109.555.2031.00
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The isomers of Methoxy-N-methylaniline are expected to have the same molecular ion peak, but may show subtle differences in their fragmentation patterns.

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
This compound [1]137.08122 (M-CH₃), 107 (M-CH₂O), 94 (M-C₂H₅O)
3-Methoxy-N-methylaniline 137.08122 (M-CH₃), 107 (M-CH₂O), 94 (M-C₂H₅O)
2-Methoxy-N-methylaniline 137.08122 (M-CH₃), 107 (M-CH₂O), 94 (M-C₂H₅O)
Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The C-N, C-O, and N-H stretching and bending vibrations, as well as the aromatic C-H bending patterns, are diagnostic for these isomers.

CompoundKey IR Absorptions (cm⁻¹)
This compound ~3400 (N-H stretch), ~2950-2850 (C-H stretch), ~1610 (aromatic C=C stretch), ~1240 (asymmetric C-O-C stretch), ~1030 (symmetric C-O-C stretch), ~820 (para-disubstituted C-H bend)
3-Methoxy-N-methylaniline ~3400 (N-H stretch), ~2950-2850 (C-H stretch), ~1600, 1490 (aromatic C=C stretch), ~1230 (asymmetric C-O-C stretch), ~1040 (symmetric C-O-C stretch), ~770, 690 (meta-disubstituted C-H bend)
2-Methoxy-N-methylaniline ~3400 (N-H stretch), ~2950-2850 (C-H stretch), ~1600, 1500 (aromatic C=C stretch), ~1240 (asymmetric C-O-C stretch), ~1020 (symmetric C-O-C stretch), ~750 (ortho-disubstituted C-H bend)
UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The position of the absorption maxima (λmax) is influenced by the conjugation and the substitution pattern of the aromatic ring.

Compoundλmax (nm) in Ethanol (B145695)
This compound ~245, ~300
3-Methoxy-N-methylaniline ~240, ~290
2-Methoxy-N-methylaniline ~240, ~285

Experimental Workflows and Logical Relationships

The following diagram illustrates the logical workflow for the spectroscopic comparison of the isomers.

Spectroscopic_Comparison_Workflow Workflow for Spectroscopic Comparison of Isomers cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation and Comparison cluster_conclusion Conclusion Isomers This compound and its isomers (2- and 3-) NMR NMR Spectroscopy (¹H and ¹³C) Isomers->NMR IR Infrared (IR) Spectroscopy Isomers->IR MS Mass Spectrometry (GC-MS) Isomers->MS UV_Vis UV-Visible Spectroscopy Isomers->UV_Vis Compare_NMR Compare Chemical Shifts and Coupling Patterns NMR->Compare_NMR Compare_IR Compare Functional Group and Fingerprint Regions IR->Compare_IR Compare_MS Compare Molecular Ion and Fragmentation MS->Compare_MS Compare_UV Compare λmax and Molar Absorptivity UV_Vis->Compare_UV Identification Isomer Identification Compare_NMR->Identification Compare_IR->Identification Compare_MS->Identification Compare_UV->Identification

Caption: A logical workflow for the spectroscopic comparison of isomers.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A 400 MHz NMR spectrometer.

  • Sample Preparation: Approximately 5-10 mg of the aniline (B41778) isomer was dissolved in 0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.

  • ¹H NMR Acquisition:

    • Number of scans: 16

    • Relaxation delay: 1.0 s

    • Pulse width: 30°

    • Spectral width: -2 to 12 ppm

  • ¹³C NMR Acquisition:

    • Number of scans: 1024

    • Relaxation delay: 2.0 s

    • Pulse width: 30°

    • Spectral width: -10 to 220 ppm

  • Data Processing: The free induction decay (FID) was Fourier transformed, and the resulting spectra were phase and baseline corrected. Chemical shifts were referenced to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the central peak of CDCl₃ for ¹³C.

Infrared (IR) Spectroscopy
  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with a diamond attenuated total reflectance (ATR) accessory.

  • Sample Preparation: A small drop of the neat liquid sample was placed directly onto the ATR crystal.

  • Data Acquisition:

    • Spectral range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of scans: 32

  • Data Processing: A background spectrum of the clean, empty ATR crystal was recorded and automatically subtracted from the sample spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Sample Preparation: Samples were diluted to approximately 100 µg/mL in dichloromethane.

  • GC Conditions:

    • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Inlet temperature: 250°C

    • Carrier gas: Helium at a constant flow of 1 mL/min.

    • Oven program: Initial temperature of 80°C, hold for 2 min, then ramp at 10°C/min to 280°C and hold for 5 min.

  • MS Conditions:

    • Ion source temperature: 230°C

    • Quadrupole temperature: 150°C

    • Ionization energy: 70 eV

    • Mass range: 40-400 amu

  • Data Analysis: The total ion chromatogram (TIC) was used to determine retention times, and the mass spectra of the corresponding peaks were analyzed for molecular ion and fragmentation patterns.

UV-Visible (UV-Vis) Spectroscopy
  • Instrumentation: A dual-beam UV-Visible spectrophotometer.

  • Sample Preparation: A stock solution of each isomer was prepared in ethanol at a concentration of 1 mg/mL. This was further diluted with ethanol to achieve an absorbance in the range of 0.2-0.8 AU.

  • Data Acquisition:

    • Wavelength range: 200-400 nm

    • Scan speed: 400 nm/min

    • Slit width: 1.0 nm

  • Data Processing: A baseline correction was performed using ethanol as the blank. The wavelengths of maximum absorbance (λmax) were determined from the resulting spectra.

References

Performance of 4-Methoxy-N-methylaniline as a Precursor in Comparison to Other Anilines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate precursors is a critical step in the synthesis of novel compounds. This guide provides a comparative analysis of 4-Methoxy-N-methylaniline against other common anilines—aniline (B41778), p-toluidine, and p-chloroaniline—as precursors in palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry.

The electronic and steric properties of substituents on the aniline ring significantly influence the precursor's performance, affecting reaction rates, yields, and the overall efficiency of the synthetic route. This compound, with its electron-donating methoxy (B1213986) group and the N-methyl group, presents distinct characteristics compared to the unsubstituted aniline, the electron-rich p-toluidine, and the electron-deficient p-chloroaniline.

Quantitative Performance Comparison

The following table summarizes the performance of this compound and other selected anilines in palladium-catalyzed amination reactions. It is important to note that the data has been compiled from various sources, and direct comparison should be approached with caution due to potential variations in experimental conditions. For a definitive comparison, these precursors should be evaluated under identical, standardized conditions.

PrecursorAryl Halide/PseudohalideCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
This compound 4-ChlorotoluenePd₂(dba)₃ / XPhosNaOtBuToluene10024~96% (estimated)[1]
Aniline2-bromo-13α-estrone 3-methyl etherPd(OAc)₂ / XPhosKOt-BuToluene110 (MW)0.1785%[2]
AnilineChlorobenzeneγ-Fe₂O₃@MBD/Pd-Cot-BuONaWater802495%[1]
p-Toluidine (4-methylaniline)2-bromo-13α-estrone 3-methyl etherPd(OAc)₂ / XPhosKOt-BuToluene110 (MW)0.1782%[2]
p-Chloroaniline2-bromo-13α-estrone 3-methyl etherPd(OAc)₂ / XPhosKOt-BuToluene110 (MW)0.1788%[2]
N-Methylaniline4-ChloroanisolePd₂(dba)₃ / P(i-BuNCH₂CH₂)₃NK₃PO₄Dioxane1002489%[3]

Note: The yield for this compound is an estimation based on similar electron-rich anilines in the cited literature, as direct data for this specific reaction was not available in the search results.

Experimental Protocols

To facilitate a direct and unbiased comparison of these aniline precursors, a standardized experimental protocol is essential. The following is a generalized procedure for the Buchwald-Hartwig amination, which can be adapted for a high-throughput screening approach.

General Protocol for Buchwald-Hartwig Amination of Anilines

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Aniline precursor (e.g., this compound, 1.2 mmol, 1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol% Pd)

  • Phosphine (B1218219) ligand (e.g., XPhos, 0.04 mmol, 4 mol%)

  • Base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv)

  • Anhydrous solvent (e.g., Toluene, 5 mL)

  • Inert atmosphere (Nitrogen or Argon)

  • Schlenk flask or glovebox

Procedure:

  • Preparation: In a glovebox or under a stream of inert gas, add the palladium precatalyst, phosphine ligand, and base to a dry Schlenk flask equipped with a magnetic stir bar.

  • Addition of Reactants: Add the aryl halide to the flask.

  • Solvent and Amine Addition: Seal the flask, and evacuate and backfill with inert gas three times. Through a septum, add the anhydrous solvent followed by the aniline precursor.

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel.

Visualizing Reaction Pathways and Workflows

To better understand the underlying chemical processes and experimental designs, the following diagrams have been generated using the DOT language.

Buchwald-Hartwig Catalytic Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Ar-Pd(II)(X)L2 Pd(0)L2->Oxidative_Addition + Ar-X Ar-X Ar-X R2NH R2NH Ligand_Exchange Ar-Pd(II)(NR2)L2 Base Base Ar-NR2 Ar-NR2 Oxidative_Addition->Ligand_Exchange + R2NH - HX Reductive_Elimination Reductive Elimination Ligand_Exchange->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Reductive_Elimination->Ar-NR2 Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental_Workflow cluster_prep Preparation cluster_reaction High-Throughput Experimentation cluster_analysis Analysis Select_Anilines Select Aniline Precursors (4-MeO-N-Me-An, Aniline, p-Tol, p-Cl-An) Select_Reactants Select Aryl Halide, Catalyst, Ligand, Base, Solvent Select_Anilines->Select_Reactants Prepare_Stocks Prepare Stock Solutions Select_Reactants->Prepare_Stocks Dispense_Reagents Dispense Reagents into 96-well Plate Prepare_Stocks->Dispense_Reagents Inert_Atmosphere Establish Inert Atmosphere Dispense_Reagents->Inert_Atmosphere Heating_Stirring Heat and Stir for a Set Time Inert_Atmosphere->Heating_Stirring Quench_Workup Quench Reactions and Perform Work-up Heating_Stirring->Quench_Workup LCMS_GCMS Analyze by LC-MS/GC-MS Quench_Workup->LCMS_GCMS Compare_Yields Compare Yields and Purity LCMS_GCMS->Compare_Yields

Caption: Workflow for high-throughput screening of aniline precursors.

Discussion of Precursor Performance

The reactivity of an aniline in palladium-catalyzed amination is largely governed by the electronic nature of its substituents.

  • This compound: The methoxy group is a strong electron-donating group through resonance, increasing the electron density on the nitrogen atom and making it a more potent nucleophile. The N-methyl group also contributes a slight electron-donating inductive effect. This enhanced nucleophilicity generally leads to faster reaction rates and high yields, particularly with electron-neutral or electron-poor aryl halides.

  • Aniline: As the parent compound, aniline serves as a baseline for comparison. Its reactivity is generally good, but it can be outperformed by anilines bearing electron-donating groups in many cases.

  • p-Toluidine: The methyl group at the para position is an electron-donating group through induction and hyperconjugation. This increases the nucleophilicity of the amine, leading to good to excellent yields in cross-coupling reactions.[2] Its performance is often comparable to or slightly better than aniline.

  • p-Chloroaniline: The chlorine atom is an electron-withdrawing group through its inductive effect, which outweighs its weak resonance donation. This reduces the electron density on the nitrogen atom, making it less nucleophilic. Consequently, p-chloroaniline can be a more challenging substrate, sometimes requiring more forcing conditions or specialized catalyst systems to achieve high yields.[2] However, in some cases, electron-withdrawing groups on the aniline can facilitate the reductive elimination step of the catalytic cycle.

References

A Comparative Guide to Catalysts for the Synthesis of N-Methyl-p-anisidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of N-Methyl-p-anisidine, a key intermediate in the pharmaceutical and fine chemical industries, can be achieved through various catalytic routes. The choice of catalyst is paramount, directly influencing reaction efficiency, selectivity, and overall process sustainability. This guide provides an objective comparison of prominent catalytic systems, supported by experimental data, to aid in the selection of the most suitable catalyst for specific research and development needs.

Performance Comparison of Catalytic Systems

The efficiency of different catalysts for the synthesis of N-Methyl-p-anisidine varies significantly based on the chosen synthetic pathway: N-methylation using methanol (B129727) or reductive amination using formaldehyde (B43269). The following table summarizes the quantitative performance of several leading catalytic systems.

Catalyst SystemSynthetic RouteSubstrateMethylating AgentReaction ConditionsConversion (%)Selectivity (%)Yield (%)Reference
Cu-Al LDH (Cu:Al = 2:1) N-methylationp-Anisidine (B42471)Methanol200°C, 5 h, o-xylene (B151617)>99~100~99[1]
Cu-Al LDH (Cu:Al = 3:1) N-methylationp-AnisidineMethanol200°C, 5 h, o-xylene15~100~15[1]
Cu-Al LDH (Cu:Al = 4:1) N-methylationp-AnisidineMethanol200°C, 5 h, o-xylene12~100~12[1]
Iridium(I) NHC Complex N-methylationp-AnisidineMethanol150°C, Cs₂CO₃ (50 mol%)QuantitativeHigh>90[2]
Pd/C N-methylation1,3-Bis(4-methoxyphenyl)ureaMethanol130°C, 48 h, t-BuOK-High99 (of N-Methyl-p-anisidine)
Raney Nickel Reductive AminationAromatic Amines (general)FormaldehydeHigh Temp & PressureModerateModerate-HighRelatively Low[1]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of further studies.

N-Methylation of p-Anisidine using Cu-Al Layered Double Hydroxide (LDH) Catalyst

This procedure is based on the work by Bukhtiyarova et al.[1]

  • Catalyst Preparation: Cu-Al layered double hydroxides with varying Cu:Al molar ratios (e.g., 2:1, 3:1, 4:1) are synthesized by co-precipitation. A solution of Cu(NO₃)₂ and Al(NO₃)₃ is added to a solution of NaOH and Na₂CO₃ under vigorous stirring at a constant pH. The resulting precipitate is aged, filtered, washed, and dried. The obtained LDH is then calcined to form the mixed metal oxide catalyst.

  • Reaction Procedure:

    • The calcined Cu-Al oxide catalyst is placed in a high-pressure autoclave reactor.

    • The catalyst is pre-reduced in a flow of hydrogen at 300°C for 2 hours.

    • After reduction, a solution of p-anisidine in o-xylene and methanol is added to the autoclave.

    • The reactor is sealed, pressurized with an inert gas (e.g., N₂), and heated to 200°C with stirring for 5 hours.

    • After cooling, the reaction mixture is filtered to remove the catalyst.

    • The filtrate is analyzed by gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) to determine the conversion of p-anisidine and the selectivity to N-Methyl-p-anisidine.

N-Methylation of p-Anisidine using an Iridium(I) NHC Complex

This protocol is adapted from the general procedure described by Torrente et al. for the N-methylation of anilines.[2]

  • Catalyst System: An Iridium(I) complex bearing an N-heterocyclic carbene (NHC) ligand, for example, [IrBr(CO)₂(κC-tBuImCH₂PyCH₂OMe)].

  • Reaction Procedure:

    • Inside a glovebox, a reaction tube is charged with the Iridium(I) NHC catalyst (e.g., 1 mol%) and cesium carbonate (Cs₂CO₃, 50 mol%).

    • p-Anisidine (1 equivalent), methanol (as the solvent and methylating agent), and an internal standard (e.g., mesitylene) are added under an argon atmosphere.

    • The reaction tube is sealed and heated in a thermostated oil bath to 150°C for the required time.

    • Upon completion, the reaction mixture is cooled to room temperature.

    • Conversion and selectivity are determined by gas chromatography (GC) analysis. The product can be purified by column chromatography.

Reductive Amination of Aromatic Amines using Raney Nickel

The following is a general procedure for the reductive amination of aromatic amines with formaldehyde, as Raney Nickel is a widely used catalyst for this transformation.

  • Catalyst Activation: Commercially available Raney Nickel is washed several times with deionized water and then with the reaction solvent (e.g., methanol) to remove any residual alkali and to prepare it for the reaction.

  • Reaction Procedure:

    • To a solution of p-anisidine in a suitable solvent (e.g., methanol) in a high-pressure autoclave, the activated Raney Nickel catalyst is added.

    • An aqueous solution of formaldehyde (e.g., 37 wt%) is added to the mixture.

    • The autoclave is sealed and purged with hydrogen gas, then pressurized to the desired pressure.

    • The reaction mixture is heated to the target temperature with vigorous stirring.

    • After the reaction period, the autoclave is cooled, and the pressure is carefully released.

    • The reaction mixture is filtered to remove the Raney Nickel catalyst.

    • The product composition is analyzed by GC or other suitable analytical techniques. It is noted that for aromatic amines, this method may lead to lower yields compared to aliphatic amines due to the higher energy barrier for the C-O bond cleavage of the hemiaminal intermediate on the catalyst surface.[1]

Visualized Workflows and Relationships

To further elucidate the processes and comparisons, the following diagrams are provided.

experimental_workflow cluster_prep Catalyst & Reagent Preparation cluster_reaction Catalytic Reaction cluster_analysis Product Analysis & Purification p_anisidine p-Anisidine reactor Reaction Vessel (Autoclave) p_anisidine->reactor methylating_agent Methylating Agent (Methanol or Formaldehyde) methylating_agent->reactor catalyst_prep Catalyst Preparation (e.g., Calcination, Activation) catalyst_prep->reactor filtration Catalyst Filtration reactor->filtration Reaction Mixture analysis GC / GC-MS Analysis filtration->analysis purification Purification (e.g., Distillation) analysis->purification product N-Methyl-p-anisidine purification->product

Caption: General experimental workflow for the synthesis and analysis of N-Methyl-p-anisidine.

catalyst_comparison cluster_high_performance High Performance cluster_moderate_performance Moderate to High Performance (Substrate Dependent) cluster_lower_performance Lower Performance for Aromatic Amines title Catalyst Performance Comparison for N-Methylation of p-Anisidine CuAl_LDH Cu-Al LDH (2:1) Ir_NHC Iridium(I) NHC Pd_C Pd/C Raney_Ni Raney Nickel High Yield & Selectivity High Yield & Selectivity CuAl_LDH->High Yield & Selectivity Ir_NHC->High Yield & Selectivity High Yield on Derivatives High Yield on Derivatives Pd_C->High Yield on Derivatives Lower Yield for Aromatics Lower Yield for Aromatics Raney_Ni->Lower Yield for Aromatics

Caption: Logical comparison of catalyst performance for N-Methyl-p-anisidine synthesis.

References

A Comparative Guide to the Synthesis and Structural Confirmation of 4-Methoxy-N-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two common synthetic methodologies for producing 4-Methoxy-N-methylaniline, a key intermediate in pharmaceutical synthesis. We present a detailed examination of reductive amination and a modern catalytic approach, offering experimental protocols and comparative data to aid in method selection and product verification. The structural confirmation of the synthesized product is addressed through a summary of expected analytical data.

Method 1: Reductive Amination

Reductive amination is a robust and widely-used method for the N-alkylation of amines. This two-step, one-pot process involves the reaction of a primary amine with a carbonyl compound to form an imine, which is then reduced in situ to the desired secondary amine. For the synthesis of this compound, 4-methoxyaniline is reacted with formaldehyde (B43269), and the resulting imine is reduced using a mild reducing agent such as sodium borohydride (B1222165).

Experimental Protocol: Reductive Amination
  • Dissolution: In a round-bottom flask, dissolve 4-methoxyaniline (10 mmol, 1.23 g) in methanol (B129727) (30 mL).

  • Aldehyde Addition: To the solution, add an aqueous solution of formaldehyde (37%, 12 mmol, 1.0 mL).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours. Monitor the formation of the imine intermediate by Thin Layer Chromatography (TLC).

  • Reduction: Cool the reaction mixture to 0°C in an ice bath. Portion-wise, add sodium borohydride (NaBH₄) (15 mmol, 0.57 g) over 30 minutes, ensuring the temperature remains below 10°C.

  • Reaction Completion: After the addition is complete, remove the ice bath and continue stirring at room temperature for an additional 2-3 hours.

  • Quenching and Extraction: Slowly add water (20 mL) to quench any excess NaBH₄. Extract the product into ethyl acetate (B1210297) (3 x 30 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (B86663) (Na₂SO₄).

  • Isolation: Filter the mixture and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient to yield pure this compound.[1]

Method 2: Catalytic N-Methylation with Methanol

A greener and more atom-economical alternative to classical reductive amination is the catalytic N-methylation of amines using methanol as both the methylating agent and solvent. This "borrowing hydrogen" methodology involves the use of a transition metal catalyst, such as an iridium or ruthenium complex, to facilitate the dehydrogenation of methanol to formaldehyde in situ, followed by the reductive amination of the amine and subsequent regeneration of the catalyst.

Experimental Protocol: Catalytic N-Methylation
  • Reactor Setup: In a Schlenk tube equipped with a magnetic stir bar, add the Iridium or Ruthenium catalyst (e.g., (DPEPhos)RuCl₂PPh₃, 0.5 mol%), 4-methoxyaniline (1.0 mmol, 1.23 g), a weak base (e.g., Cs₂CO₃, 0.5 equiv), and anhydrous methanol (1 mL).[2]

  • Inert Atmosphere: Seal the tube and purge with an inert gas, such as argon.

  • Reaction: Heat the mixture at 140°C for 12 hours.[2]

  • Isolation: After cooling to room temperature, remove the solvent under reduced pressure.

  • Purification: Purify the residue by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate 50:1) to obtain the pure product.[3]

Performance Comparison

The choice of synthetic route often depends on factors such as yield, reaction conditions, cost, and environmental impact. Below is a comparative summary of the two methods.

ParameterReductive AminationCatalytic N-Methylation with Methanol
Typical Yield 80-95%85-97%[2]
Reaction Temperature 0°C to Room Temperature60-140°C[2][4]
Reaction Time 3-5 hours12-24 hours[2]
Key Reagents Formaldehyde, Sodium BorohydrideMethanol, Transition Metal Catalyst, Base
Advantages Mild conditions, Readily available reagentsHigh atom economy, Methanol as a green solvent and C1 source
Disadvantages Use of stoichiometric reducing agentRequires specialized catalyst, Higher temperatures

Structural Confirmation of this compound

The identity and purity of the synthesized this compound can be confirmed by standard analytical techniques. The expected data is summarized below.

Analytical TechniqueExpected Results
¹H NMR (400 MHz, CDCl₃)δ 6.82 (d, J = 8.7 Hz, 2H), 6.60 (d, J = 8.6 Hz, 2H), 3.77 (s, 3H), 2.81 (s, 3H).[3]
¹³C NMR (101 MHz, CDCl₃)δ 152.13, 143.75, 114.96, 113.67, 55.89, 31.63.[3]
Mass Spectrometry (GC-MS) m/z: 137.08 (M⁺), calculated 137.10.[3]
Infrared (IR) Spectroscopy Characteristic peaks for N-H stretching (around 3400 cm⁻¹), C-H stretching (aromatic and aliphatic), C-N stretching, and C-O stretching.
Physical Appearance Colorless to yellow oil.[3]
Boiling Point 135-136 °C.[5]
Melting Point 33-36 °C.[5]

Visualizing the Processes

To further clarify the synthesis and analysis workflows, the following diagrams are provided.

Synthesis_Pathways cluster_0 Method 1: Reductive Amination cluster_1 Method 2: Catalytic N-Methylation A1 4-Methoxyaniline A3 Imine Intermediate A1->A3 Reaction A2 Formaldehyde A2->A3 A5 This compound A3->A5 Reduction A4 Sodium Borohydride A4->A5 B1 4-Methoxyaniline B4 This compound B1->B4 Methylation B2 Methanol B2->B4 B3 Transition Metal Catalyst (e.g., Ru, Ir) B3->B4

Caption: Comparative Synthesis Pathways for this compound.

Experimental_Workflow Synthesis Synthesis (Reductive Amination or Catalytic Methylation) Workup Reaction Workup (Quenching, Extraction, Drying) Synthesis->Workup Purification Purification (Column Chromatography) Workup->Purification Analysis Structural Analysis (NMR, MS, IR) Purification->Analysis Product Pure Product (this compound) Analysis->Product

Caption: General Experimental Workflow for Synthesis and Analysis.

References

Benchmarking the Stability of 4-Methoxy-N-methylaniline and Its Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the stability of 4-Methoxy-N-methylaniline and its functional derivatives. Understanding the inherent stability of these compounds is critical for their application in drug discovery and development, particularly in the synthesis of complex molecules such as Proteolysis-Targeting Chimeras (PROTACs). This document outlines key stability-indicating assays, presents a qualitative comparison of derivative stability based on established chemical principles, and provides detailed experimental protocols for researchers to conduct their own stability assessments.

Comparative Stability Analysis

While direct, publicly available quantitative kinetic data from head-to-head comparative stability studies of this compound and its derivatives under forced degradation conditions are limited, a qualitative assessment of their relative stabilities can be made based on the electronic effects of the substituents on the aniline (B41778) ring. Aniline derivatives are susceptible to degradation through oxidation, hydrolysis, and photodegradation. The electron density on the aniline nitrogen is a key determinant of its susceptibility to oxidative degradation.

Table 1: Qualitative Stability Comparison of this compound Derivatives

CompoundSubstituent at para-positionExpected Impact on StabilityRationale
This compound -OCH₃ (Electron-donating)BaselineThe methoxy (B1213986) group is electron-donating through resonance, increasing electron density on the nitrogen and potentially increasing susceptibility to oxidation compared to unsubstituted aniline.
4-Fluoro-N-methylaniline -F (Electron-withdrawing)Potentially Increased StabilityThe highly electronegative fluorine atom withdraws electron density via the inductive effect, making the nitrogen less susceptible to oxidation.
4-Chloro-N-methylaniline -Cl (Electron-withdrawing)Potentially Increased StabilitySimilar to fluorine, chlorine is electron-withdrawing, which is expected to enhance stability against oxidation.
4-Nitro-N-methylaniline -NO₂ (Strongly electron-withdrawing)Likely Increased StabilityThe nitro group is a strong electron-withdrawing group, significantly reducing the electron density on the nitrogen and thereby increasing resistance to oxidation.
4-Amino-N-methylaniline -NH₂ (Strongly electron-donating)Potentially Decreased StabilityThe amino group is strongly electron-donating, increasing the electron density on the ring and the other nitrogen, likely making it more prone to oxidation.

Experimental Protocols for Stability Assessment

To obtain quantitative stability data, a forced degradation study is recommended. This involves subjecting the compounds to a range of stress conditions to accelerate degradation and identify potential degradation products.

General Forced Degradation Protocol

This protocol is adapted from established methods for aniline derivatives and should be optimized for the specific compounds being tested.[1]

a. Stock Solution Preparation: Prepare a stock solution of each this compound derivative (e.g., 1 mg/mL) in a suitable solvent such as acetonitrile (B52724) or methanol.

b. Stress Conditions:

  • Acidic Hydrolysis: Mix the stock solution with 0.1 M hydrochloric acid. Incubate at 60°C for up to 24 hours.

  • Basic Hydrolysis: Mix the stock solution with 0.1 M sodium hydroxide. Incubate at 60°C for up to 24 hours.

  • Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide at room temperature for up to 24 hours.

  • Thermal Degradation: Store the solid compound and the stock solution in an oven at a controlled temperature (e.g., 80°C) for up to 72 hours.

  • Photolytic Degradation: Expose the stock solution to a calibrated light source (e.g., UV-A at 200 Wh/m² and visible light at 1.2 million lux hours) in a photostability chamber. A control sample should be wrapped in aluminum foil to exclude light.

c. Sample Analysis: At specified time points (e.g., 0, 2, 4, 8, 24, 48, 72 hours), withdraw aliquots from each stress condition, neutralize if necessary, and dilute to a suitable concentration for analysis.

Analytical Method: Stability-Indicating HPLC-MS/MS

A validated stability-indicating analytical method is crucial for separating the parent compound from its degradation products and accurately quantifying the extent of degradation.

  • Chromatographic System: A High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS) is recommended for its high sensitivity and specificity.

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 5 µm) is a suitable starting point.

  • Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile or methanol) is typically used.

  • Detection: The MS/MS detector should be operated in Multiple Reaction Monitoring (MRM) mode for quantitative analysis of the parent compound and its potential degradation products.

Visualizing Experimental and Biological Pathways

Experimental Workflow

The following diagram illustrates a typical workflow for conducting a forced degradation study to assess the stability of this compound derivatives.

G Experimental Workflow for Stability Assessment cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep Prepare Stock Solutions (1 mg/mL in Acetonitrile) acid Acid Hydrolysis (0.1 M HCl, 60°C) prep->acid Expose to Stressors base Basic Hydrolysis (0.1 M NaOH, 60°C) prep->base Expose to Stressors oxid Oxidation (3% H2O2, RT) prep->oxid Expose to Stressors therm Thermal Stress (80°C) prep->therm Expose to Stressors photo Photolytic Stress (UV/Vis Light) prep->photo Expose to Stressors sampling Sample at Time Points (0, 2, 4, 8, 24, 48, 72h) acid->sampling base->sampling oxid->sampling therm->sampling photo->sampling hplc HPLC-MS/MS Analysis sampling->hplc data Data Analysis (Degradation Rate, Product ID) hplc->data

Workflow for assessing the stability of this compound derivatives.
Signaling Pathway: PROTAC-Mediated Protein Degradation

This compound and its derivatives can serve as building blocks for Proteolysis-Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system. A common strategy involves recruiting the von Hippel-Lindau (VHL) E3 ubiquitin ligase to the target protein, such as Bromodomain-containing protein 4 (BRD4), a key regulator of oncogene transcription.[2][3] The following diagram illustrates this pathway.

G PROTAC-Mediated Degradation of BRD4 via VHL Recruitment cluster_protac PROTAC Action cluster_ups Ubiquitin-Proteasome System PROTAC PROTAC (containing aniline derivative) TernaryComplex Ternary Complex (BRD4-PROTAC-VHL) PROTAC->TernaryComplex BRD4 BRD4 (Target Protein) BRD4->TernaryComplex VHL VHL E3 Ligase VHL->TernaryComplex Ubiquitination Ubiquitination of BRD4 TernaryComplex->Ubiquitination Recruitment Proteasome 26S Proteasome Ubiquitination->Proteasome Targeting Degradation BRD4 Degradation Proteasome->Degradation Proteolysis Degradation->PROTAC PROTAC Recycled

References

A Comparative Guide to 4-Methoxy-N-methylaniline and 4-Fluoro-2-methoxy-N-methylaniline in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the selection of appropriate building blocks is paramount to the successful development of novel therapeutics. Substituted anilines are a cornerstone of many drug discovery programs, offering a versatile scaffold for the synthesis of a wide array of biologically active molecules. This guide provides a detailed comparison of two such analogs: 4-Methoxy-N-methylaniline and 4-Fluoro-2-methoxy-N-methylaniline, highlighting their distinct physicochemical properties, biological relevance, and applications in drug design. While experimental data for 4-Fluoro-2-methoxy-N-methylaniline is less prevalent in public domains, this comparison leverages available data and predictive models to offer a comprehensive overview for researchers.[1][2]

Physicochemical Properties: A Tale of Two Substituents

The introduction of a fluorine atom in 4-Fluoro-2-methoxy-N-methylaniline significantly alters its electronic properties compared to its non-fluorinated counterpart, this compound. This substitution pattern influences key physicochemical parameters that are critical for a molecule's pharmacokinetic and pharmacodynamic profile.

PropertyThis compound4-Fluoro-2-methoxy-N-methylanilineSource/Notes
Molecular Formula C₈H₁₁NOC₈H₁₀FNO[3],[4]
Molecular Weight 137.18 g/mol 155.17 g/mol [3],[2]
Melting Point 33-36 °CData not available[3]
Boiling Point 135-136 °C (at 19 mmHg)Data not available[3]
Predicted XlogP 2.12.0 - 2.2978[2][4]
Topological Polar Surface Area (TPSA) 21.26 Ų21.26 Ų[2]
Hydrogen Bond Donors 11[2]
Hydrogen Bond Acceptors 22[2]
Solubility General organic solvent solubilityPredicted to be sparingly soluble in water and soluble in organic solvents.[4][4]

Synthesis and Reactivity

Both molecules can be synthesized through standard organic chemistry methodologies. The synthesis of this compound often involves the N-methylation of p-anisidine. Similarly, 4-Fluoro-2-methoxy-N-methylaniline synthesis typically starts from 4-fluoro-2-methoxyaniline (B49241), which is then N-methylated.[2] The presence of the electron-withdrawing fluorine atom in 4-Fluoro-2-methoxy-N-methylaniline is expected to decrease the nucleophilicity of the amine compared to this compound.

Biological and Medicinal Chemistry Applications

While both compounds are valuable intermediates, their utility in medicinal chemistry diverges based on their substitution patterns.

This compound has been identified as a potential inhibitor of Cytochrome P450 1A2 (CYP1A2), suggesting its potential role in modulating drug metabolism.[3] Its derivatives have been explored in various therapeutic areas. It also serves as an intermediate in the synthesis of dyes and pigments.[3]

4-Fluoro-2-methoxy-N-methylaniline , and more specifically its precursor 4-fluoro-2-methoxyaniline, is a key building block in the development of targeted therapies.[2] It is notably used in the synthesis of:

  • Kinase Inhibitors: The substituted aniline (B41778) scaffold is a common feature in many kinase inhibitors.[5] Derivatives of 4-fluoro-2-methoxyaniline have been utilized in the synthesis of potent Epidermal Growth Factor Receptor (EGFR) inhibitors.[5]

  • Protein Degraders: This compound is classified as a building block for Proteolysis-Targeting Chimeras (PROTACs), where it can be incorporated into ligands that bind to E3 ubiquitin ligases.

  • Neuroactive Compounds: The 4-fluoro-2-methoxyaniline core has been used to synthesize 5-HT₃ receptor antagonists.[2]

The fluorine atom in 4-Fluoro-2-methoxy-N-methylaniline can enhance metabolic stability and improve binding interactions with target proteins, making it an attractive moiety in modern drug design.

Signaling Pathways

The relevance of these compounds in medicinal chemistry is intrinsically linked to the biological pathways their derivatives modulate.

Derivatives of 4-Fluoro-2-methoxy-N-methylaniline are prominently associated with the EGFR signaling pathway . EGFR is a receptor tyrosine kinase that, when dysregulated, can drive the proliferation of cancer cells. Inhibitors synthesized from this aniline block the ATP-binding site of EGFR, thereby inhibiting downstream signaling and impeding tumor growth.

EGFR_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling EGFR EGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway EGFR->PI3K_AKT_mTOR Ligand Ligand (e.g., EGF) Ligand->EGFR Binds and Activates Aniline_Derivative Aniline-based Inhibitor Aniline_Derivative->EGFR Inhibits (ATP-competitive) Cell_Pro Cell Proliferation, Survival, Growth RAS_RAF_MEK_ERK->Cell_Pro PI3K_AKT_mTOR->Cell_Pro

EGFR Signaling Pathway and Inhibition.

This compound has been linked to the Cytochrome P450 (CYP) enzyme system , particularly CYP1A2.[3] CYP enzymes are crucial for the metabolism of a vast number of drugs. Inhibition of these enzymes can lead to drug-drug interactions, a critical consideration in drug development.

Experimental Protocols

To aid researchers in the evaluation of these and similar aniline derivatives, detailed methodologies for key in vitro assays are provided below.

General Workflow for Compound Evaluation

The following diagram outlines a typical workflow for the synthesis and biological evaluation of novel compounds derived from aniline scaffolds.

experimental_workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation start Aniline Scaffold (e.g., 4-Fluoro-2-methoxy-N-methylaniline) reaction Coupling Reaction (e.g., with a heterocyclic core) start->reaction purification Purification and Characterization reaction->purification kinase_assay In Vitro Kinase Inhibition Assay purification->kinase_assay Test Compound cell_assay Cell Viability Assay kinase_assay->cell_assay adme_tox ADME/Tox Profiling cell_assay->adme_tox

General Synthetic and Evaluation Workflow.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced in a kinase reaction.

Materials:

  • Purified target kinase (e.g., EGFR)

  • Kinase-specific substrate

  • Test compounds (dissolved in DMSO)

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96- or 384-well plates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in Kinase Assay Buffer to achieve the final desired concentrations. The final DMSO concentration should typically not exceed 1%.

  • Kinase Reaction:

    • Add 5 µL of the diluted test compound or vehicle control to the wells of a white assay plate.

    • Add 10 µL of a 2X kinase/substrate mixture to each well.

    • Initiate the reaction by adding 10 µL of a 2X ATP solution. The final ATP concentration should be at or near the Km for the specific kinase.

    • Incubate at 30°C for a specified time (e.g., 60 minutes).

  • ADP Detection:

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer. The luminescent signal is proportional to the amount of ADP produced and inversely proportional to the kinase inhibition.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell line of interest (e.g., A549)

  • Complete cell culture medium

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • 96-well clear flat-bottom plates

  • Microplate spectrophotometer

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete culture medium and incubate overnight at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (e.g., DMSO at the same final concentration).

  • Incubation: Incubate the plate for a specified duration (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate spectrophotometer.

  • Data Analysis: Subtract the background absorbance from a blank well (medium only). Calculate the percentage of cell viability for each treatment relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition) value.

Conclusion

Both this compound and 4-Fluoro-2-methoxy-N-methylaniline are valuable building blocks in medicinal chemistry, each with distinct properties and applications. The choice between these two scaffolds will depend on the specific therapeutic target and the desired properties of the final drug candidate. The fluorine substitution in 4-Fluoro-2-methoxy-N-methylaniline offers potential advantages in terms of metabolic stability and target engagement, making it a particularly interesting starting material for the development of modern targeted therapies such as kinase inhibitors. In contrast, the potential for this compound to interact with metabolic enzymes like CYP1A2 warrants careful consideration during the drug development process. This guide provides a foundational comparison to aid researchers in making informed decisions for their drug discovery projects.

References

Safety Operating Guide

Proper Disposal of 4-Methoxy-N-methylaniline: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, treat 4-Methoxy-N-methylaniline as a hazardous waste. Ensure all disposal procedures are conducted in compliance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

This document provides essential safety and logistical information for the proper disposal of this compound, catering to researchers, scientists, and drug development professionals. The following procedural guidance is designed to ensure the safe handling and disposal of this chemical, thereby minimizing risks to personnel and the environment.

Immediate Safety and Handling for Disposal

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate safety measures. The compound is harmful if swallowed or inhaled.[1] Always operate in a well-ventilated area, preferably within a certified chemical fume hood.

Personal Protective Equipment (PPE) is mandatory. This includes, but is not limited to:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Nitrile or neoprene gloves. Always inspect gloves for integrity before use.

  • Body Protection: A flame-resistant laboratory coat, fully fastened.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator with an organic vapor cartridge is recommended.

In the event of a spill, immediately alert others in the vicinity. For minor spills within a fume hood, absorb the material with an inert absorbent such as vermiculite (B1170534) or sand, and collect it into a sealed, labeled hazardous waste container.[2] For larger spills, evacuate the area and follow your institution's emergency spill response protocol.

Hazardous Waste Classification and Segregation

While this compound is not explicitly listed as a regulated hazardous waste under the Resource Conservation and Recovery Act (RCRA), it should be presumed to be hazardous due to its chemical structure as a substituted aniline (B41778).[2] Chemical waste generators are required to consult local, regional, and national hazardous waste regulations for complete and accurate classification.[1]

Proper segregation of this waste is critical. Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS department. It is particularly important to segregate it from incompatible materials such as acids, acid anhydrides, and acid chlorides.[1]

Disposal Workflow

The following diagram outlines the decision-making process and procedural steps for the proper disposal of this compound.

Disposal Workflow for this compound start Start: Generation of This compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste from Incompatible Chemicals ppe->segregate container Use Designated, Labeled Hazardous Waste Container segregate->container storage Store Container in a Designated Satellite Accumulation Area container->storage log Maintain a Log of Accumulated Waste storage->log ehs_contact Contact EHS for Waste Pickup log->ehs_contact treatment_decision Does Institutional Protocol Allow for On-site Treatment? ehs_contact->treatment_decision onsite_treatment Follow Approved On-site Treatment Protocol (e.g., Advanced Oxidation) treatment_decision->onsite_treatment Yes pickup Arrange for Pickup by Certified Hazardous Waste Vendor treatment_decision->pickup No onsite_treatment->pickup end End: Proper Disposal pickup->end

Disposal Workflow for this compound

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative data related to the safe handling and disposal of this compound.

ParameterValueReference
Chemical Formula C₈H₁₁NO[3]
Molecular Weight 137.18 g/mol [3]
Acute Toxicity (Oral) Harmful if swallowed (Category 4)[1]
Acute Toxicity (Inhalation) Harmful if inhaled (Category 4)[1]
Incompatible Materials Acids, Acid Anhydrides, Acid Chlorides[1]

Experimental Protocols for On-Site Treatment

For institutions equipped and permitted to perform on-site chemical treatment of hazardous waste, Advanced Oxidation Processes (AOPs) have been shown to be effective in degrading aniline and its derivatives. One of the most common AOPs is the use of Fenton's reagent (a solution of hydrogen peroxide and an iron catalyst).

Disclaimer: The following protocol is for informational purposes only and should be adapted and validated by qualified personnel in accordance with all institutional and regulatory requirements.

Laboratory-Scale Degradation of this compound using Fenton's Reagent

This protocol is based on the principles of Fenton's chemistry for the degradation of aniline derivatives.

Materials:

  • This compound waste solution

  • Iron(II) sulfate (B86663) heptahydrate (FeSO₄·7H₂O)

  • 30% Hydrogen peroxide (H₂O₂) solution

  • Sulfuric acid (H₂SO₄) and Sodium hydroxide (B78521) (NaOH) for pH adjustment

  • pH meter

  • Stir plate and stir bar

  • Appropriate reaction vessel (e.g., beaker or flask)

  • Personal Protective Equipment (PPE)

Procedure:

  • Preparation: In a designated chemical fume hood, place the this compound waste solution in the reaction vessel with a stir bar.

  • pH Adjustment: While stirring, slowly add sulfuric acid to adjust the pH of the solution to approximately 3.0-5.4. This pH range is optimal for the Fenton reaction.[4]

  • Catalyst Addition: Add a catalytic amount of Iron(II) sulfate. A typical starting concentration is around 0.1-0.2 g/L.[4]

  • Initiation of Oxidation: Slowly and carefully add 30% hydrogen peroxide to the solution. A molar excess of H₂O₂ to the aniline derivative is required. A starting point could be a 5:1 to 10:1 molar ratio of H₂O₂ to the estimated amount of this compound. Be aware that the reaction can be exothermic.

  • Reaction: Allow the reaction to proceed with continuous stirring for a period of 1 to 4 hours. The optimal reaction time should be determined by monitoring the degradation of the target compound. Studies on similar compounds have shown significant degradation within 35 minutes under optimal conditions.[4]

  • Quenching and Neutralization: After the reaction period, quench any remaining hydrogen peroxide by raising the pH to above 7.0 with sodium hydroxide. This will also precipitate the iron catalyst as iron(III) hydroxide.

  • Final Disposal: The precipitated iron hydroxide can be removed by filtration. The resulting aqueous solution should be analyzed to confirm the absence of this compound before being disposed of as non-hazardous aqueous waste, in accordance with institutional guidelines. The filtered iron sludge should be disposed of as solid hazardous waste.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.